1-benzyl-1H-indole
Description
The exact mass of the compound 1-Benzylindole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93216. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-2-6-13(7-3-1)12-16-11-10-14-8-4-5-9-15(14)16/h1-11H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZQOCCEDXRQJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90187435 | |
| Record name | 1-Benzylindole | |
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Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3377-71-7 | |
| Record name | 1-Benzylindole | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003377717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3377-71-7 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93216 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 1-Benzylindole | |
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| Record name | 3377-71-7 | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1-BENZYLINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y89G35QC9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-benzyl-1H-indole
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis of 1-benzyl-1H-indole via the N-alkylation of indole with benzyl bromide. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the core chemical principles, details critical reaction parameters, and presents a robust, high-yield experimental protocol. The narrative emphasizes the causality behind procedural choices, offering insights into reaction optimization, troubleshooting, and characterization. The guide includes a detailed, validated laboratory procedure, visual diagrams of the reaction mechanism and workflow, and a curated list of authoritative references to support the presented science.
Introduction and Strategic Context
The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] The functionalization of the indole nitrogen (N-1 position) is a critical synthetic step that significantly modulates a molecule's pharmacological profile, including its binding affinity, selectivity, and metabolic stability.[2] The synthesis of this compound is a foundational example of N-alkylation, a key transformation for creating diverse libraries of indole derivatives for drug discovery.[3][4]
This guide focuses on the direct N-alkylation of indole with benzyl bromide, a widely adopted, efficient, and scalable method. We will explore the mechanistic underpinnings of this SN2 reaction, dissect the critical role of bases and solvents, and provide a detailed, step-by-step protocol that has been validated for its high yield and reliability.[5]
Reaction Principle and Mechanism
The N-alkylation of indole with benzyl bromide is a classic two-step nucleophilic substitution reaction (SN2).
Step 1: Deprotonation. The reaction is initiated by the deprotonation of the indole nitrogen. The N-H proton of indole has a pKa of approximately 17, making it weakly acidic but readily removable by a strong base.[6] This acid-base reaction generates a highly nucleophilic indolide anion, which is resonance-stabilized.
Step 2: Nucleophilic Attack. The resulting indolide anion acts as a potent nucleophile, attacking the electrophilic methylene carbon of benzyl bromide. This concerted SN2 displacement expels the bromide ion as a leaving group, forming the new nitrogen-carbon bond and yielding the final product, this compound.[2][6]
The overall transformation is depicted below.
Caption: The N-alkylation mechanism: Deprotonation followed by SN2 displacement.
Critical Parameters and Rationale for Optimization
The success and selectivity of the N-alkylation hinge on the careful selection of the base, solvent, and temperature. These parameters directly influence the reaction rate and minimize potential side reactions, most notably C-3 alkylation.
Choice of Base
A sufficiently strong base is required to quantitatively deprotonate the indole nitrogen. Incomplete deprotonation can leave neutral indole molecules in solution, which can undergo electrophilic attack by benzyl bromide at the electron-rich C-3 position, leading to an undesired side product.[1]
-
Strong Bases (Recommended): Potassium hydroxide (KOH) and sodium hydride (NaH) are highly effective and commonly used.[5][7] They ensure near-complete formation of the indolide anion, maximizing the yield of the N-alkylated product. Yields using these strong bases are typically high, ranging from 85% to 97%.[5][7]
-
Weaker Bases: Bases like potassium carbonate (K₂CO₃) can also be used, often requiring higher temperatures or longer reaction times to achieve comparable results.[8][9]
Role of the Solvent
The solvent system is arguably the most critical factor for ensuring high selectivity for N-alkylation over C-alkylation.
-
Polar Aprotic Solvents (Recommended): Solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are the preferred choice.[5][7][10] These solvents excel at solvating the cation (K⁺ or Na⁺) of the base but poorly solvate the indolide anion. This "naked" anion is highly nucleophilic and reactive, strongly favoring the kinetically and thermodynamically preferred attack at the nitrogen atom.[1]
-
Ethereal Solvents: Solvents like tetrahydrofuran (THF) can be used but may result in lower N/C selectivity due to the poorer solubility of the indolide salt, potentially leading to mixtures of products.[1][10]
Temperature Control
The N-benzylation reaction is exothermic, particularly upon the addition of benzyl bromide.[5]
-
Initial Deprotonation: This step is often performed at room temperature or cooled to 0 °C to ensure controlled deprotonation.[2]
-
Alkylation Step: While the reaction proceeds readily at room temperature, gentle cooling (e.g., with a water bath) may be necessary during the addition of benzyl bromide to moderate the exotherm.[5] In some systems, heating to higher temperatures (e.g., 80 °C) has been shown to decisively favor N-alkylation by overcoming the kinetic barrier for reaction at the nitrogen position.[1]
Validated Experimental Protocol: KOH/DMSO Method
The following protocol is adapted from a reliable and high-yield procedure published in Organic Syntheses, a trusted source for independently verified chemical methods.[5] This method is robust, scalable, and consistently delivers high yields of the desired product.
Reagent and Equipment Summary
| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mol) | Quantity | Notes |
| Indole | 117.15 | 0.100 | 11.7 g | Commercial grade is suitable. |
| Potassium Hydroxide (KOH) | 56.11 | ~0.400 | 26.0 g | Use freshly crushed 86% pellets. |
| Benzyl Bromide | 171.04 | 0.200 | 34.2 g (23.6 mL) | Reagent grade is suitable. |
| Dimethyl Sulfoxide (DMSO) | 78.13 | - | 200 mL | Anhydrous grade is not required. |
| Diethyl Ether | 74.12 | - | ~300 mL | For extraction. |
| Water | 18.02 | - | ~350 mL | For work-up. |
| Calcium Chloride | 110.98 | - | As needed | Drying agent. |
Step-by-Step Procedure
-
Reaction Setup: In a 500-mL Erlenmeyer flask equipped with a magnetic stir bar, add dimethyl sulfoxide (200 mL) followed by freshly crushed potassium hydroxide (26.0 g).
-
Base Dissolution: Stir the mixture at room temperature for 5-10 minutes.
-
Indole Addition: Add indole (11.7 g) to the stirring suspension.
-
Deprotonation: Continue stirring at room temperature for 45 minutes. The mixture will become warm and the color may change.
-
Alkylation: Add benzyl bromide (34.2 g) in one portion. An ice-water bath can be used to moderate the initial exothermic reaction.
-
Reaction Completion: Stir the reaction mixture for an additional 45 minutes at room temperature.
-
Quenching: Dilute the reaction mixture by pouring it into 200 mL of water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL portions).
-
Washing: Wash each ethereal extract sequentially with water (3 x 50 mL portions) to remove residual DMSO and KOH.
-
Drying and Concentration: Combine the washed ether layers and dry over anhydrous calcium chloride. Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude product is a mixture of 1-benzylindole and excess benzyl bromide. Remove the excess benzyl bromide via vacuum distillation. The product, 1-benzylindole , is then distilled under high vacuum, collecting the fraction at 133–138 °C (0.3 mm Hg) . The purified product crystallizes upon cooling.
-
Recrystallization (Optional): The solid product can be further purified by recrystallization from ethanol to yield colorless crystals with a melting point of 42–43 °C .
Expected Yield: 17.5–18.4 g (85–89%). Yields as high as 97% have been reported.[5]
Experimental Workflow Diagram
Caption: A streamlined workflow for the synthesis and purification of this compound.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃N | [11] |
| Molecular Weight | 207.27 g/mol | [11] |
| Boiling Point | 133–138 °C @ 0.3 mmHg | [5] |
| Melting Point | 42–43 °C | [5] |
| ¹H NMR (CDCl₃) | δ 5.21 (s, 2H, -CH₂-), 6.52 (d, 1H), 7.0–7.4 (m, 9H), 7.5–7.7 (m, 1H) | [5] |
| ¹³C NMR (CDCl₃) | Expected peaks around δ 50.1 (CH₂), 101.4, 109.8, 119.5, 121.2, 122.1, 126.1, 127.0, 127.8, 128.9, 129.0, 136.6, 137.4 | [12][13] |
| IR Spectroscopy | Characteristic peaks for C-H (aromatic, aliphatic), C=C (aromatic), C-N stretching. | [14] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete deprotonation.- Insufficient reaction time.- Loss of product during work-up. | - Ensure base is fresh and potent.- Increase reaction time or consider gentle heating.- Perform extractions carefully and ensure complete phase separation. |
| Significant Starting Material Remains | - Inactive base.- Insufficient amount of benzyl bromide. | - Use fresh, high-quality KOH or NaH.- Check stoichiometry; ensure at least 1 equivalent of alkylating agent is used (the cited protocol uses a 2-fold excess).[5] |
| Presence of C-3 Alkylated Byproduct | - Incomplete deprotonation.- Use of a less-polar solvent (e.g., THF). | - Ensure a strong base and sufficient time for deprotonation before adding benzyl bromide.- Use a polar aprotic solvent like DMSO or DMF to favor N-alkylation.[1][10] |
| Difficulty in Purification | - Incomplete removal of DMSO.- Co-distillation of product and benzyl bromide. | - Ensure thorough washing of the organic layer with water during work-up.- Use a fractionating column or perform careful distillation under high vacuum to separate components with different boiling points. |
Alternative Methodologies: Phase-Transfer Catalysis
For laboratories seeking greener and alternative synthetic routes, Phase-Transfer Catalysis (PTC) offers a compelling option. This method involves using a quaternary ammonium salt (e.g., tetrabutylammonium hydrogen sulfate) to shuttle the indolide anion from an aqueous or solid phase (containing a base like NaOH) into an organic phase (containing the benzyl bromide).[15][16] This approach can obviate the need for anhydrous or polar aprotic solvents, allowing the reaction to proceed in less hazardous solvents like benzene or toluene with high yields (78-98%).[15][17]
Safety Considerations
-
Potassium Hydroxide (KOH): Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Dimethyl Sulfoxide (DMSO): Can enhance the absorption of other chemicals through the skin. Wear gloves and handle with care.
-
Benzyl Bromide: Lachrymator (causes tearing) and is corrosive and toxic. Handle only in a well-ventilated chemical fume hood.
-
Diethyl Ether: Extremely flammable. Ensure all operations are performed away from ignition sources.
A thorough risk assessment should be conducted before performing this procedure.
References
- 1. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]
- 9. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 1-Benzylindole | C15H13N | CID 96913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions [mdpi.com]
- 13. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide - International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]
- 15. The use of phase-transfer catalysis for the N-alkylation of indole. [sfera.unife.it]
- 16. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 17. Studies of Phase Transfer Catalysis for N-Alkylation of 2-Methylindole [journal.ecust.edu.cn]
physicochemical properties of 1-benzyl-1H-indole
An In-depth Technical Guide to the Physicochemical Properties of 1-benzyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a significant heterocyclic compound that serves as a cornerstone in the fields of medicinal chemistry and materials science. As a derivative of indole, the structure is characterized by a benzyl group attached to the nitrogen atom of the indole ring. This modification not only alters the fundamental physicochemical properties of the parent indole but also provides a versatile scaffold for synthesizing a diverse array of biologically active molecules. The addition of the benzyl group often enhances lipophilicity, influencing the compound's interaction with biological targets and its pharmacokinetic profile.[1]
Derivatives of the 1-benzyl-indole core have demonstrated a wide spectrum of pharmacological activities, including potential as tyrosinase inhibitors, anticancer agents, and anti-inflammatory drugs.[2][3][4][5] A comprehensive understanding of the core is therefore paramount for any researcher aiming to design and develop novel therapeutics based on this privileged scaffold. This guide offers an in-depth exploration of these properties, supported by experimental protocols and an analysis of their relevance in a drug development context.
Core Physicochemical & Molecular Properties
The foundational step in characterizing any lead compound is to establish its fundamental physicochemical properties. These parameters govern a molecule's behavior in both chemical and biological systems, directly impacting its absorption, distribution, metabolism, and excretion (ADME) profile.
General Properties
The key identifying and physical properties of this compound are summarized below. The molecule is a solid at room temperature, crystallizing upon cooling from its molten state.[6]
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃N | [7][8][9] |
| Molecular Weight | 207.27 g/mol | [7][8] |
| CAS Number | 3377-71-7 | [7][9] |
| Appearance | Crystalline Solid | [6] |
| Melting Point | 42–43 °C | [6] |
| Boiling Point | 133–138 °C (at 0.3 mmHg) | [6] |
Solubility Profile & Lipophilicity
A compound's solubility and lipophilicity are critical determinants of its suitability as a drug candidate.
-
Aqueous Solubility : this compound is reported to be insoluble in water.[10] This is a direct consequence of its molecular structure, which is dominated by the large, nonpolar aromatic surfaces of the indole and benzyl rings. This inherent lipophilicity is a common feature of N-benzyl indole derivatives and presents a significant challenge in drug development, often leading to poor oral bioavailability.[4]
-
Organic Solubility : The compound is soluble in various organic solvents, including diethyl ether and dimethyl sulfoxide (DMSO), which are commonly used during its synthesis and extraction.[6]
-
Lipophilicity (LogP) : The partition coefficient (LogP) is a measure of a compound's differential solubility between an organic (n-octanol) and aqueous phase. A higher LogP indicates greater lipophilicity. The calculated LogP for this compound is approximately 4.3 , confirming its highly lipophilic nature.[7][10]
Spectroscopic Characterization
Spectroscopic analysis is indispensable for the unambiguous identification and structural confirmation of this compound. The following data represent the characteristic spectral signature of the molecule.
| Technique | Key Data and Interpretation |
| ¹H NMR | In CDCl₃, the spectrum exhibits a characteristic singlet for the benzylic protons (CH₂) at ~5.21 ppm. A doublet at ~6.52 ppm corresponds to the C3-H of the indole ring. The remaining aromatic protons from both the indole and benzyl rings appear as a complex multiplet between 7.0 and 7.7 ppm.[6] |
| ¹³C NMR | Standard analysis would reveal distinct signals for the benzylic carbon alongside the aromatic carbons of the two ring systems. Public databases like PubChem can be consulted for spectral data.[7] |
| IR Spectroscopy | The infrared spectrum would show characteristic C-H stretching vibrations for the aromatic and aliphatic (benzylic CH₂) groups, as well as C=C stretching bands associated with the aromatic rings.[7] |
| Mass Spectrometry | Electron ionization mass spectrometry (EI-MS) is used to confirm the molecular weight, with the molecular ion peak (M⁺) expected at m/z 207.[7] |
Synthesis and Reactivity
The synthesis of this compound is typically achieved through a straightforward and high-yielding N-alkylation reaction. This procedure is robust and widely utilized in synthetic chemistry.
Synthetic Workflow
The process involves the deprotonation of indole followed by a nucleophilic substitution with benzyl bromide.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
The following protocol is adapted from a well-established procedure published in Organic Syntheses, which ensures high reliability and reproducibility.[6]
Materials and Reagents:
-
Indole (1.0 eq)
-
Potassium Hydroxide (KOH) pellets, crushed (4.0 eq)
-
Benzyl Bromide (2.0 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Diethyl ether
-
Water
-
Calcium Chloride (anhydrous)
Procedure:
-
Setup: Charge a 500-mL Erlenmeyer flask equipped with a magnetic stirring bar with 200 mL of DMSO and 26.0 g of crushed KOH pellets.
-
Deprotonation: Stir the mixture at room temperature for 5 minutes. Add 11.7 g of indole to the flask. Continue stirring for 45 minutes to ensure complete formation of the indolyl anion.
-
Alkylation: Add 34.2 g of benzyl bromide to the reaction mixture. An ice-water bath can be used to moderate the initial exothermic reaction. Stir for an additional 45 minutes.[6]
-
Workup: Dilute the reaction mixture with 200 mL of water. Transfer the mixture to a separatory funnel and extract three times with 100-mL portions of diethyl ether.
-
Washing: Wash each ether layer sequentially with three 50-mL portions of water to remove residual DMSO and salts.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous calcium chloride. Remove the diethyl ether using a rotary evaporator.
-
Purification: Distill the residue under reduced pressure (approx. 15 mm) to remove excess benzyl bromide. The final product, this compound, is then distilled at a boiling point of 133–138 °C (0.3 mm), yielding 17.5–18.4 g (85–89%).[6] The distillate crystallizes upon cooling.
Causality Behind Experimental Choices:
-
Solvent: DMSO is an ideal polar aprotic solvent that effectively solvates the potassium cation while leaving the indolyl anion relatively "naked" and highly nucleophilic.[11][12]
-
Base: A strong base like KOH is required to deprotonate the indole nitrogen (pKa ≈ 17), which is only weakly acidic.[11][12]
-
Purification: The multi-step washing and distillation process is critical for removing unreacted starting materials and the high-boiling DMSO solvent to yield a product of high purity.
Relevance and Applications in Drug Development
The are not just academic data points; they are critical parameters that guide its application in medicinal chemistry.
Caption: Role of this compound in medicinal chemistry.
The high lipophilicity conferred by the benzyl group can enhance a molecule's ability to cross cellular membranes, a desirable trait for targeting intracellular proteins. However, this same property often results in poor aqueous solubility, which can severely limit oral bioavailability and complicate formulation.[4] Drug development professionals must therefore employ strategic modifications to the core scaffold—such as the addition of polar functional groups—to strike a balance between permeability and solubility.
The 1-benzyl-indole framework has proven to be a highly productive starting point for discovering potent therapeutics. For example, further substitution on this scaffold has led to the development of submicromolar inhibitors of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade.[4] Similarly, derivatives have been synthesized and evaluated for potent antimicrobial and anticancer activities, demonstrating the platform's versatility.[3]
Conclusion
This compound is a compound of significant interest, characterized by its high lipophilicity, poor aqueous solubility, and well-defined spectroscopic signature. Its synthesis is efficient and scalable, making it a readily accessible building block for chemical exploration. For researchers in drug discovery, the 1-benzyl-indole scaffold represents a "privileged structure"—a molecular framework that is a recurring motif in successful therapeutic agents. A thorough understanding of its core physicochemical properties is the essential first step in harnessing its full potential to create the next generation of innovative medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]
- 3. Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 1-Benzylindole | C15H13N | CID 96913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-BENZYLINDOLE | 3377-71-7 [amp.chemicalbook.com]
- 9. vibrantpharma.com [vibrantpharma.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Title: A Methodical Approach to Unveiling the Therapeutic Potential of 1-Benzyl-1H-Indole Derivatives: A Guide to Biological Activity Screening
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of the 1-Benzyl-1H-Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in natural products and its ability to interact with a multitude of biological targets.[1] The strategic addition of a benzyl group at the N-1 position of the indole ring is a common and highly effective modification. This substitution not only blocks the N-H bond, preventing unwanted metabolic degradation, but also significantly enhances lipophilicity, which can improve membrane permeability and cell uptake. Furthermore, the benzyl moiety provides a versatile handle for synthetic modification, allowing for the fine-tuning of steric and electronic properties to optimize biological activity.[2]
Derivatives of the this compound class have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, antioxidant, and enzyme-inhibitory properties.[3][4][5][6] This guide, written from the perspective of a Senior Application Scientist, eschews a rigid, one-size-fits-all template. Instead, it presents a logical, field-proven framework for the systematic biological evaluation of novel this compound derivatives. Our objective is to move beyond simple procedural lists to explain the causality behind experimental choices, enabling researchers to design and execute robust, self-validating screening campaigns that effectively identify and characterize promising new therapeutic leads.
Chapter 1: Foundational Chemistry: Synthesis and Library Design
The journey of discovery begins with the molecule itself. A rational synthetic approach is paramount for generating the chemical matter needed for screening. The most prevalent and reliable route to this compound derivatives is the N-alkylation of a suitable indole precursor.[7][8]
Core Synthesis Protocol: N-Benzylation of the Indole Ring
The fundamental transformation involves the deprotonation of the indole nitrogen followed by nucleophilic attack on a benzyl halide. The choice of reagents is critical for achieving high yields and purity.
-
Rationale for Base Selection: A strong base is required to efficiently deprotonate the indole nitrogen (pKa ≈ 17). Sodium hydride (NaH) is highly effective, forming an irreversible sodium salt and liberating hydrogen gas.[7] Alternatively, bases like potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) can be used, often requiring slightly elevated temperatures to drive the reaction to completion.[8] The choice often depends on substrate tolerance and desired reaction kinetics.
-
Rationale for Solvent Selection: Anhydrous polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are preferred.[7][8] These solvents effectively solvate the cation of the base (e.g., Na⁺ or K⁺) without interfering with the nucleophilicity of the resulting indole anion, thereby accelerating the rate of the Sₙ2 reaction with the benzyl halide.
Step-by-Step N-Benzylation Protocol:
-
Preparation: To a stirred solution of the starting indole (1.0 eq) in anhydrous DMF (approx. 0.5 M), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The cessation of hydrogen gas evolution typically indicates complete deprotonation.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the desired substituted benzyl bromide (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Caption: General workflow for the synthesis of this compound derivatives.
Chapter 2: The Screening Cascade: A Tiered Strategy for Hit Identification
A tiered screening approach is the most efficient method for evaluating a library of new chemical entities. This strategy prioritizes resources by using broad, high-throughput assays in the initial phase to identify general bioactivity, followed by progressively more complex and specific assays to characterize the most promising "hits."
Caption: A logical, tiered cascade for efficient biological activity screening.
Tier 1: Primary Screening
The goal of Tier 1 is to cast a wide net. Assays should be robust, cost-effective, and readily adaptable to a 96- or 384-well plate format. A single, high concentration (e.g., 10-50 µM) is typically used to identify any significant biological response.
-
Anticancer Cytotoxicity Screening: To assess the potential of the compounds to kill or inhibit the growth of cancer cells. The MTT assay is a reliable, colorimetric method for this purpose.[9][10]
-
Antimicrobial Screening: To determine activity against a representative panel of pathogenic bacteria and fungi. A broth microdilution assay to find the Minimum Inhibitory Concentration (MIC) is the gold standard.[11][12]
-
Antioxidant Screening: To evaluate the radical-scavenging potential of the compounds. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and straightforward method.[5][13]
Tier 2: Hit Validation and Potency Determination
Compounds that show significant activity (e.g., >50% inhibition in a primary assay) are designated as "hits" and advance to Tier 2. The focus here is on confirming the activity and quantifying its potency.
-
Dose-Response Analysis: Hits are tested across a range of concentrations (typically using a serial dilution) to determine the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀). This provides a quantitative measure of potency.
-
Selectivity Profiling: To begin assessing therapeutic potential, it is crucial to determine if the compound's effect is selective. For anticancer hits, this involves testing cytotoxicity against non-cancerous cell lines. For antimicrobial hits, testing against commensal flora can provide initial selectivity data.
Tier 3: Mechanism of Action (MoA) Elucidation
Validated, potent hits from Tier 2 are investigated further to understand how they exert their biological effect.
-
Target-Based Assays: If prior knowledge suggests a likely target (e.g., tyrosinase, DHFR, EGFR kinase), specific enzyme inhibition assays are performed.[14][15]
-
In Silico Studies: Molecular docking can be used to predict how a compound might bind to a known protein target, generating hypotheses about the MoA and guiding further synthetic optimization.[2][16]
-
Cellular Pathway Analysis: For anticancer agents, assays for apoptosis, cell cycle arrest, or inhibition of specific signaling pathways can provide deeper mechanistic insight.[1][10]
Chapter 3: Core Experimental Protocols
The trustworthiness of screening data is built upon meticulously executed, well-controlled experiments. The following are detailed, self-validating protocols for key primary assays.
Protocol: Anticancer Cytotoxicity (MTT Assay)
Principle: This colorimetric assay measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into an insoluble purple formazan, the amount of which is proportional to the number of living cells.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a "vehicle control" (e.g., 0.1% DMSO) and a "positive control" (e.g., Cisplatin or Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol: Antimicrobial Susceptibility (Broth Microdilution MIC)
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][17]
Methodology:
-
Inoculum Preparation: Culture the test microorganism (e.g., S. aureus, E. coli, C. albicans) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of each test compound in the broth, starting from a high concentration (e.g., 256 µg/mL).
-
Inoculation: Add an equal volume of the prepared microbial inoculum to each well.
-
Controls: Include a "sterility control" (broth only), a "growth control" (broth + inoculum), and a "positive control" with a known antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole).
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
Data Acquisition: Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Protocol: Antioxidant Potential (DPPH Radical Scavenging Assay)
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[5][13]
Methodology:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compounds (dissolved in methanol).
-
Initiation: Add 100 µL of the methanolic DPPH solution to each well.
-
Controls: Include a "blank" (methanol only) and a "positive control" (e.g., Ascorbic Acid or Trolox).
-
Incubation: Shake the plate and incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance at 517 nm.
-
Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) can then be determined.
Chapter 4: Data Interpretation and Structure-Activity Relationships (SAR)
Raw data from screening assays must be translated into actionable knowledge. This involves careful analysis and the initial exploration of Structure-Activity Relationships (SAR).
Quantitative Data Summary
All quantitative endpoint data, such as IC₅₀ and MIC values, should be summarized in clear, structured tables for easy comparison across the compound library.
Table 1: Example Anticancer Activity Data for a Series of this compound Derivatives
| Compound ID | R¹ Substituent | R² Substituent | HeLa IC₅₀ (µM) | A549 IC₅₀ (µM) |
|---|---|---|---|---|
| IND-01 | H | H | 25.4 | >50 |
| IND-02 | 4-Cl | H | 8.2 | 15.1 |
| IND-03 | 4-OCH₃ | H | 31.7 | >50 |
| IND-04 | 4-Cl | 5-NO₂ | 1.5 | 4.3 |
| Cisplatin | - | - | 13.2 | 9.8 |
Table 2: Example Antimicrobial Activity Data
| Compound ID | R¹ Substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
|---|---|---|---|---|
| IND-01 | H | 64 | >128 | 128 |
| IND-02 | 4-Cl | 16 | 64 | 32 |
| IND-05 | 2,4-diCl | 8 | 32 | 16 |
| Ciprofloxacin | - | 1 | 0.5 | - |
| Fluconazole | - | - | - | 4 |
Preliminary SAR Analysis
From the example data above, preliminary SAR insights can be drawn:
-
Anticancer Activity: The addition of an electron-withdrawing group (4-Cl) on the benzyl ring (IND-02 vs. IND-01) improves activity. A further electron-withdrawing group (5-NO₂) on the indole core dramatically enhances potency (IND-04 vs. IND-02). An electron-donating group (4-OCH₃) is detrimental to activity (IND-03).
-
Antimicrobial Activity: Increasing the halogenation on the benzyl ring appears to correlate with increased antimicrobial potency (IND-05 vs. IND-02 vs. IND-01).
These initial observations are critical for guiding the design of the next generation of compounds in a medicinal chemistry program.
Chapter 5: In Silico Target Exploration
When a validated hit emerges without a clear molecular target, in silico methods like molecular docking can provide powerful, testable hypotheses.[14][15]
Rationale: Molecular docking algorithms predict the preferred orientation and binding affinity of a ligand when bound to the active site of a protein. By docking a potent this compound derivative against a panel of cancer- or infection-relevant targets (e.g., kinases, polymerases, metabolic enzymes), one can identify which protein provides the most favorable predicted binding energy and interaction profile.
Caption: A streamlined workflow for in silico molecular docking studies.
A successful docking study can reveal key interactions—such as hydrogen bonds, pi-stacking, or hydrophobic contacts—between the ligand and specific amino acid residues in the protein's active site. This information is invaluable, as it not only suggests a putative MoA but also provides a structural basis for the observed SAR, guiding future rational drug design.
Conclusion and Future Outlook
The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and proven record of diverse biological activities make it an attractive starting point for drug discovery campaigns. By employing a systematic and logical screening cascade, from broad primary assays to specific mechanistic studies, researchers can efficiently navigate the complexities of hit identification and validation. The integration of robust, well-controlled experimental protocols with modern in silico techniques provides a powerful paradigm for unlocking the full therapeutic potential of this privileged chemical class. The insights gained from such a methodical approach will undoubtedly fuel the development of the next generation of indole-based medicines.
References
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening of indole derivatives as the potent anticancer agents on dihydrofolate reductase: pharmaco-informatics and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
fundamental reactivity of the N-benzylated indole ring
An In-Depth Technical Guide to the Fundamental Reactivity of the N-Benzylated Indole Ring
Authored by: Gemini, Senior Application Scientist
Abstract
The indole nucleus is a cornerstone of heterocyclic chemistry, renowned as a "privileged scaffold" in medicinal chemistry and natural products. The strategic modification of the indole nitrogen, particularly through benzylation, is a critical operation in multi-step synthesis. The N-benzyl group serves not only as a robust protecting group but also fundamentally alters the electronic and steric landscape of the indole ring, unlocking unique reactivity patterns. This guide provides an in-depth analysis of the core reactivity of N-benzylindole, designed for researchers, chemists, and drug development professionals. We will explore the causality behind its distinct behavior in electrophilic aromatic substitution, its propensity for regioselective metalation, and its utility in modern cross-coupling methodologies, supported by field-proven protocols and mechanistic insights.
Introduction: The N-Benzyl Group's Influence on the Indole Core
The indole ring is an electron-rich aromatic system where the nitrogen's lone pair of electrons participates in the π-system, significantly increasing the nucleophilicity of the pyrrole moiety. In an unsubstituted indole, electrophilic attack overwhelmingly favors the C3 position, as this pathway preserves the aromaticity of the benzene ring in the resulting cationic intermediate (the "arenium" ion).
The introduction of an N-benzyl group accomplishes two primary objectives:
-
Protection and Stability: It replaces the acidic N-H proton, rendering the molecule inert to bases and preventing undesired N-alkylation or N-acylation side reactions. The benzyl group is stable under a wide range of conditions, yet can be removed when necessary.[1][2]
-
Electronic Modulation: The benzyl group is generally considered to be weakly electron-donating, which can further enhance the electron density of the indole ring system, thereby activating it towards electrophilic attack.[3]
This guide dissects the practical consequences of these modifications, moving from classical electrophilic substitutions to modern, directed functionalization strategies.
Electrophilic Aromatic Substitution: Reinforcing C3 Regioselectivity
The N-benzyl group reinforces the inherent preference for electrophilic attack at the C3 position. The increased electron density and the absence of N-H reactivity make for clean and high-yielding transformations.
Mechanism: The Path of Least Resistance
Electrophilic attack on the N-benzylindole ring proceeds via the formation of a resonance-stabilized cationic intermediate. Attack at C3 is kinetically favored because the positive charge can be delocalized over the nitrogen atom without disrupting the aromatic sextet of the fused benzene ring.
References
Whitepaper: A Guide to the Definitive Spectroscopic Characterization of 1-Benzyl-1H-indole
Abstract This technical guide provides a comprehensive analysis of the spectroscopic signature of 1-benzyl-1H-indole, a key heterocyclic scaffold in medicinal chemistry and materials science. We present an in-depth interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectra. This document serves as a definitive reference for researchers, chemists, and quality control professionals, detailing not only the spectral data but also the underlying principles and experimental causality for unambiguous structural confirmation and purity assessment. The protocols herein are designed to be self-validating, ensuring reproducibility and scientific rigor.
Introduction: The Importance of Structural Verification
This compound is a derivative of indole where the nitrogen atom of the pyrrole ring is substituted with a benzyl group. The indole nucleus is a privileged scaffold, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1] Given its prevalence, the ability to unequivocally confirm its structure and purity is paramount for any research or development application.
Spectroscopic techniques like NMR and IR provide a non-destructive "fingerprint" of a molecule. Infrared (IR) spectroscopy probes the vibrational modes of functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy maps the chemical environment of individual protons and carbon atoms. Together, they offer a multi-faceted and robust method for structural elucidation. This guide explains the characteristic spectral features of this compound, providing a benchmark for its identification.
Molecular Structure and Analytical Framework
To facilitate a clear discussion of the spectral data, the atoms of this compound are numbered as shown below. This numbering scheme will be used for all NMR peak assignments.
Figure 1: Molecular Structure of this compound with Atom Numbering.
Our analytical workflow integrates these techniques to build a complete structural profile.
Caption: Workflow for the Spectroscopic Characterization of this compound.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is the initial, rapid step for functional group identification. The presence of a benzyl group and the N-substituted indole ring results in a characteristic IR spectrum. The most telling feature is the absence of a sharp N-H stretching band typically seen for unsubstituted indoles around 3400 cm⁻¹, directly confirming successful N-alkylation.[2]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and running a background spectrum.
-
Sample Application: Place a small amount (a few milligrams) of the this compound sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–600 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Processing: Perform an automatic baseline correction and ATR correction on the resulting spectrum.
Interpretation of Key IR Absorptions
The spectrum is dominated by absorptions from the aromatic rings and the benzylic methylene group.
| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |
| 3100–3000 | Aromatic C-H Stretch | Confirms the presence of sp² C-H bonds in both the indole and benzyl rings.[3] |
| 2950–2850 | Aliphatic C-H Stretch | Corresponds to the symmetric and asymmetric stretching of the benzylic -CH₂- group. |
| ~1610, 1495, 1455 | Aromatic C=C Ring Stretch | These multiple bands are characteristic of the skeletal vibrations of the fused indole and monosubstituted benzene rings.[2] |
| ~1350 | C-N Stretch | Aromatic amine C-N stretching vibration. |
| ~740 | C-H Out-of-Plane Bend | A strong band indicative of ortho-disubstitution on the indole's benzene ring and monosubstitution on the benzyl ring. |
| Absent ~3400 | N-H Stretch | The lack of a signal in this region is critical evidence that the indole nitrogen is substituted.[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR provides the most detailed structural information, resolving every unique proton and carbon atom in the molecule. For this compound, the key is to correctly assign the signals from the indole core, the benzyl ring, and the crucial benzylic methylene bridge.
Experimental Protocol: NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5–10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[4][5]
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[6] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
-
Dissolution & Transfer: Ensure the sample is fully dissolved. If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette into a 5 mm NMR tube.[7]
-
Final Volume: The final sample height in the tube should be approximately 4 cm (0.55 mL) to ensure it is within the detection region of the instrument's coils.[7]
-
Referencing: Tetramethylsilane (TMS) is typically used as an internal standard, with its signal set to 0.00 ppm. Modern spectrometers often reference the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[8]
¹H NMR Spectral Interpretation (400 MHz, CDCl₃)
The proton NMR spectrum logically divides into three regions: the downfield aromatic region, the isolated benzylic singlet, and the upfield aromatic region.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |
| ~7.65 | d | 1H | H-4 | The most downfield proton of the indole ring, deshielded by the anisotropic effect of the fused benzene ring. |
| ~7.20-7.35 | m | 5H | Benzyl H | The five protons of the benzyl ring's phenyl group overlap, creating a complex multiplet in the typical aromatic region. |
| ~7.15 | d | 1H | H-7 | A proton on the indole's benzene ring, adjacent to the nitrogen-bearing ring. |
| ~7.11 | d | 1H | H-2 | The proton at the C-2 position is adjacent to the nitrogen atom and coupled to H-3, appearing as a doublet. It is deshielded by the adjacent nitrogen. |
| ~7.05-7.10 | m | 2H | H-5, H-6 | The remaining two protons on the indole's benzene ring, which often overlap and show complex splitting. |
| ~6.50 | d | 1H | H-3 | The proton at C-3 is coupled to H-2. It is significantly shielded compared to other aromatic protons due to the electron-donating nature of the pyrrole ring nitrogen. |
| ~5.30 | s | 2H | H-1' (-CH₂-) | A sharp singlet, characteristic of the two equivalent benzylic protons. Its chemical shift is downfield from typical alkanes due to the deshielding effect of the adjacent nitrogen atom and the aromatic indole ring. Its singlet nature confirms free rotation.[9] |
¹³C NMR Spectral Interpretation (100 MHz, CDCl₃)
The ¹³C NMR spectrum confirms the carbon skeleton, showing all 15 unique carbon atoms of the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |
| ~137.5 | C-ipso | The quaternary carbon of the benzyl ring attached to the methylene group. |
| ~136.2 | C-7a | The bridgehead carbon of the indole ring bonded to nitrogen. |
| ~128.9 | C-m | The two meta carbons of the benzyl ring. |
| ~128.7 | C-2 | The C-2 carbon of the indole ring, adjacent to nitrogen. |
| ~127.8 | C-p | The para carbon of the benzyl ring. |
| ~127.0 | C-o | The two ortho carbons of the benzyl ring. |
| ~121.9 | C-6 | Aromatic CH carbon of the indole's benzene ring. |
| ~121.0 | C-4 | Aromatic CH carbon of the indole's benzene ring. |
| ~120.0 | C-5 | Aromatic CH carbon of the indole's benzene ring. |
| ~109.8 | C-7 | Aromatic CH carbon of the indole's benzene ring, shielded by proximity to the pyrrole fusion. |
| ~101.5 | C-3 | The C-3 carbon of the indole ring, significantly shielded by the strong electron-donating effect of the adjacent nitrogen atom. |
| ~50.2 | C-1' (-CH₂-) | The aliphatic carbon of the benzylic methylene group. Its shift around 50 ppm is characteristic for a carbon between N and a phenyl group.[9] |
(Note: Specific chemical shifts can vary slightly based on solvent, concentration, and instrument calibration. The data presented is a representative compilation from typical values for N-substituted indoles).[9][10]
Conclusion
The combination of IR, ¹H NMR, and ¹³C NMR spectroscopy provides an unambiguous and definitive characterization of this compound. The key identifying features are:
-
IR: The absence of an N-H stretch around 3400 cm⁻¹, coupled with characteristic aromatic and aliphatic C-H and C=C stretches.
-
¹H NMR: A characteristic singlet for the benzylic protons around 5.30 ppm and distinct signals for the protons on the indole and benzyl rings.
-
¹³C NMR: The presence of 15 unique carbon signals, including the key benzylic carbon at ~50.2 ppm and the shielded indole C-3 at ~101.5 ppm.
This guide provides the foundational data and interpretive logic for scientists to confidently identify this compound, ensuring the integrity and quality of their research and development endeavors.
References
- 1. rsisinternational.org [rsisinternational.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Indole [webbook.nist.gov]
- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 5. organomation.com [organomation.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. 1-Benzylindole | C15H13N | CID 96913 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-Benzyl-1H-indole-3-carbaldehyde: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed protocol for the synthesis of 1-benzyl-1H-indole-3-carbaldehyde, a key intermediate in the development of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering in-depth procedural details, mechanistic insights, and practical troubleshooting advice.
Introduction: The Significance of this compound-3-carbaldehyde
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The functionalization of the indole ring at the 3-position is a common strategy for the synthesis of bioactive molecules. This compound-3-carbaldehyde serves as a versatile building block for the elaboration of more complex molecular architectures. The presence of the benzyl group at the N1-position enhances lipophilicity and can influence the biological activity of the final compounds. This aldehyde is a crucial precursor for the synthesis of compounds with potential applications as inhibitors of various enzymes and as anticancer agents.
Overall Synthetic Strategy
The synthesis of this compound-3-carbaldehyde is most efficiently achieved through a two-step process. The first step involves the N-benzylation of indole to protect the nitrogen and introduce the benzyl group. The second, and key, step is the formylation of the resulting this compound at the C3-position using the Vilsmeier-Haack reaction.[1] This reaction is a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3]
Figure 1: Overall synthetic workflow for this compound-3-carbaldehyde.
Part 1: Experimental Protocol - Step-by-Step Synthesis
This section provides a detailed, two-part experimental protocol for the synthesis of this compound-3-carbaldehyde.
Step 1: Synthesis of this compound
This procedure outlines the N-benzylation of indole to yield the intermediate, this compound.[4]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Indole | 117.15 | 11.7 g | 0.100 |
| Potassium Hydroxide (KOH) | 56.11 | 26.0 g | 0.399 |
| Benzyl Bromide | 171.04 | 34.2 g | 0.200 |
| Dimethyl Sulfoxide (DMSO) | - | 200 mL | - |
| Diethyl Ether | - | 300 mL | - |
| Water | - | As needed | - |
| Calcium Chloride (anhydrous) | - | As needed | - |
Procedure:
-
To a 500 mL Erlenmeyer flask equipped with a magnetic stirrer, add 200 mL of dimethyl sulfoxide (DMSO) and 26.0 g of potassium hydroxide (KOH).
-
Stir the mixture at room temperature for 5 minutes.
-
Add 11.7 g of indole to the mixture and continue stirring for 45 minutes.
-
Add 34.2 g of benzyl bromide to the reaction mixture. An exothermic reaction may be observed; if necessary, cool the flask with an ice-water bath.
-
Stir the mixture for an additional 45 minutes.
-
Dilute the reaction mixture with 200 mL of water.
-
Transfer the mixture to a separatory funnel and extract with three 100 mL portions of diethyl ether.
-
Wash the combined organic layers with three 50 mL portions of water.
-
Dry the organic layer over anhydrous calcium chloride.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The excess benzyl bromide is removed by distillation at approximately 15 mm Hg.
-
The residue is then distilled under vacuum to yield this compound. The product should crystallize upon cooling. Recrystallization from ethanol can be performed for further purification.
Step 2: Synthesis of this compound-3-carbaldehyde via Vilsmeier-Haack Reaction
This procedure details the formylation of this compound at the 3-position.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 207.27 | 20.7 g | 0.100 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 17.0 mL (28.0 g) | 0.182 |
| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |
| Sodium Hydroxide (NaOH) | 40.00 | As needed | - |
| Ice | - | As needed | - |
| Water | - | As needed | - |
| Ethyl Acetate | - | As needed | - |
| Hexane | - | As needed | - |
Procedure:
-
In a three-necked round-bottom flask fitted with a dropping funnel, a mechanical stirrer, and a calcium chloride drying tube, place 100 mL of N,N-dimethylformamide (DMF).
-
Cool the flask in an ice-salt bath.
-
Slowly add 17.0 mL of phosphorus oxychloride (POCl₃) dropwise to the DMF with vigorous stirring. The temperature should be maintained below 10 °C. This in situ formation of the Vilsmeier reagent is exothermic.[3][5]
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
Dissolve 20.7 g of this compound in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat it to 40-50 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide (NaOH) solution until the pH is approximately 7-8. This hydrolysis step converts the intermediate iminium salt to the aldehyde.[6]
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with water.
-
The crude product can be purified by recrystallization from an ethanol-water mixture or by column chromatography on silica gel using a hexane-ethyl acetate eluent system.[7] The final product is typically a white to pale yellow solid.[8]
Part 2: Mechanistic Insights - The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic compounds.[9] The reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile and attacks the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). A subsequent rearrangement and elimination of a dichlorophosphate anion leads to the formation of the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[3][6]
-
Electrophilic Aromatic Substitution: The electron-rich C3 position of the 1-benzylindole nucleus attacks the electrophilic carbon of the Vilsmeier reagent. This attack disrupts the aromaticity of the indole ring, forming a cationic intermediate. A subsequent deprotonation by a weak base (like DMF or the chloride ion) restores the aromaticity and yields an iminium salt intermediate.[3]
-
Hydrolysis: The final step involves the hydrolysis of the iminium salt during the aqueous workup. Water attacks the iminium carbon, and after a series of proton transfers and elimination of dimethylamine, the desired this compound-3-carbaldehyde is formed.[6]
Figure 2: Simplified mechanism of the Vilsmeier-Haack formylation of this compound.
Part 3: Safety, Troubleshooting, and Characterization
Safety Precautions:
-
Phosphorus oxychloride (POCl₃) is highly corrosive, toxic by inhalation and ingestion, and reacts violently with water.[10][11] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][13][14] An emergency shower and eyewash station should be readily accessible.[13]
-
N,N-Dimethylformamide (DMF) is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Handle in a fume hood and wear appropriate PPE.
-
Benzyl bromide is a lachrymator and is corrosive. Handle with care in a fume hood.
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Low yield of this compound | Incomplete deprotonation of indole. | Ensure the KOH is finely crushed and the mixture is stirred efficiently. |
| Incomplete reaction with benzyl bromide. | Extend the reaction time or slightly increase the temperature. | |
| Low yield of the final product | Incomplete formation of the Vilsmeier reagent. | Ensure POCl₃ is added slowly at low temperature to anhydrous DMF. |
| Incomplete reaction of this compound. | Increase the reaction time or temperature for the formylation step. | |
| Product loss during workup. | Ensure complete precipitation before filtration and careful extraction. | |
| Formation of side products | Reaction temperature too high. | Maintain the recommended temperature ranges for each step. |
| Presence of moisture. | Use anhydrous solvents and reagents. |
Characterization Data:
The final product, this compound-3-carbaldehyde, can be characterized by various spectroscopic techniques.
-
Appearance: White to light yellow crystalline powder.[8]
-
Molecular Formula: C₁₆H₁₃NO[8]
-
Molecular Weight: 235.29 g/mol [8]
-
¹H NMR (400 MHz, CDCl₃) δ: 10.01 (s, 1H), 8.38 – 8.28 (m, 1H), 7.72 (s, 1H), 7.39 – 7.30 (m, 6H), 7.22 – 7.16 (m, 2H), 5.37 (s, 2H).[15]
-
¹³C NMR (101 MHz, CDCl₃) δ: 184.62, 138.43, 137.48, 135.30, 129.14, 128.41, 127.23, 125.53, 124.17, 123.09, 122.19, 118.53, 110.35, 50.95.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. This compound-3-carbaldehyde | CymitQuimica [cymitquimica.com]
- 9. ijpcbs.com [ijpcbs.com]
- 10. echemi.com [echemi.com]
- 11. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. nj.gov [nj.gov]
- 14. fishersci.com [fishersci.com]
- 15. rsc.org [rsc.org]
Application Notes and Protocols for the Preparation of 1-Benzyl-1H-indole Carboxamide Derivatives in Medicinal Chemistry
Introduction: The Privileged Scaffold of 1-Benzyl-1H-indole Carboxamides
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the core of numerous biologically active compounds and approved drugs.[1][2] Its unique structure allows it to mimic peptide motifs and engage in various interactions with biological targets.[3] The strategic derivatization of the indole ring system is a pivotal approach in drug discovery, enabling the fine-tuning of pharmacological properties. Among the myriad of indole derivatives, the this compound carboxamide scaffold has garnered significant attention. The introduction of a benzyl group at the N-1 position and a carboxamide functionality at various positions on the indole core provides a versatile platform for creating libraries of compounds with diverse therapeutic potential.[4]
N-substituted indole derivatives, particularly those with a benzyl group, have demonstrated enhanced biological activities compared to their unsubstituted counterparts.[3] These derivatives have been explored for a wide range of pharmacological applications, including anticancer,[4][5][6] anti-inflammatory,[7][8][9] antimicrobial,[3] and neuroprotective activities.[10][11] The benzyl group can be readily substituted, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity. This document provides a comprehensive guide to the synthesis and evaluation of this compound carboxamide derivatives for researchers in drug discovery and medicinal chemistry.
I. Synthetic Strategies and Protocols
The synthesis of this compound carboxamide derivatives can be approached through several reliable synthetic routes. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. The most common approaches involve either the N-benzylation of a pre-formed indole carboxamide or the construction of the carboxamide moiety on a 1-benzylindole core.
A general workflow for the preparation of these derivatives typically involves two key transformations: N-alkylation and amide bond formation. The order of these steps can be interchanged to accommodate different synthetic designs.
Figure 1: General synthetic workflows for this compound carboxamides.
Protocol 1: Synthesis of N,1-Dibenzyl-1H-indole-5-carboxamide
This protocol details a two-step synthesis starting from 1H-indole-5-carboxylic acid, proceeding through N-benzylation followed by amide coupling.
Step 1: Synthesis of this compound-5-carboxylic acid
This step involves the N-alkylation of the indole ring with benzyl chloride.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 1H-Indole-5-carboxylic acid | ≥98% | Commercially Available |
| Benzyl chloride | ≥99% | Commercially Available |
| Cesium carbonate (Cs₂CO₃) | ≥99% | Commercially Available |
| Anhydrous Dimethylformamide (DMF) | ≥99.8% | Commercially Available |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Deionized water | ||
| Brine (saturated NaCl solution) | ||
| Anhydrous sodium sulfate (Na₂SO₄) | ||
| Round-bottom flask | ||
| Magnetic stirrer and stir bar | ||
| Reflux condenser | ||
| Separatory funnel | ||
| Rotary evaporator |
Procedure:
-
To a stirred suspension of cesium carbonate (2.0 equivalents) and 1H-indole-5-carboxylic acid (1.0 equivalent) in anhydrous DMF, add benzyl chloride (1.0 equivalent) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Stir the reaction mixture at room temperature for 5-10 minutes.[2]
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into deionized water.
-
Acidify the aqueous mixture with 1N HCl to a pH of approximately 2-3 to precipitate the product.
-
Filter the precipitate, wash with deionized water, and dry under vacuum to obtain the crude this compound-5-carboxylic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.
Step 2: Synthesis of N,1-Dibenzyl-1H-indole-5-carboxamide
This step involves the amide coupling of the carboxylic acid intermediate with benzylamine using a coupling agent.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound-5-carboxylic acid | Synthesized in Step 1 | |
| Benzylamine | ≥99% | Commercially Available |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) | ≥98% | Commercially Available |
| 1-Hydroxybenzotriazole (HOBt) | ≥97% | Commercially Available |
| N,N-Diisopropylethylamine (DIPEA) | ≥99% | Commercially Available |
| Anhydrous Dichloromethane (DCM) | ≥99.8% | Commercially Available |
| 1N Hydrochloric acid (HCl) | ||
| Saturated sodium bicarbonate (NaHCO₃) solution | ||
| Brine (saturated NaCl solution) | ||
| Anhydrous sodium sulfate (Na₂SO₄) | ||
| Round-bottom flask | ||
| Magnetic stirrer and stir bar | ||
| Separatory funnel | ||
| Rotary evaporator |
Procedure:
-
Dissolve this compound-5-carboxylic acid (1.0 equivalent), EDC·HCl (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.[12]
-
Add DIPEA (2.5 equivalents) to the mixture and stir at 0 °C (ice bath) for 10-15 minutes to activate the carboxylic acid.[12]
-
In a separate flask, dissolve benzylamine (1.1 equivalents) in a small amount of anhydrous DCM.
-
Add the benzylamine solution dropwise to the activated carboxylic acid mixture at 0 °C.[12]
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress using TLC.[12]
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure N,1-dibenzyl-1H-indole-5-carboxamide.[12]
Characterization:
The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[2][7]
II. Medicinal Chemistry Applications and Biological Evaluation
This compound carboxamide derivatives have shown promise in several therapeutic areas, with anticancer and anti-inflammatory activities being the most prominently reported.[7][8][13] The modular nature of their synthesis allows for systematic modifications to explore structure-activity relationships (SAR) and optimize for potency and selectivity.
Key Pharmacophoric Features and SAR Insights:
Structure-activity relationship studies have revealed that the nature and position of substituents on both the indole ring and the benzyl group, as well as on the carboxamide nitrogen, can significantly influence biological activity.[14][15]
-
N-1 Benzyl Group: The presence of the benzyl group at the N-1 position is often crucial for enhanced activity. Substitutions on the phenyl ring of the benzyl group can modulate potency.[3]
-
Carboxamide Moiety: The carboxamide linker is a key hydrogen bonding motif. The substituent on the amide nitrogen (R' in the diagram below) is a critical point for diversification and can significantly impact target engagement and pharmacokinetic properties.[14]
-
Indole Core Substitutions: Substitutions at the C-3, C-5, and C-6 positions of the indole ring have been shown to affect activity. For instance, electron-withdrawing groups at the C-5 position can enhance potency in some cases.[14][15]
Figure 2: Conceptual pharmacophore model for this compound carboxamides.
Table of Reported Biological Activities:
| Derivative Class | Therapeutic Area | Key Findings | Reference |
| 6-Chloro-3-[(N,N-diethylamino)(oxo)acetyl]-1-benzyl-N-aryl-1H-indole-5-carboxamides | Anti-inflammatory | Several derivatives showed significant anti-inflammatory activity. | [7] |
| Substituted-N-benzyl-1H-indole-2-carbohydrazides | Anticancer | Exhibited moderate to high cytotoxicity against MCF-7, A549, and HCT cell lines. | [5] |
| N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid | Cholinesterase Inhibition | Displayed moderate potency to inhibit butyrylcholinesterase (BuChE). | [10][11] |
| 1H-indole-2-carboxamides | CB1 Receptor Modulation | Act as negative allosteric modulators of the CB1 receptor. | [14][15] |
Protocol 2: In Vitro Anticancer Activity Evaluation using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Human cancer cell line (e.g., MCF-7, A549) | ATCC or equivalent | |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco or equivalent | |
| Fetal Bovine Serum (FBS) | Gibco or equivalent | |
| Penicillin-Streptomycin solution | Gibco or equivalent | |
| Trypsin-EDTA solution | Gibco or equivalent | |
| Phosphate-Buffered Saline (PBS), pH 7.4 | ||
| MTT solution (5 mg/mL in PBS) | Sigma-Aldrich or equivalent | |
| Dimethyl sulfoxide (DMSO) | Cell culture grade | |
| 96-well microplates | Sterile, flat-bottom | |
| CO₂ incubator (37°C, 5% CO₂) | ||
| Microplate reader (570 nm) | ||
| Synthesized this compound carboxamide derivatives | ||
| Positive control (e.g., Doxorubicin) |
Procedure:
-
Cell Culture and Seeding:
-
Maintain the chosen cancer cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Harvest cells using trypsin-EDTA, perform a cell count (e.g., using a hemocytometer), and adjust the cell density.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the synthesized indole derivatives and the positive control in DMSO.
-
Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity.
-
After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (negative control) and cells treated with the vehicle (DMSO) only.
-
Incubate the plates for another 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to a purple formazan precipitate.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
III. Conclusion and Future Directions
The this compound carboxamide scaffold represents a highly adaptable and promising platform for the development of novel therapeutic agents. The synthetic protocols outlined in this guide are robust and can be readily adapted for the creation of diverse compound libraries. The provided biological assay protocol offers a standard method for the initial screening of these compounds for anticancer activity. Future work in this area could focus on exploring a wider range of substitutions on the benzyl and indole rings, as well as on the amide component, to further delineate the structure-activity relationships for various biological targets. The insights gained from such studies will be invaluable in guiding the design of next-generation indole-based therapeutics with enhanced potency, selectivity, and drug-like properties.
References
- 1. benchchem.com [benchchem.com]
- 2. jbarbiomed.com [jbarbiomed.com]
- 3. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. jchr.org [jchr.org]
- 7. jbarbiomed.com [jbarbiomed.com]
- 8. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. acgpubs.org [acgpubs.org]
- 14. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Benzyl-1H-indole as a Versatile Scaffold for Novel Antimicrobial Agents
Introduction: The Imperative for New Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unconventional mechanisms of action. The indole nucleus, a prominent heterocyclic motif in numerous natural products and pharmaceuticals, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique structure allows for diverse functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Among the vast library of indole derivatives, the 1-benzyl-1H-indole framework has emerged as a particularly promising starting point for the design of potent antimicrobial agents.[3][4] The introduction of the benzyl group at the N1 position of the indole ring provides a critical handle for modifying lipophilicity and steric bulk, significantly influencing biological activity.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a building block for the synthesis and evaluation of novel antimicrobial agents. We will delve into the synthetic rationale, provide detailed experimental protocols, and discuss the structure-activity relationships that govern the antimicrobial efficacy of this promising class of compounds.
Synthesis of this compound Derivatives: A Step-by-Step Protocol
The synthesis of this compound derivatives is typically achieved through the N-alkylation of the indole ring with a substituted or unsubstituted benzyl halide. This reaction is generally straightforward and can be accomplished under various conditions. The following protocol details a common and effective method for the synthesis of the core this compound scaffold, which can then be further functionalized to generate a library of derivatives.
Protocol 1: Synthesis of this compound
This protocol is adapted from established synthetic procedures.[5][6][7]
Materials:
-
Indole
-
Benzyl bromide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add indole (1.17 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), and dimethylformamide (30 mL).
-
Addition of Benzyl Bromide: While stirring the mixture at room temperature, add benzyl bromide (1.3 mL, 11 mmol) dropwise.
-
Reaction: Heat the reaction mixture to 90 °C and allow it to reflux for 6 hours with continuous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and petroleum ether as the eluent.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into 100 mL of ice-cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to afford the pure this compound.
Causality Behind Experimental Choices:
-
Potassium Carbonate (K₂CO₃): Acts as a base to deprotonate the N-H of the indole, making the nitrogen nucleophilic for the subsequent reaction with benzyl bromide.
-
Dimethylformamide (DMF): A polar apathetic solvent that is ideal for this type of nucleophilic substitution reaction as it can solvate the cation but not the anion, thus increasing the nucleophilicity of the indole anion.
-
Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Antimicrobial Evaluation: From Inhibition to Eradication
A thorough evaluation of the antimicrobial properties of newly synthesized this compound derivatives is crucial. This involves determining their ability to inhibit microbial growth (bacteriostatic/fungistatic) and to kill the microorganisms (bactericidal/fungicidal). Furthermore, with the increasing recognition of biofilms in persistent infections, assessing the anti-biofilm activity is of paramount importance.
Workflow for Antimicrobial Evaluation
The following diagram illustrates a typical workflow for the comprehensive antimicrobial evaluation of synthesized compounds.
Caption: Workflow for the synthesis and antimicrobial evaluation of this compound derivatives.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and standardized technique for MIC determination.[8][9][10]
Materials:
-
Synthesized this compound derivatives
-
Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
0.5 McFarland standard
-
Positive control antibiotic (e.g., ciprofloxacin, fluconazole)
-
Sterile saline (0.85% NaCl)
Procedure:
-
Inoculum Preparation: From a fresh culture (18-24 hours), pick several colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in the appropriate broth in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared inoculum to each well containing the test compound.
-
Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only) in each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[3][4][11]
Procedure:
-
Following MIC Determination: After determining the MIC, take a 10 µL aliquot from each well of the MIC plate that shows no visible growth.
-
Plating: Spot-plate the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive).
Protocol 4: Anti-Biofilm Activity Assay
This assay evaluates the ability of the compounds to inhibit biofilm formation.[1][12][13][14]
Procedure:
-
Inoculum and Compound Preparation: Prepare the bacterial inoculum and compound dilutions in a 96-well plate as described for the MIC assay.
-
Incubation for Biofilm Formation: Incubate the plate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: Gently discard the planktonic cells from the wells and wash the wells three times with sterile phosphate-buffered saline (PBS) to remove any non-adherent cells.
-
Staining: Add 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Discard the crystal violet solution and wash the wells again with PBS to remove excess stain.
-
Solubilization: Add 200 µL of 95% ethanol to each well to solubilize the stain from the biofilm.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. A reduction in absorbance compared to the growth control indicates inhibition of biofilm formation.
Structure-Activity Relationship (SAR) of this compound Derivatives
Understanding the relationship between the chemical structure of the this compound derivatives and their antimicrobial activity is crucial for the rational design of more potent compounds. SAR studies involve systematically modifying the core structure and observing the effect on biological activity.
Key Structural Modifications and Their Impact on Antimicrobial Activity
References
- 1. Frontiers | Antibiofilm and Antivirulence Properties of Indoles Against Serratia marcescens [frontiersin.org]
- 2. youtube.com [youtube.com]
- 3. microchemlab.com [microchemlab.com]
- 4. benchchem.com [benchchem.com]
- 5. In vitro and in silico analysis of synthesized N -benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02194D [pubs.rsc.org]
- 6. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. youtube.com [youtube.com]
- 11. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. Frontiers | Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli [frontiersin.org]
- 13. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Indole and Derivatives Modulate Biofilm Formation and Antibiotic Tolerance of Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Laboratory-Scale Synthesis and Purification of 1-Benzyl-1H-indole
Introduction: The Significance of the N-Benzyl Indole Scaffold
The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and functional materials. Modification of the indole nitrogen, particularly through N-alkylation, profoundly influences the molecule's steric and electronic properties, thereby modulating its biological activity and chemical reactivity. 1-Benzyl-1H-indole, specifically, serves as a crucial building block and a common structural motif in medicinal chemistry. Its synthesis is a foundational procedure for researchers exploring novel therapeutic agents and functional organic molecules.
This guide provides a detailed, field-proven protocol for the synthesis and purification of this compound on a laboratory scale. It moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also troubleshoot and adapt it with confidence.
Strategic Approach to Synthesis: Why N-Alkylation?
While several methods exist for forming the N-aryl or N-alkyl bond in indoles, including advanced transition-metal-catalyzed reactions like the Buchwald-Hartwig amination[1][2][3], the direct N-alkylation of indole remains the most common, efficient, and straightforward approach for benzyl group installation.
-
Direct N-Alkylation: This classical method involves the deprotonation of the indole N-H with a base, generating a nucleophilic indolide anion. This anion then displaces a halide from an alkylating agent, such as benzyl bromide, in a standard nucleophilic substitution reaction.[4] Its advantages include operational simplicity, high yields, and the use of readily available and cost-effective reagents.[5][6]
-
Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction is highly effective for forming C-N bonds, especially for N-arylation.[1][3][7] However, for a simple N-benzylation, it represents unnecessary complexity, requiring specialized ligands and catalysts.
Given its efficiency and accessibility, this guide will focus on the direct N-alkylation of indole using a robust base and a polar aprotic solvent system.
Synthesis Protocol: N-Alkylation of Indole with Benzyl Bromide
This protocol is adapted from a well-established and verified procedure, prized for its simplicity and consistently high yields.[5]
Reaction Principle and Mechanism
The reaction proceeds in two fundamental steps:
-
Deprotonation: A strong base, potassium hydroxide (KOH), removes the acidic proton from the indole nitrogen, forming the potassium indolide salt. The use of a polar aprotic solvent like dimethyl sulfoxide (DMSO) is crucial as it effectively solvates the potassium cation, leaving the indolide anion highly reactive.[5]
-
Nucleophilic Substitution (SN2): The highly nucleophilic indolide anion attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the desired C-N bond.
Caption: Reaction mechanism for N-benzylation of indole.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Indole | Reagent Grade | Sigma-Aldrich | Commercial grade is satisfactory.[5] |
| Potassium Hydroxide (KOH) | ≥85% pellets | Fisher Scientific | Freshly crushed pellets should be used.[5] |
| Benzyl Bromide | Reagent Grade | Acros Organics | A lachrymator; handle in a fume hood.[5] |
| Dimethyl Sulfoxide (DMSO) | Anhydrous | Sigma-Aldrich | Should not contain an appreciable amount of water.[5] |
| Diethyl Ether | ACS Grade | VWR | For extraction. |
| Water | Deionized | - | For work-up. |
| Calcium Chloride (CaCl₂) | Anhydrous | EMD Millipore | For drying the organic layer. |
| 500 mL Erlenmeyer Flask | - | Pyrex | With magnetic stirring bar. |
| Separatory Funnel | - | Kimble | For liquid-liquid extraction. |
| Rotary Evaporator | - | Büchi | For solvent removal. |
Step-by-Step Experimental Protocol
-
Reaction Setup: In a 500 mL Erlenmeyer flask equipped with a magnetic stir bar, add dimethyl sulfoxide (200 mL) followed by freshly crushed potassium hydroxide pellets (26.0 g, ~0.40 mol).
-
Base Dissolution: Stir the mixture at room temperature for 5 minutes to allow the KOH to partially dissolve.
-
Indole Addition: Add indole (11.7 g, 0.100 mol) to the flask. Continue stirring at room temperature. The formation of the potassium indolide salt will occur over the next 45 minutes.
-
Alkylating Agent Addition: After 45 minutes of stirring, add benzyl bromide (34.2 g, 0.200 mol) to the reaction mixture. Note: This reaction is exothermic. Cooling the flask with a water bath is recommended to moderate the temperature rise.[5]
-
Reaction Completion: Continue stirring for an additional 45 minutes at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the indole starting material.
-
Quenching and Work-up: Dilute the reaction mixture by slowly adding water (200 mL). Transfer the entire mixture to a separatory funnel.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 100 mL portions).
-
Washing: Wash each of the three ether extracts sequentially with the same three portions of water (3 x 50 mL). This back-washing technique efficiently removes residual DMSO.
-
Drying and Concentration: Combine the washed ether layers and dry them over anhydrous calcium chloride. Filter off the drying agent and remove the diethyl ether using a rotary evaporator.[5]
Purification Protocols
The crude product obtained is typically a viscous oil or a low-melting solid containing the desired product and excess benzyl bromide. A two-step purification process involving distillation followed by recrystallization is highly effective.
Purification Step 1: Distillation
-
Setup: Assemble a simple vacuum distillation apparatus.
-
Procedure: Gently heat the crude residue under reduced pressure (approx. 15 mmHg) to distill off the excess, unreacted benzyl bromide.
-
Product Distillation: Increase the vacuum (approx. 0.3 mmHg) and continue heating. Collect the fraction boiling at 133–138 °C. This fraction is the purified this compound.[5] The distillate should solidify upon cooling.[5]
Purification Step 2: Recrystallization
For obtaining highly pure, crystalline material suitable for analytical characterization, recrystallization is the final step.
-
Solvent Selection: Ethanol is an excellent solvent for the recrystallization of this compound.[5]
-
Dissolution: Transfer the distilled, solidified product to a clean Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently (e.g., on a hot plate) with swirling until all the solid dissolves.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Inducing crystallization by scratching the inside of the flask with a glass rod may be necessary. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any soluble impurities. Dry the crystals in a vacuum oven or desiccator to a constant weight.
Overall Experimental Workflow
Caption: Overall workflow for the synthesis of this compound.
Quantitative Data and Characterization
| Parameter | Value | Source(s) |
| Reactants | ||
| Indole | 11.7 g (0.100 mol, 1.0 eq) | [5] |
| Potassium Hydroxide | 26.0 g (~0.40 mol, 4.0 eq) | [5] |
| Benzyl Bromide | 34.2 g (0.200 mol, 2.0 eq) | [5] |
| Product | ||
| Expected Yield | 17.5–18.4 g (85–89%) | [5] |
| Appearance | White crystalline solid | [5] |
| Melting Point | 42–43 °C | [5] |
| Boiling Point | 133–138 °C at 0.3 mmHg | [5] |
| ¹H NMR (CDCl₃) | δ 5.21 (s, 2H), 6.52 (d, 1H), 7.0-7.3 (m, 8H), 7.6 (d, 1H) ppm | [5] |
Conclusion
This application note provides a robust and reliable protocol for the laboratory-scale synthesis of this compound. By detailing the causal relationship between procedural steps and the underlying chemical principles, this guide equips researchers with the necessary expertise to perform this key transformation successfully. The described methods for synthesis, purification, and characterization represent a self-validating system that consistently delivers high-purity material, paving the way for further research and development in medicinal and materials chemistry.
References
- 1. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]
Application Note: High-Performance Liquid and Thin-Layer Chromatography Methods for the Comprehensive Purity Analysis of 1-benzyl-1H-indole
Introduction: The Imperative for Purity in Indole Chemistry
1-benzyl-1H-indole is a key heterocyclic scaffold utilized in medicinal chemistry and materials science. As a precursor and intermediate in the synthesis of pharmacologically active agents, its purity is not merely a quality metric but a critical determinant of experimental reproducibility, downstream reaction success, and the safety profile of final drug products. The presence of unreacted starting materials, by-products, or degradation products can significantly alter biological activity and introduce toxicity.
This guide presents two complementary chromatographic techniques for robust purity analysis:
-
High-Performance Liquid Chromatography (HPLC): A quantitative method offering high resolution, sensitivity, and precision, making it the gold standard for final purity determination and impurity profiling.
-
Thin-Layer Chromatography (TLC): A rapid, qualitative (or semi-quantitative) method ideal for in-process reaction monitoring, fraction screening during purification, and preliminary purity checks.[1]
The methodologies described herein are grounded in established chromatographic principles and validated against international standards to ensure they are fit for purpose.[2][3]
Analyte Profile: this compound
A foundational understanding of the analyte's physicochemical properties is essential for logical method development.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃N | [4] |
| Molecular Weight | 207.27 g/mol | [4] |
| LogP (XLogP3) | 4.3 | [4][5] |
| Appearance | Crystalline solid | [6] |
| UV Absorbance | Strong UV chromophore due to the indole ring | [7] |
The significant non-polar character (LogP of 4.3) strongly suggests that Reversed-Phase HPLC (RP-HPLC) will be the most effective mode for separation, where the analyte will interact strongly with a non-polar stationary phase.[8][9]
Quantitative Purity by Reversed-Phase HPLC (RP-HPLC)
Principle and Methodological Rationale
RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (e.g., octadecylsilane, C18) is used with a polar mobile phase. Non-polar compounds like this compound are retained longer on the column, while more polar impurities elute earlier.
-
Stationary Phase Selection: A C18 column is the industry standard for separating non-polar to moderately polar small molecules. Its long alkyl chains provide strong hydrophobic interactions with the benzyl and indole moieties, ensuring adequate retention and separation from potential polar impurities.[10][11]
-
Mobile Phase Selection: A gradient elution using water and acetonitrile provides a robust separation window. Acetonitrile is a common organic modifier that offers low viscosity and good UV transparency. A small amount of acid (e.g., formic or phosphoric acid) is often added to the mobile phase to suppress the ionization of any acidic or basic functional groups on the analyte or impurities, leading to sharper, more symmetrical peaks.[7][12]
-
Detection: The indole nucleus exhibits strong ultraviolet (UV) absorbance. A detection wavelength of 280 nm is chosen as a compromise wavelength that provides excellent sensitivity for many indole derivatives.[7][13]
Detailed Experimental Protocol: HPLC
Instrumentation and Consumables:
-
HPLC system with gradient pump, autosampler, column oven, and UV/PDA detector.
-
C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade Acetonitrile (ACN).
-
HPLC-grade water.
-
Formic Acid (or Phosphoric Acid).
-
0.22 µm syringe filters.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Degas both mobile phases by sonication or vacuum filtration.
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent) to achieve a concentration of ~100 µg/mL.
-
-
Sample Preparation:
-
Prepare the test sample of synthesized this compound at the same concentration (~100 µg/mL) using the same diluent.
-
Filter the final sample solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 17.0 | |
| 17.1 | |
| 20.0 |
-
System Suitability Test (SST):
-
Before running samples, perform five replicate injections of the standard solution.
-
The system is deemed suitable if the Relative Standard Deviation (%RSD) of the peak area is ≤ 2.0%, the tailing factor for the main peak is between 0.8 and 1.5, and the number of theoretical plates is > 2000.[2]
-
-
Analysis and Data Interpretation:
-
Inject the sample solution.
-
Identify the this compound peak by comparing its retention time to that of the reference standard.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Rapid Qualitative Analysis by Thin-Layer Chromatography (TLC)
Principle and Methodological Rationale
Normal-phase TLC separates compounds based on their relative affinities for a polar stationary phase (silica gel) and a less polar mobile phase. Polar compounds interact strongly with the silica and move slowly up the plate (low R_f), while non-polar compounds travel further (high R_f).
-
Stationary Phase Selection: Silica gel (SiO₂) is a highly polar stationary phase that is standard for the separation of a wide range of organic compounds.[14]
-
Mobile Phase Selection: A mixture of a non-polar solvent (e.g., Hexane or Petroleum Ether) and a moderately polar solvent (e.g., Ethyl Acetate) is used. The ratio is optimized to achieve good separation. For the non-polar this compound, a solvent system with a higher proportion of the non-polar component is expected to give an optimal R_f value (typically between 0.3-0.5).[15][16]
-
Visualization: The indole ring is UV active, allowing for non-destructive visualization under a UV lamp at 254 nm.[15] For enhanced detection of impurities, staining with potassium permanganate (KMnO₄) can be used, which reacts with most organic compounds.
Detailed Experimental Protocol: TLC
Materials and Reagents:
-
Silica Gel 60 F₂₅₄ TLC plates.
-
TLC developing chamber.
-
Capillary spotters.
-
Hexane (or Petroleum Ether).
-
Ethyl Acetate.
-
UV lamp (254 nm).
-
Potassium permanganate stain (optional).
Procedure:
-
Sample Preparation: Dissolve a small amount (~1 mg) of the crude and purified this compound samples in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.
-
Plate Preparation: Using a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate.
-
Spotting: Using a capillary spotter, apply small spots of the sample solution(s) and a reference standard (if available) onto the origin line. Allow the solvent to fully evaporate between applications.
-
Mobile Phase and Development:
-
Prepare the developing solvent. A good starting point is a 80:20 mixture of Hexane:Ethyl Acetate .
-
Pour a small amount (~0.5 cm depth) of the solvent into the TLC chamber, place a piece of filter paper inside to ensure saturation, and cover with the lid. Let it equilibrate for 5-10 minutes.
-
Place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Replace the lid.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
-
Visualization and Interpretation:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.
-
(Optional) Dip the plate in a potassium permanganate stain and gently heat with a heat gun to visualize non-UV active impurities.
-
Calculate the Retention Factor (R_f) for the main spot:
-
R_f = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
Purity is assessed by the presence of any secondary spots. A pure compound should ideally show a single spot.
-
Foundational Principles of Method Validation
To ensure that these analytical methods are trustworthy and fit for their intended purpose, they must be validated. Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).[2][17][18] Key validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components like impurities or degradation products.[3] This is demonstrated by the clear separation of the main peak from all other signals in the chromatogram.
-
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.[3]
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3] This is critical for quantifying impurities.
Summary of Analytical Methods and Workflow
Method Parameters Table
| Parameter | HPLC Method | TLC Method |
| Technique | Quantitative RP-HPLC | Qualitative Normal-Phase TLC |
| Stationary Phase | C18 silica gel | Silica Gel 60 F₂₅₄ |
| Mobile Phase | Gradient: ACN & Water (with 0.1% Formic Acid) | Isocratic: 80:20 Hexane:Ethyl Acetate |
| Detection | UV at 280 nm | UV at 254 nm / KMnO₄ stain |
| Key Readout | Peak Area (% Purity), Retention Time | R_f Value, Number of spots |
| Primary Use | Final purity assay, impurity quantification | Reaction monitoring, rapid purity check |
Analytical Workflow Diagram
The following diagram illustrates the logical workflow for the purity analysis of a synthesized batch of this compound.
Caption: Workflow for purity analysis of this compound.
Conclusion
The HPLC and TLC methods detailed in this application note provide a comprehensive and robust framework for the purity analysis of this compound. The RP-HPLC method offers precise and reliable quantification suitable for final quality control, while the normal-phase TLC method serves as an invaluable tool for rapid, real-time monitoring of synthetic reactions and purification processes. Adherence to these protocols, grounded in sound scientific principles and validation standards, will ensure the generation of high-quality, reliable data essential for advancing research and development in the pharmaceutical sciences.
References
- 1. benchchem.com [benchchem.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. 1-Benzylindole | C15H13N | CID 96913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction | MDPI [mdpi.com]
- 8. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Separation of N-Benzyl-1H-indole-3-ethylamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. altabrisagroup.com [altabrisagroup.com]
- 18. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
The Role of 1-Benzyl-1H-Indole in the Development of Antiprotozoal Drugs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 1-Benzyl-1H-Indole Scaffold as a Privileged Structure in Antiprotozoal Drug Discovery
Protozoan infections, including leishmaniasis, Chagas disease, and toxoplasmosis, continue to pose a significant global health burden, affecting millions of lives, particularly in tropical and subtropical regions. The current therapeutic arsenal is limited by issues of toxicity, the emergence of drug resistance, and complex administration routes. This necessitates the urgent discovery and development of novel, safe, and effective antiprotozoal agents.[1]
The indole nucleus is a prominent heterocyclic scaffold that is a constituent of many natural products and synthetic compounds with a wide spectrum of biological activities.[2] Its unique electronic properties and the ability to participate in various intermolecular interactions have established it as a "privileged scaffold" in medicinal chemistry. The strategic modification of the indole core has led to the development of numerous drug candidates. Among these modifications, the introduction of a benzyl group at the N-1 position of the indole ring has proven to be a particularly fruitful strategy in the quest for new antiprotozoal agents.
The this compound moiety offers a versatile three-dimensional structure that can be readily functionalized at various positions on both the indole and benzyl rings. This allows for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this compound derivatives as a promising class of antiprotozoal drug candidates.
Synthesis of this compound Derivatives: A Foundational Protocol
The synthesis of the core this compound structure is a fundamental starting point for the development of more complex derivatives. A reliable and high-yielding method is crucial for generating a library of analogs for structure-activity relationship (SAR) studies.
Protocol 1: N-Benzylation of Indole
This protocol outlines a robust and scalable method for the N-benzylation of indole using benzyl bromide in the presence of a base.
Rationale: The selection of a strong base, such as potassium hydroxide, is essential to deprotonate the indole nitrogen, forming a nucleophilic indolide anion. Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent for this reaction, as it effectively solvates the potassium cation, enhancing the nucleophilicity of the indolide. The use of a slight excess of benzyl bromide ensures the complete conversion of the indole.
Materials:
-
Indole
-
Potassium hydroxide (KOH) pellets
-
Benzyl bromide
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Calcium chloride (CaCl₂)
-
Ethanol
Procedure: [3]
-
In a 500-mL Erlenmeyer flask equipped with a magnetic stirrer, add 200 mL of DMSO and 26.0 g (0.399 mole) of freshly crushed 86% potassium hydroxide pellets.
-
Stir the mixture at room temperature for 5 minutes.
-
Add 11.7 g (0.100 mole) of indole to the mixture and continue stirring for 45 minutes.
-
Carefully add 34.2 g (0.200 mole) of benzyl bromide to the reaction mixture. An ice-water bath can be used to moderate the exothermic reaction.
-
Stir for an additional 45 minutes.
-
Dilute the reaction mixture with 200 mL of water.
-
Extract the aqueous mixture with three 100-mL portions of diethyl ether.
-
Wash each ether layer with three 50-mL portions of water.
-
Combine the ether layers and dry over anhydrous calcium chloride.
-
Remove the solvent under reduced pressure.
-
Distill the residue to remove excess benzyl bromide (approximately 15 mm Hg).
-
The final product, 1-benzylindole, is obtained by distillation at 133–138°C (0.3 mm Hg), yielding 17.5–18.4 g (85–89%). The distillate crystallizes upon cooling and can be recrystallized from ethanol to yield a product with a melting point of 42–43°C.
Antiprotozoal Activity and Structure-Activity Relationship (SAR)
The this compound scaffold has demonstrated significant activity against a range of protozoan parasites. The strategic placement of various substituents on both the indole and benzyl rings has a profound impact on their potency and selectivity.
Activity Against Trypanosoma cruzi
Several 1H-indole-2-carboxamides, which can be considered derivatives of the this compound scaffold, have been identified as having potent anti-Trypanosoma cruzi activity.[4][5]
-
Key Insight: Initial high-throughput screening identified indole-based compounds with moderate in vitro potency against intracellular amastigotes of T. cruzi.[4][5]
-
SAR:
-
Substitution at the 5-position of the indole ring with a methyl group and modifications on the benzyl portion with sulfonamide groups have been explored.[4][5]
-
Replacing the phenyl ring of the benzyl group with a pyridine conferred improved metabolic stability and a slight increase in potency.[5]
-
The addition of a cyclopropyl substituent at the 5'-position of the benzyl ring also showed promising activity.[4][5]
-
Unfortunately, many of these promising compounds suffered from unfavorable drug metabolism and pharmacokinetic (DMPK) properties, with a potential mechanism of action involving CYP51 inhibition, which is a deprioritized target.[4][5]
-
Activity Against Leishmania Species
Derivatives of 3-(α-azolylbenzyl)indoles have shown significant in vitro activity against Leishmania mexicana promastigotes.
-
Key Insight: The introduction of an azole-substituted benzyl group at the 3-position of the indole ring is a key structural feature for antileishmanial activity.
-
SAR:
-
Compounds with a 5-bromo and 1-ethyl substitution on the indole ring, coupled with a (2,4-dichlorophenyl)(1H-imidazol-1-yl)methyl or its triazole analogue at the 3-position, were the most active, with IC50 values below 1 µM.[6]
-
Activity Against Toxoplasma gondii and Cryptosporidium parvum
A series of (1-benzyl-4-triazolyl)-indole-2-carboxamides have been synthesized and evaluated for their activity against Toxoplasma gondii and Cryptosporidium parvum.
-
Key Insight: This class of compounds demonstrates the versatility of the this compound scaffold in targeting a broader range of protozoan parasites.
-
SAR:
-
The specific substitutions on the indole and benzyl rings, as well as the nature of the linker between the indole and the benzyl-triazole moiety, are critical for activity. While detailed SAR is complex, the studies indicate that these scaffolds are promising starting points for further optimization.
-
Quantitative Data on Antiprotozoal Activity
The following table summarizes the in vitro activity of selected this compound derivatives and related compounds against various protozoan parasites.
| Compound Class/Derivative | Parasite | Assay Stage | IC50/EC50 (µM) | Selectivity Index (SI) | Reference |
| 1H-Indole-2-carboxamides | Trypanosoma cruzi (intracellular amastigotes) | - | pEC50 > 5.5 | >10 | [4][5] |
| 5-bromo-1-ethyl-3-[(2,4-dichlorophenyl)(1H-imidazol-1-yl)methyl]-1H-indole | Leishmania mexicana (promastigotes) | - | < 1 | - | [6] |
| 5-bromo-1-ethyl-3-[(2,4-dichlorophenyl)(1H-1,2,4-triazol-1-yl)methyl]-1H-indole | Leishmania mexicana (promastigotes) | - | < 1 | - | [6] |
| (1-benzyl-4-triazolyl)-indole-2-carboxamides | Toxoplasma gondii | Tachyzoites | Variable | - | |
| (1-benzyl-4-triazolyl)-indole-2-carboxamides | Cryptosporidium parvum | - | Variable | - |
Experimental Protocols for Antiprotozoal Screening
The evaluation of novel compounds for antiprotozoal activity requires a cascade of robust and reproducible in vitro and in vivo assays.
Protocol 2: In Vitro Antileishmanial Activity Assay (Promastigote Stage)
This protocol describes a standard method for determining the 50% inhibitory concentration (IC50) of test compounds against the promastigote stage of Leishmania species.
Rationale: The promastigote stage is the readily culturable form of the parasite, making it suitable for initial high-throughput screening. This assay provides a first indication of a compound's potential antileishmanial activity.
Materials:
-
Leishmania species (e.g., L. mexicana, L. donovani) promastigotes in logarithmic growth phase
-
M199 medium supplemented with 10% fetal bovine serum (FBS)
-
Test compounds dissolved in DMSO
-
Reference drug (e.g., Amphotericin B)
-
96-well microtiter plates
-
Resazurin solution
-
Plate reader (fluorescence)
Procedure:
-
Harvest Leishmania promastigotes from culture and adjust the concentration to 1 x 10⁶ cells/mL in fresh M199 medium.
-
Dispense 100 µL of the parasite suspension into the wells of a 96-well plate.
-
Prepare serial dilutions of the test compounds and reference drug in DMSO and add them to the wells in triplicate. Ensure the final DMSO concentration does not exceed 0.5%. Include wells with parasites and DMSO as a negative control and wells with medium only as a blank.
-
Incubate the plates at 26°C for 72 hours.
-
Add 20 µL of resazurin solution to each well and incubate for another 4 hours.
-
Measure the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
Calculate the percentage of growth inhibition for each concentration compared to the negative control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 3: In Vitro Antileishmanial Activity Assay (Intracellular Amastigote Stage)
This protocol evaluates the activity of compounds against the clinically relevant intracellular amastigote stage of Leishmania.
Rationale: As amastigotes reside within host macrophages, this assay provides a more physiologically relevant assessment of a compound's efficacy, taking into account its ability to penetrate host cells and exert its effect on the intracellular parasite.
Materials:
-
Peritoneal macrophages harvested from mice (e.g., BALB/c) or a macrophage-like cell line (e.g., J774A.1)
-
RPMI-1640 medium supplemented with 10% FBS
-
Leishmania species promastigotes (stationary phase)
-
Test compounds and reference drug
-
Giemsa stain
-
Microscope
Procedure:
-
Seed macrophages in 8-well chamber slides at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours at 37°C in 5% CO₂.
-
Infect the macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Wash the wells to remove extracellular parasites.
-
Add fresh medium containing serial dilutions of the test compounds and reference drug.
-
Incubate for an additional 72 hours.
-
Fix the cells with methanol and stain with Giemsa.
-
Determine the number of amastigotes per 100 macrophages by microscopic examination.
-
Calculate the percentage of inhibition of amastigote proliferation compared to the untreated control.
-
Determine the IC50 value as described in Protocol 2.
Protocol 4: In Vivo Efficacy in a Murine Model of Chagas Disease
This protocol outlines a general procedure for evaluating the in vivo efficacy of a test compound in an acute mouse model of Trypanosoma cruzi infection.
Rationale: In vivo studies are essential to assess a compound's efficacy in a whole-organism context, providing insights into its pharmacokinetics, toxicity, and overall therapeutic potential. The use of bioluminescent parasite strains allows for real-time, non-invasive monitoring of parasite load.[4]
Materials:
-
BALB/c mice
-
Bioluminescent strain of Trypanosoma cruzi (e.g., CL Brener Luc:Neon)
-
Test compound formulated in a suitable vehicle
-
Reference drug (e.g., benznidazole)
-
In vivo imaging system (IVIS)
Procedure: [4]
-
Infect female BALB/c mice (8 weeks old) with bioluminescent T. cruzi trypomastigotes.
-
Monitor the infection by measuring parasitemia in blood samples and/or whole-body bioluminescence imaging.
-
Initiate treatment at the peak of acute infection (e.g., day 14 post-infection).
-
Administer the test compound and reference drug orally or via the appropriate route for a defined period (e.g., 5-20 consecutive days). A vehicle control group should be included.
-
Monitor parasite load throughout the treatment period and post-treatment using bioluminescence imaging.
-
Assess the overall health of the mice (weight, clinical signs).
-
At the end of the experiment, tissues can be collected for histopathological analysis or parasite quantification by qPCR.
-
Efficacy is determined by the reduction in parasite load compared to the vehicle-treated group.
Mechanism of Action: Unraveling the Molecular Targets
The precise mechanism of action for many this compound derivatives against protozoa is still under investigation. However, studies on related compounds provide valuable clues.
-
Potential Targets in Leishmania : For N-benzyl-1H-benzimidazole derivatives, a related scaffold, inhibition of arginase has been proposed as a mechanism of action.[1] Arginase is a crucial enzyme in the polyamine synthesis pathway of Leishmania, which is essential for parasite survival and proliferation.
-
Potential Targets in Trypanosoma : For some indole-2-carboxamides, inhibition of sterol 14α-demethylase (CYP51), an enzyme essential for sterol biosynthesis in trypanosomes, was identified.[4][5] However, this target is now often deprioritized in drug discovery programs for Chagas disease.
-
General Mechanisms: Other proposed mechanisms for indole derivatives include the impairment of macromolecular biosynthesis and induction of oxidative stress. The benzyl group may play a role in enhancing the penetration of the compounds into the parasite.
Further research, including target-based screening, proteomics, and metabolomics studies, is needed to definitively identify the molecular targets of this compound derivatives and elucidate their precise mechanisms of action.
Visualizing the Drug Discovery Workflow
The development of new antiprotozoal drugs from the this compound scaffold follows a well-defined workflow, from initial synthesis to preclinical evaluation.
Caption: Antiprotozoal drug discovery workflow for this compound derivatives.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel antiprotozoal drugs. Its synthetic tractability allows for extensive chemical exploration, and derivatives have demonstrated potent activity against a range of clinically relevant protozoan parasites.
Future research should focus on:
-
Elucidating the Mechanism of Action: A deeper understanding of the molecular targets will enable more rational drug design and help to overcome potential resistance mechanisms.
-
Optimizing Pharmacokinetic Properties: Addressing the metabolic liabilities observed in some series is crucial for translating in vitro potency into in vivo efficacy.
-
Broadening the Spectrum of Activity: Exploring the activity of optimized this compound derivatives against a wider range of protozoan parasites could lead to the discovery of broad-spectrum antiprotozoal agents.
By leveraging the insights and protocols outlined in this guide, researchers can accelerate the development of the next generation of antiprotozoal therapies based on the versatile this compound scaffold.
References
- 1. In vitro activity of new N-benzyl-1H-benzimidazol-2-amine derivatives against cutaneous, mucocutaneous and visceral Leishmania species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A New Experimental Model for Assessing Drug Efficacy against Trypanosoma cruzi Infection Based on Highly Sensitive In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust and Scalable Gram-Scale Synthesis of 1-Benzyl-1H-indole
Abstract
This application note provides a comprehensive, field-proven protocol for the gram-scale synthesis of 1-benzyl-1H-indole, a key structural motif in various biologically active compounds and a valuable intermediate in medicinal chemistry. The described method is based on the classical N-alkylation of indole, utilizing potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) for efficient deprotonation, followed by nucleophilic substitution with benzyl bromide. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step procedure but also in-depth mechanistic rationale, critical safety considerations, and characterization data to ensure reliable and reproducible outcomes.
Introduction and Scientific Rationale
The indole nucleus is a privileged scaffold in drug discovery, and its N-functionalization allows for extensive modulation of pharmacological properties. This compound, in particular, serves as a crucial precursor for synthesizing more complex molecules, including antagonists for the CRTH2 receptor and other therapeutic agents.[1] While several methods exist for the N-alkylation of indoles, such as Buchwald-Hartwig amination[2] and Phase-Transfer Catalysis (PTC)[3][4], the direct alkylation using a strong base in a polar aprotic solvent remains one of the most efficient, high-yielding, and scalable approaches for this specific transformation.[5][6]
Causality Behind Experimental Choices:
-
Base and Solvent System: The N-H proton of indole is weakly acidic (pKa ≈ 17 in DMSO). A strong base is required for complete deprotonation to form the highly nucleophilic indolate anion. Potassium hydroxide is an excellent choice due to its high basicity, low cost, and ready availability.[5] Dimethyl sulfoxide (DMSO) is the solvent of choice because its polar aprotic nature effectively solvates the potassium cation (K⁺), leaving the indolate anion "bare" and highly reactive for the subsequent nucleophilic attack. This significantly accelerates the reaction rate compared to protic or nonpolar solvents.[6]
-
Reaction Type: The core transformation is a classic bimolecular nucleophilic substitution (SN2) reaction. The generated indolate anion acts as the nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide and displacing the bromide leaving group. Benzyl bromide is an ideal electrophile for this purpose due to the high reactivity of the benzylic position.
Experimental Workflow and Visualization
The overall process can be visualized as a three-stage workflow: Reaction Setup, Aqueous Workup & Extraction, and finally, Purification. This streamlined procedure is designed for efficiency and high purity of the final product.
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from a well-established procedure published in Organic Syntheses and is designed for a 0.1 mole scale.[5]
Reagents and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Notes |
| Indole | 117.15 | 11.7 g | 0.100 | Commercial grade is suitable. |
| Potassium Hydroxide (KOH) | 56.11 | 26.0 g | 0.463 | Use freshly crushed 86% pellets.[5] |
| Benzyl Bromide | 171.04 | 34.2 g (23.6 mL) | 0.200 | Reagent grade. Lachrymator. |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 200 mL | - | Anhydrous grade is preferred. |
| Diethyl Ether | 74.12 | ~400 mL | - | For extraction. |
| Water (Deionized) | 18.02 | ~350 mL | - | For workup and washing. |
| Calcium Chloride (anhydrous) | 110.98 | ~10 g | - | Drying agent. |
| Equipment | ||||
| 500 mL Erlenmeyer Flask | ||||
| Magnetic Stirrer & Stir Bar | ||||
| 500 mL Separatory Funnel | ||||
| Rotary Evaporator | ||||
| Vacuum Distillation Apparatus |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 500 mL Erlenmeyer flask equipped with a magnetic stir bar, add 200 mL of dimethyl sulfoxide and 26.0 g of freshly crushed potassium hydroxide pellets. Stir the mixture vigorously at room temperature for 5 minutes.
-
Indolate Formation: Add 11.7 g (0.100 mole) of indole to the flask. Continue stirring at room temperature for 45 minutes. The mixture will darken as the indolate anion is formed.
-
N-Benzylation: Add 34.2 g (0.200 mole) of benzyl bromide to the reaction mixture in a steady stream. The reaction is exothermic; an ice-water bath can be used to maintain the temperature around 25-30 °C.[5]
-
Reaction Completion: Continue stirring for an additional 45 minutes at room temperature to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).[7]
-
Aqueous Workup: Pour the reaction mixture into 200 mL of water. Transfer the entire mixture to a 500 mL separatory funnel.
-
Extraction: Extract the aqueous mixture with three 100 mL portions of diethyl ether. Combine the organic layers.
-
Washing: Wash the combined ether layers with three 50 mL portions of water to remove residual DMSO and KOH.
-
Drying and Concentration: Dry the organic layer over anhydrous calcium chloride, filter, and remove the diethyl ether using a rotary evaporator.[5]
-
Purification: The crude product contains excess benzyl bromide. First, remove the bulk of the excess benzyl bromide by distillation at moderate vacuum (~15 mm Hg). Subsequently, purify the residual oil by high-vacuum distillation (b.p. 133–138 °C at 0.3 mm Hg) or by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate).[5][8] The pure product is an oil that crystallizes upon cooling.
-
Final Product: The procedure should yield 17.5–18.4 g (85–89%) of 1-benzylindole as a solid after crystallization.[5] The melting point should be 42–43 °C.
Safety Precautions and Handling
-
Potassium Hydroxide (KOH): Corrosive. Avoid contact with skin and eyes. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Benzyl Bromide: Lachrymator and corrosive. Causes severe irritation to the eyes, skin, and respiratory tract. All manipulations must be performed in a certified chemical fume hood. Wear gloves, safety goggles, and a lab coat.
-
Dimethyl Sulfoxide (DMSO): Can facilitate the absorption of other chemicals through the skin. Always wear gloves when handling.
-
General Precautions: The initial reaction with benzyl bromide is exothermic and should be monitored.[5] Ensure all glassware is dry before use.
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
Appearance: White to pale yellow solid.
-
Melting Point: 42–43 °C[5]
-
1H NMR (CDCl3): δ 7.5-7.7 (m, 1H), 7.0-7.4 (m, 9H), 6.52 (d, J = 3.4 Hz, 1H), 5.21 (s, 2H).[5]
-
Molecular Formula: C₁₅H₁₃N[9]
-
Molecular Weight: 207.27 g/mol [9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete deprotonation of indole. | Ensure KOH is of good quality and freshly crushed. Ensure DMSO is reasonably anhydrous. |
| Insufficient reaction time. | Monitor the reaction by TLC to confirm the disappearance of starting material before workup.[7] | |
| Reaction does not start | Poor quality of benzyl bromide. | Use freshly opened or distilled benzyl bromide. |
| Product is a dark, inseparable oil | Side reactions or decomposition. | Control the temperature during the addition of benzyl bromide using an ice bath.[5] |
| Incomplete removal of benzyl bromide | Insufficient purification. | Ensure vacuum is adequate during distillation. If using chromatography, ensure sufficient separation between product and starting material spots on TLC before running the column. |
Conclusion
The N-alkylation of indole with benzyl bromide using a KOH/DMSO system is a highly effective, scalable, and reproducible method for the gram-scale synthesis of this compound. With yields typically reaching up to 89%, this protocol offers a reliable pathway for obtaining this important synthetic intermediate.[5] Adherence to the detailed steps and safety precautions outlined in this guide will enable researchers to consistently achieve high-quality results.
References
- 1. d-nb.info [d-nb.info]
- 2. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 3. The use of phase-transfer catalysis for the N-alkylation of indole. [sfera.unife.it]
- 4. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. 1-Benzylindole | C15H13N | CID 96913 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Comprehensive Guide to the Analytical Characterization of 1-Benzyl-1H-Indole Derivatives
Abstract
The 1-benzyl-1H-indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Rigorous and multi-faceted analytical characterization is paramount for advancing these entities from discovery to clinical application. This guide provides an in-depth exploration of the essential analytical techniques required for the unambiguous structural elucidation, purity assessment, and comprehensive characterization of this compound derivatives. We offer not only standardized protocols but also the underlying scientific rationale, empowering researchers, scientists, and drug development professionals to make informed experimental choices and interpret data with confidence.
Introduction: The Analytical Imperative
This compound derivatives represent a cornerstone of modern drug discovery, exhibiting a wide range of biological activities. The substitution of a benzyl group at the N1 position of the indole ring significantly modulates the molecule's steric and electronic properties, influencing its interaction with biological targets. Consequently, precise confirmation of the molecular structure, including regiochemistry and the substitution pattern on both the indole and benzyl rings, is non-negotiable.
This document serves as a practical guide to navigating the analytical landscape for these compounds. We will dissect the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and vibrational/electronic spectroscopy (FTIR/UV-Vis), presenting them not as isolated techniques, but as synergistic tools in an integrated characterization workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules. For this compound derivatives, it provides unambiguous evidence of the N1-benzylation and allows for the precise mapping of substituents.
Causality in Experimental Design
-
Solvent Selection: Deuterated chloroform (CDCl₃) is the most common and effective solvent for these derivatives due to their generally non-polar to moderately polar nature.[1] Its residual solvent peak at 7.26 ppm provides a convenient internal reference for ¹H NMR. For less soluble compounds, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be employed.[2][3]
-
Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient.[2] However, for ¹³C NMR and two-dimensional (2D) experiments (like COSY, HSQC, HMBC), which are crucial for unambiguous assignments, a higher concentration (50-100 mg) is often necessary to achieve an adequate signal-to-noise ratio in a reasonable time.[2]
Characteristic Spectral Signatures
The key to interpreting the NMR spectra of these compounds lies in recognizing the characteristic signals of the core scaffold.
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the this compound Scaffold in CDCl₃
| Atom/Group | Typical ¹H δ (ppm) | Typical ¹³C δ (ppm) | Notes |
|---|---|---|---|
| Benzylic CH₂ | ~5.3 - 5.5 | ~50 - 51 | A sharp singlet in ¹H NMR, integrating to 2H. Its position is highly characteristic.[4][5] |
| Indole C2-H | ~7.1 - 7.3 | ~128 - 129 | A doublet (J ≈ 3.1 Hz) coupled to C3-H. |
| Indole C3-H | ~6.5 - 6.7 | ~101 - 103 | A doublet (J ≈ 3.1 Hz) coupled to C2-H.[5] |
| Indole C4-H to C7-H | ~7.0 - 7.7 | ~110 - 138 | Complex multiplet region, assignments require 2D NMR. |
| Benzyl Ring Protons | ~7.1 - 7.4 | ~127 - 137 | Signals for the five protons of the unsubstituted benzyl ring. |
Note: Chemical shifts are approximate and can be influenced by other substituents on either ring system.
Protocol 2.1: NMR Sample Preparation and Data Acquisition
-
Sample Weighing: Accurately weigh 10-20 mg of the purified this compound derivative for ¹H NMR (or 50+ mg for ¹³C NMR) into a clean, dry vial.[2][3]
-
Solubilization: Add approximately 0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃). Vortex the vial until the sample is fully dissolved.
-
Filtration: To ensure magnetic field homogeneity and prevent poor spectral resolution, filter the solution directly into a high-quality 5 mm NMR tube. This can be done using a Pasteur pipette with a small, tightly packed plug of glass wool or Kimwipe.[3] The solution must be free of any particulate matter.[1][2]
-
Tube Capping and Labeling: Cap the NMR tube securely and label it clearly near the top with a permanent marker.[3][6]
-
Instrument Setup: Insert the sample into the spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition: Acquire a standard ¹H NMR spectrum. Subsequently, acquire ¹³C NMR and, if necessary for structural confirmation, 2D spectra such as COSY (proton-proton correlation), HSQC (direct carbon-proton correlation), and HMBC (long-range carbon-proton correlation).
Mass Spectrometry (MS): Confirming Mass and Fragmentation
Mass spectrometry is indispensable for confirming the molecular weight of the synthesized compound and providing structural information through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) is the gold standard for determining the elemental composition.
Ionization Techniques and Fragmentation Insights
-
Electrospray Ionization (ESI): A soft ionization technique ideal for obtaining the protonated molecular ion [M+H]⁺ with minimal fragmentation, making it perfect for accurate mass determination.[4][7]
-
Electron Impact (EI): A high-energy technique that induces extensive fragmentation.[8] While it can make the molecular ion peak difficult to identify, the resulting fragmentation pattern provides a structural fingerprint.
For this compound derivatives, the most characteristic fragmentation pathways involve the cleavage of the benzylic C-N bond and rearrangements within the indole core.
Table 2: Common Mass Fragments Observed for this compound Derivatives (EI-MS)
| m/z Value | Fragment Identity | Origin |
|---|---|---|
| [M]⁺ | Molecular Ion | The intact molecule. |
| 91 | [C₇H₇]⁺ | Tropylium ion, highly characteristic of a benzyl group.[8] |
| [M-91]⁺ | Indole radical cation | Loss of the benzyl group. |
| 116 | [C₈H₆N]⁺ | Characteristic fragment from the indole core after rearrangements.[8] |
| 89 | [C₇H₅]⁺ | Loss of HCN from the m/z 116 fragment, typical for indoles.[8] |
Note: The presence of other substituents will alter the observed m/z values.
High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper
HPLC is the primary method for determining the purity of a compound and for reaction monitoring. For this compound derivatives, reversed-phase HPLC (RP-HPLC) is the method of choice.
Method Development Rationale
-
Stationary Phase: A C8 or C18 column provides excellent hydrophobic retention for the aromatic scaffold.[9][10] A column with low silanol activity, such as Newcrom R1, can also be effective.[11]
-
Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is used. A small amount of acid (e.g., acetic acid, formic acid, or phosphoric acid) is often added to the mobile phase to ensure sharp, symmetrical peaks by suppressing the ionization of any residual silanol groups on the column.[9][11]
-
Detection: The indole chromophore exhibits strong UV absorbance, making a UV detector set between 254-280 nm a robust and sensitive choice for detection.[12][13] For higher sensitivity and specificity, particularly in complex matrices, a fluorescence detector can be used (e.g., excitation at 280 nm, emission at 350 nm).[9][10]
Protocol 4.1: RP-HPLC Method for Purity Analysis
-
System Setup:
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL in 50:50 Acetonitrile:Water). Dilute as necessary to be within the linear range of the detector. Filter the sample through a 0.45 µm syringe filter before injection.[9]
-
Gradient Elution:
-
Start with a gradient that allows for the elution of polar impurities before ramping up the organic phase concentration to elute the main compound. A typical gradient might be:
-
0-2 min: 20% B
-
2-25 min: 20% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity of the main peak as a percentage of the total integrated area.
Caption: Standard workflow for HPLC purity analysis.
Vibrational and Electronic Spectroscopy
While not primary tools for structural elucidation, FTIR and UV-Vis spectroscopy provide valuable complementary data, confirming the presence of key functional groups and the core aromatic system.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is excellent for identifying functional groups. For a this compound, the absence of the N-H stretch (typically ~3400 cm⁻¹) is a key diagnostic feature confirming N1-substitution.[14][15]
Table 3: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Significance |
|---|---|---|
| ~3100 - 3000 | Aromatic C-H stretch | Confirms the presence of the indole and benzyl rings. |
| ~2950 - 2850 | Aliphatic C-H stretch | Confirms the benzylic CH₂ group.[16] |
| ~1610, 1580, 1450 | Aromatic C=C stretch | Characteristic of the indole and benzene rings.[14] |
| ~740 | C-H out-of-plane bend | Strong band, often characteristic of ortho-disubstituted benzene rings (the indole fusion).[17] |
UV-Vis Spectroscopy
The indole ring system has characteristic electronic transitions (¹Lₐ and ¹Lₑ) that give rise to strong UV absorbance.[18] The λₘₐₓ is typically observed around 270-290 nm.[19] While not highly specific for structure, it is useful for quantification and as a detection method in HPLC. The absorption maxima can shift depending on the solvent polarity and the nature of other substituents.[20][21]
Integrated Analytical Workflow
No single technique is sufficient for full characterization. A logical, integrated approach is required to build a complete and defensible data package for any novel this compound derivative.
References
- 1. organomation.com [organomation.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. sites.bu.edu [sites.bu.edu]
- 4. rsc.org [rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 7. Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 9. benchchem.com [benchchem.com]
- 10. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Separation of N-Benzyl-1H-indole-3-ethylamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. mdpi.com [mdpi.com]
- 13. Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide - International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]
- 18. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Optical properties of 3-substituted indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. files01.core.ac.uk [files01.core.ac.uk]
Troubleshooting & Optimization
optimizing reaction conditions for N-benzylation of indole to increase yield
Welcome to the technical support center for the N-benzylation of indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and understanding the underlying chemical principles to maximize your yield and purity.
Understanding the Core Reaction: Mechanism and Selectivity
The N-benzylation of indole is a nucleophilic substitution reaction where the indole nitrogen atom attacks the benzylic carbon of a benzyl halide or other suitable electrophile. The reaction typically proceeds via an SN2 mechanism. A critical first step is the deprotonation of the indole N-H proton by a base to form the more nucleophilic indolide anion.
However, a common challenge is the competing C-3 benzylation. The indolide anion is an ambident nucleophile, meaning it has two reactive sites: the nitrogen (N-1) and the carbon at the 3-position (C-3). The regioselectivity of the benzylation is influenced by a variety of factors, including the choice of base, solvent, and counter-ion.[1]
Visualizing the Reaction Pathway
Caption: General mechanism for the N-benzylation of indole.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Q1: My reaction yield is low, and I'm recovering a significant amount of starting indole. What's going wrong?
A1: Low conversion is often a result of incomplete deprotonation of the indole.
-
Insufficient Base: Ensure you are using at least a stoichiometric amount of a strong enough base. For less acidic indoles, a stronger base might be necessary.
-
Base Inactivity: Sodium hydride (NaH) is a common choice, but it can be deactivated by moisture. Use freshly opened or properly stored NaH. Consider washing the NaH with dry hexanes to remove any mineral oil coating which can hinder reactivity.
-
Poor Solubility: If the base or the resulting indolide salt has poor solubility in your chosen solvent, the reaction rate will be slow. Consider switching to a more polar aprotic solvent like DMF or DMSO.[1]
Q2: My main product is the C-3 benzylated indole, not the N-benzylated product I want. How can I improve N-selectivity?
A2: The N- versus C-3 selectivity is a classic challenge. Here’s how to favor N-alkylation:
-
Solvent Choice: Polar aprotic solvents like DMF and DMSO generally favor N-alkylation. They effectively solvate the cation of the indolide salt, leaving the nitrogen atom more exposed and nucleophilic. In contrast, less polar solvents like THF can lead to ion pairing, which can favor C-3 alkylation.[1][2]
-
Counter-ion Effects: The nature of the counter-ion from the base can play a role. For instance, lithium and sodium salts of indoles are known to be predominantly alkylated at the nitrogen.[3]
-
Temperature: Higher reaction temperatures can favor N-alkylation, which is often the thermodynamically more stable product.[2] One study on a one-pot Fischer indolisation–N-alkylation found that increasing the temperature to 80 °C resulted in complete N-alkylation.[2]
Q3: I'm observing multiple spots on my TLC, suggesting side reactions. What are the likely byproducts and how can I minimize them?
A3: Besides C-3 alkylation, other side reactions can occur:
-
Over-alkylation: If the benzylating agent is highly reactive, or if the reaction is left for too long, you might see dialkylation, particularly at the C-3 position of the N-benzylated product. Use a slight excess (1.1-1.2 equivalents) of the benzylating agent and monitor the reaction progress closely by TLC.
-
Elimination: With certain substituted benzyl halides, elimination to form stilbenes can be a competing reaction, especially with stronger, bulkier bases.
-
Decomposition: Indoles can be sensitive to strongly acidic or basic conditions and high temperatures. If you observe significant decomposition (charring, complex mixture on TLC), consider milder reaction conditions. For instance, using a weaker base like K₂CO₃ or Cs₂CO₃ at a slightly elevated temperature might be a better approach than using NaH at room temperature.
Q4: The reaction seems to work, but the purification is difficult. Any suggestions?
A4: Purification challenges often arise from the similar polarities of the N- and C-3 isomers, or residual starting materials.
-
Chromatography: A carefully optimized silica gel column chromatography is usually effective. Experiment with different solvent systems (e.g., hexane/ethyl acetate, toluene/acetone) to achieve better separation.
-
Crystallization: If your product is a solid, recrystallization can be a highly effective purification method.
-
Protecting Group Strategy: For complex indoles with other nucleophilic sites, a protection-alkylation-deprotection strategy may be necessary to ensure regioselectivity and simplify purification.[4]
Optimizing Reaction Conditions: A Data-Driven Approach
Systematic optimization of reaction parameters is key to achieving high yields. Below is a summary of key variables and their impact.
Comparison of Common Bases and Solvents
| Base | Solvent | Typical Temperature | N:C3 Selectivity | Comments |
| NaH | DMF | 0 °C to RT | High N-selectivity | A very common and effective system. Ensure anhydrous conditions. |
| NaH | THF | RT to Reflux | Lower N-selectivity | Can lead to a mixture of N- and C-3 products.[1] |
| KOH | DMSO | RT | Good N-selectivity | A strong base system, often used in phase-transfer catalysis. |
| K₂CO₃ | Acetonitrile | Reflux | Moderate N-selectivity | A milder base, useful for sensitive substrates. |
| Cs₂CO₃ | DMF | RT to 50 °C | High N-selectivity | Often provides excellent results due to the "caesium effect". |
| DBU | Acetonitrile | RT to Reflux | Good N-selectivity | A non-nucleophilic organic base, useful for avoiding metal contaminants.[5] |
Advanced Techniques for Enhanced Yield and Efficiency
-
Phase-Transfer Catalysis (PTC): This technique is particularly useful for reactions with solid bases (e.g., solid NaOH or KOH) and organic solvents. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the hydroxide or indolide anion into the organic phase, accelerating the reaction.[6][7] This method can enhance reaction rates and yields.[6]
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions.[8][9] It is an excellent tool for rapid reaction screening and optimization.[8][10]
Visualizing the Optimization Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 3. Electrophilic allylations and benzylations of indoles in neutral aqueous or alcoholic solutions - Lookchem [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 6. Ultrasound assisted synthesis of N-aryl indole under multi-site phase-transfer catalyst: A kinetic study [jmchemsci.com]
- 7. Phase‐transfer catalysis in the N ‐benzylation of adenine | Zendy [zendy.io]
- 8. ijrpr.com [ijrpr.com]
- 9. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yield in the preparation of 1-benzyl-1H-indole
An in-depth guide to troubleshooting the low-yield synthesis of 1-benzyl-1H-indole, designed for chemistry professionals. This guide provides detailed, evidence-based solutions to common experimental challenges.
Technical Support Center: Preparation of this compound
As a Senior Application Scientist, this guide synthesizes established chemical principles with practical, field-tested advice to help you navigate the nuances of synthesizing this compound. The N-alkylation of indole, while conceptually straightforward, is often plagued by issues of low yield stemming from competing side reactions and suboptimal conditions. This document is structured to provide direct answers to the most pressing experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the synthesis of this compound?
A1: The preparation of this compound is typically achieved via a nucleophilic substitution reaction (SN2). The process involves two primary steps:
-
Deprotonation: The indole N-H proton is acidic (pKa ≈ 17) and is removed by a suitable base to form a resonance-stabilized indolide anion. This anion is a potent nucleophile.[1]
-
Nucleophilic Attack: The newly formed indolide anion attacks the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide), displacing the halide and forming the N-C bond.[1]
Classical conditions involve using a strong base like potassium hydroxide (KOH) or sodium hydride (NaH) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[2][3][4]
Q2: What kind of yields can I realistically expect for this reaction?
A2: Under optimized conditions, the N-benzylation of indole can be a high-yielding reaction. Published procedures in reliable sources like Organic Syntheses report yields between 85% and 97%.[2][5] However, yields can vary significantly based on the purity of reagents, reaction scale, and precise control over reaction parameters.[5][6]
Q3: How do I monitor the progress of the reaction effectively?
A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[5] By spotting the reaction mixture alongside the indole starting material, you can visualize the consumption of the reactant and the formation of the new, typically less polar, this compound product spot. A UV lamp is used for visualization.
Troubleshooting Guide: Low Yields and Side Reactions
This section addresses specific problems that lead to diminished yields and offers targeted solutions.
Q4: My yield is low, but the starting indole is completely consumed. What is the likely cause?
A4: This scenario strongly suggests the formation of side products. The most common side reaction in indole alkylation is C3-alkylation, which competes with the desired N-alkylation.[3] The C3 position of the indole ring is highly nucleophilic and can attack the benzyl bromide, leading to the formation of 3-benzyl-1H-indole.[3][7]
How to Solve It:
-
Choice of Base and Solvent: The key to favoring N-alkylation is to generate the indolide anion cleanly and completely. Using a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF is highly effective.[3][4] The base fully deprotonates the nitrogen, making it the most potent nucleophilic site. Incomplete deprotonation can lead to a higher proportion of C3-alkylation.[3]
-
Reaction Temperature: Higher reaction temperatures (e.g., 80 °C) can significantly favor the thermodynamically more stable N-alkylated product over the C3-alkylated one.[4] One study noted that increasing the temperature to 80 °C resulted in complete N-alkylation.[4]
Q5: My reaction is sluggish and starting material remains even after extended reaction times. What should I check?
A5: Incomplete conversion is typically due to issues with the reagents or reaction conditions.
-
Base Inactivity: Sodium hydride (NaH) can be deactivated by moisture, and potassium hydroxide (KOH) pellets can have a lower effective concentration. Use freshly opened NaH or freshly crushed KOH pellets.[2]
-
Wet Solvents: The presence of water in solvents like DMSO or DMF will quench the base and the indolide anion, halting the reaction. Use anhydrous solvents. While some protocols note that rigorously dried DMSO is not essential, the solvent should not contain appreciable water.[2]
-
Insufficient Temperature: While the initial deprotonation is often done at room temperature or below, the subsequent alkylation may require heating to proceed at a reasonable rate.[4][8]
Q6: I am observing the formation of multiple products on my TLC, including potential dialkylated species. How can I improve selectivity?
A6: The formation of dialkylated products (e.g., 1,3-dibenzyl-1H-indole) occurs when the initial product undergoes a second alkylation. This is less common but can occur under harsh conditions.
-
Control Stoichiometry: Use a modest excess of benzyl bromide (e.g., 1.1-1.2 equivalents). A large excess can promote further reactions.
-
Monitor Reaction Time: Over-extending the reaction time after the mono-N-alkylated product has formed can increase the chance of side reactions. Stop the reaction once TLC analysis shows the desired product has formed.[3]
Comparative Data on Reaction Conditions
The choice of base and solvent is critical for maximizing yield and selectivity. The following table summarizes common conditions reported in the literature.
| Base (Equivalents) | Solvent | Temperature (°C) | Typical Yield | Reference |
| KOH (4 eq.) | DMSO | Room Temp | 85-97% | Organic Syntheses[2] |
| K₂CO₃ (1.1 eq.) | DMF | 90-95 °C | 91% | Batool, Z., et al.[9] |
| NaH (4 eq.) | DMF/THF | 80 °C | 91% | Clapham, B., et al.[4] |
| DABCO (0.1 eq.) | Dibenzy | Carbonate | 135 °C | Varma, R. S.[8] |
Optimized Experimental Protocols
Protocol 1: High-Yield Synthesis using KOH in DMSO
This protocol is adapted from a well-vetted procedure in Organic Syntheses and is recommended for its reliability and high yield.[2]
-
Setup: In a 500 mL Erlenmeyer flask equipped with a magnetic stir bar, add 200 mL of dimethyl sulfoxide (DMSO).
-
Base Addition: Add 26.0 g (0.399 mol) of freshly crushed 86% potassium hydroxide (KOH) pellets. Stir the mixture at room temperature for 5 minutes.
-
Indole Addition: Add 11.7 g (0.100 mol) of indole to the mixture. Continue stirring for 45 minutes to ensure complete formation of the indolide anion.
-
Alkylation: Add 34.2 g (0.200 mol) of benzyl bromide. The reaction is exothermic; an ice-water bath can be used for moderation if necessary.[2] Stir for an additional 45 minutes.
-
Workup: Dilute the reaction mixture with 200 mL of water. Extract the aqueous mixture with three 100 mL portions of diethyl ether.
-
Washing: Wash each ether extract with three 50 mL portions of water to remove residual DMSO.
-
Drying and Concentration: Combine the ether layers, dry over anhydrous calcium chloride, and remove the solvent under reduced pressure.
-
Purification: Remove excess benzyl bromide by distillation at ~15 mm Hg. Distill the residue under high vacuum (0.3 mm Hg) to yield 17.5–18.4 g (85–89%) of 1-benzylindole as a liquid that crystallizes on cooling.[2] Recrystallization from ethanol can provide material with a melting point of 42-43 °C.
Protocol 2: N-Alkylation using NaH in DMF/THF
This protocol is a common alternative, particularly useful for substrates sensitive to KOH. It is adapted from procedures that emphasize complete N-selectivity.[4][10]
-
Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon), add a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.).
-
Indole Addition: Add a solution of indole (1.0 eq.) in anhydrous THF. Stir the mixture for 5 minutes.
-
Solvent Exchange & Heating: Add anhydrous DMF and heat the reaction mixture to 80 °C.
-
Alkylation: Carefully add benzyl bromide (1.05 eq.). Stir the resulting mixture at 80 °C for 15-30 minutes, monitoring by TLC.
-
Quenching: After cooling to room temperature, carefully quench the reaction by the dropwise addition of methanol or saturated aqueous sodium bicarbonate.
-
Extraction & Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
- 1. youtube.com [youtube.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Enantioselective Catalytic Synthesis of N-alkylated Indoles | MDPI [mdpi.com]
- 8. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 9. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
purification challenges of 1-benzyl-1H-indole and effective solutions
Welcome to the technical support center for the synthesis and purification of 1-benzyl-1H-indole. This guide is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. Here, we address the common challenges encountered during its purification and provide robust, field-proven solutions to help you achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
This section directly answers the most common questions and issues that arise during the purification of this compound.
Q1: My crude reaction mixture has a sharp, irritating odor and TLC analysis shows a significant amount of unreacted starting material. What is the primary cause and the best initial cleanup strategy?
A: The irritating odor is almost certainly due to the presence of excess benzyl bromide, a lachrymator commonly used in excess to drive the N-alkylation reaction to completion.[1][2] Before proceeding to chromatography or crystallization, it is highly advisable to remove the bulk of this reactive electrophile to prevent product deterioration and simplify subsequent purification steps.[2]
There are two primary strategies for this initial cleanup:
-
Chemical Scavenging: Convert the excess benzyl bromide into a water-soluble byproduct. A highly effective method is to add a tertiary amine, such as triethylamine, to the crude organic mixture.[1] The triethylamine reacts with benzyl bromide to form benzyltriethylammonium bromide, a quaternary salt that can be easily removed with a simple aqueous wash.[1] Other scavengers like potassium thiolate can also be employed.[1]
-
Distillation: If your product is thermally stable, vacuum distillation is an excellent and clean method to remove the more volatile benzyl bromide from the higher-boiling this compound.[3] An established procedure involves removing the bulk of the solvent and then distilling off the excess benzyl bromide at reduced pressure (approx. 15 mm Hg).[3] Steam distillation is another effective, non-irritating method to remove benzyl halides from a reaction mixture.[1]
Q2: I'm attempting to purify this compound using silica gel chromatography, but the product is co-eluting with an impurity. How can I resolve this?
A: Co-elution is a frequent challenge, typically arising from the similar polarity of this compound and residual benzyl bromide or its hydrolysis product, benzyl alcohol, which can form on the silica column.[4][5]
Causality: Benzyl bromide is relatively non-polar and can have an Rf value very close to the product in standard solvent systems like hexane/ethyl acetate. Benzyl alcohol, being more polar, can also streak and overlap with the product band.
Effective Solutions:
-
Solvent System Optimization: The key to chromatographic separation is exploiting subtle differences in polarity.
-
Begin with a very non-polar eluent, such as pure hexane or hexane with a very small amount of a slightly more polar solvent like dichloromethane. This will often elute the non-polar benzyl bromide first, well ahead of the this compound.[1]
-
Once the benzyl bromide is removed, the polarity can be gradually increased (e.g., by introducing ethyl acetate) to elute your desired product.[6][7]
-
-
Switch to an Alternative Purification Method: If the crude product is of reasonable purity after the initial cleanup (see Q1), recrystallization is often a more efficient and scalable method than chromatography. This compound is a solid at room temperature (m.p. 42-43°C) and crystallizes well from ethanol.[3] This process is excellent for removing less crystalline or more soluble impurities.
Q3: My final product is a yellow or brownish oil, but literature reports describe this compound as a white solid. What causes this discoloration and can it be fixed?
A: Discoloration is a common indicator of impurities, often arising from oxidation. While the indole core is relatively electron-rich, related indene scaffolds are known to be susceptible to air oxidation, which forms colored byproducts.[8] Trace acidic or basic impurities can also catalyze polymerization or degradation, leading to discoloration.
Solutions:
-
Final Purification by Recrystallization: This is the most effective method to remove colored impurities and obtain a pure, crystalline solid. Dissolving the crude material in a minimal amount of hot ethanol and allowing it to cool slowly will typically yield off-white to white crystals of pure this compound, leaving the colored impurities in the mother liquor.[3][9]
-
Preventative Measures: To minimize oxidation, handle the compound under an inert atmosphere (nitrogen or argon) whenever possible, especially during solvent removal and storage.[8] Using solvents that have been degassed can also be beneficial.
Q4: How can I confirm the purity and structural identity of my final product?
A: A combination of analytical techniques should be used to ensure both the purity and the correct identity of your synthesized this compound.
-
Thin Layer Chromatography (TLC): A pure compound should appear as a single spot. It's good practice to use at least two different solvent systems to confirm this. Staining with potassium permanganate or visualization under UV light are common methods.[10]
-
Melting Point: A sharp melting point that matches the literature value (42-43°C) is a strong indicator of high purity.[3] Impure compounds typically exhibit a depressed and broad melting point range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the definitive method for structural confirmation. The ¹H NMR spectrum of this compound has characteristic signals: a singlet for the benzylic methylene protons (-CH₂-) around 5.2 ppm and a distinct pattern of signals for the nine aromatic protons of the indole and benzyl groups.[3]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight.
Troubleshooting Guide
This table summarizes common issues, their underlying causes, and recommended solutions to streamline your purification workflow.
| Symptom | Probable Cause(s) | Suggested Solution(s) |
| Persistent irritating smell in the product | Residual benzyl bromide.[1][2] | 1. Add triethylamine to the organic solution, wash with water to remove the resulting ammonium salt.[1]2. Perform vacuum or steam distillation before further purification.[1][3]3. Use a scavenger resin designed to react with alkyl halides.[1] |
| Product streaks on TLC plate | Product interaction with acidic silica gel; presence of very polar impurities. | 1. Prepare the eluent with 0.5-1% triethylamine to neutralize the silica surface.[10]2. Use neutral alumina as the stationary phase instead of silica gel.[8] |
| Low yield after column chromatography | Irreversible adsorption or degradation of the product on acidic silica gel. | 1. Deactivate the silica gel by pre-washing the column with eluent containing triethylamine.2. Opt for recrystallization if possible, as it often results in lower mechanical loss for solid compounds.[3] |
| Product solidifies in the column tip | The eluent is too non-polar, causing the product to crash out of solution. | 1. Increase the polarity of the eluent slightly.2. Use a more solubilizing solvent system, such as dichloromethane/hexane instead of ethyl acetate/hexane. |
Experimental Protocols
These protocols provide detailed, step-by-step instructions for the most effective purification techniques.
Protocol 1: Workup with Triethylamine Scavenging
This protocol is designed to remove excess benzyl bromide from the crude reaction mixture after the initial reaction is complete.
-
Cool the Reaction: Once the reaction is deemed complete by TLC, cool the mixture to room temperature.
-
Quench Reagent: Add triethylamine (approx. 1.5 equivalents relative to the excess benzyl bromide used) to the stirring reaction mixture.
-
Stir: Allow the mixture to stir at room temperature for 30-60 minutes. This ensures complete reaction with the benzyl bromide.
-
Dilute: Dilute the reaction mixture with an organic solvent like ethyl acetate or diethyl ether.
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with water (2x) and then with brine (1x). The benzyltriethylammonium bromide salt will partition into the aqueous layer.[1]
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, now largely free of benzyl bromide.
Protocol 2: Purification by Column Chromatography
Use this protocol after the initial workup and removal of excess electrophiles.
-
Prepare the Column: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).
-
Load the Sample: Dissolve the crude this compound in a minimum amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution:
-
Begin eluting with 100% hexane to remove any remaining non-polar impurities like benzyl bromide.[1]
-
Gradually increase the solvent polarity by adding ethyl acetate or dichloromethane. A typical gradient might be from 1% to 10% ethyl acetate in hexane.
-
Monitor the fractions by TLC.
-
-
Isolate Product: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator.
Protocol 3: Purification by Recrystallization
This is often the final and most effective step for obtaining high-purity, crystalline this compound.[3]
-
Dissolve: Place the crude or semi-purified solid/oil in an Erlenmeyer flask. Add a minimal amount of hot ethanol (near boiling) while stirring or swirling until the solid is completely dissolved.
-
Cool Slowly: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Chill: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolate Crystals: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash and Dry: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities. Dry the crystals under vacuum to obtain the pure this compound.
Visualization of Workflows
Purification Decision Workflow
This diagram illustrates the logical flow for purifying crude this compound.
Caption: Decision workflow for purification of this compound.
Troubleshooting Chromatography Co-Elution
This diagram provides a logical approach to solving co-elution problems during column chromatography.
Caption: Troubleshooting logic for co-elution issues.
References
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Minimizing C-Alkylation Byproducts in Indole N-Benzylation
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the nuances and challenges of synthetic chemistry. This guide is designed to provide you with in-depth technical assistance and field-proven insights to address a common yet critical challenge in indole chemistry: the regioselective N-benzylation of indoles while minimizing the formation of undesired C-alkylation byproducts. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success in synthesizing N-benzyl indoles with high purity and yield.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of C-alkylation byproduct in my indole N-benzylation reaction. What is the primary cause of this?
A1: The formation of C-alkylation byproducts during indole N-benzylation is a common challenge that stems from the ambident nucleophilic nature of the indole ring. While the nitrogen atom (N1) is the desired site of benzylation, the carbon at the C3 position is also highly nucleophilic and can compete for the benzyl electrophile.[1] The regioselectivity of the reaction is a delicate balance between kinetic and thermodynamic control, and is highly dependent on the reaction conditions.[2][3]
The underlying mechanism involves the deprotonation of the indole N-H by a base to form an indolide anion. This anion exists in resonance, with negative charge density distributed between the nitrogen and the C3 carbon. Reaction at the nitrogen leads to the desired N-benzylated product, while reaction at the C3 carbon results in the C-alkylated byproduct. The choice of base, solvent, and temperature can significantly influence the position of this equilibrium and the relative rates of N- versus C-alkylation.
Troubleshooting Guide: A Deeper Dive into Reaction Optimization
Q2: My reaction is producing a mixture of N- and C-benzylated indoles. How can I improve the selectivity for N-benzylation?
A2: Achieving high selectivity for N-benzylation requires careful optimization of your reaction conditions. Here are the key parameters to consider:
1. Choice of Base and Solvent:
This is arguably the most critical factor. The general principle is that conditions favoring the formation of a "free" indolide anion in a polar aprotic solvent will lead to preferential N-alkylation.
-
For High N-Selectivity: Strong bases such as sodium hydride (NaH) in polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are the classic and often most effective choice.[4] The strong base ensures complete deprotonation of the indole, and the polar aprotic solvent solvates the sodium cation, leaving the nitrogen of the indolide anion as the more accessible and reactive nucleophilic site.[5]
-
Weaker Bases and Potential for C-Alkylation: Weaker bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) can also be used, but they may result in a higher proportion of C-alkylation, especially at lower temperatures. These bases may not fully deprotonate the indole, leading to a higher concentration of the neutral indole which is more prone to electrophilic attack at the C3 position.
Table 1: Effect of Base and Solvent on N- vs. C-Benzylation of Indole
| Base | Solvent | Temperature (°C) | N/C Ratio | Reference |
| NaH | DMF | Room Temp | >95:5 | [4] |
| K2CO3 | Acetone | Reflux | Variable, often with significant C-alkylation | [5] |
| Cs2CO3 | DMF | 80 | Good N-selectivity | [6] |
| KOH (solid) | Dioxane (PTC) | 100 | High N-selectivity | [7] |
2. Reaction Temperature: The Kinetic vs. Thermodynamic Dilemma
The N-alkylation of indole is often under kinetic control, while C-alkylation can be favored under thermodynamic control.[2][3]
-
Lower Temperatures: May favor the thermodynamically more stable C-alkylated product in some cases, especially with weaker bases where an equilibrium between the neutral indole and the indolide exists.
-
Higher Temperatures: Increasing the reaction temperature can significantly favor N-alkylation. In a one-pot Fischer indolisation–N-alkylation protocol, increasing the temperature to 80 °C resulted in complete N-alkylation, whereas lower temperatures gave mixtures of N- and C-alkylated products.[6] This is because the higher temperature provides enough energy to overcome the activation barrier for N-alkylation, which is the kinetically favored pathway.
**dot
Caption: Decision workflow for minimizing C-alkylation.
Q3: My N-benzylation reaction is very sluggish or not going to completion. What are the likely causes and how can I troubleshoot this?
A3: A sluggish reaction can be frustrating. Here are several factors to investigate:
-
Incomplete Deprotonation: This is a common culprit.
-
Solution: Ensure you are using a sufficient excess of a strong base like NaH (typically 1.1-1.2 equivalents). Also, allow enough time for the deprotonation to complete before adding the benzyl halide. You can monitor for the cessation of hydrogen gas evolution.[5]
-
-
Moisture: Sodium hydride reacts violently with water.
-
Solution: Use anhydrous solvents and ensure your glassware is thoroughly dried. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
-
Poor Reagent Quality:
-
Solution: Use fresh, high-quality indole, benzyl halide, and base. Old benzyl bromide can decompose, and NaH can lose its activity if not stored properly.
-
-
Steric Hindrance: If your indole or benzyl halide has bulky substituents, the reaction rate may be significantly reduced.
-
Solution: You may need to use a higher reaction temperature or a longer reaction time. In some cases, a different synthetic route may be necessary.
-
Q4: Are there alternative methods to the standard NaH/DMF protocol for clean N-benzylation?
A4: Yes, several other methods can provide high N-selectivity, especially for substrates with sensitive functional groups that are incompatible with strong bases.
-
Phase-Transfer Catalysis (PTC): This is an excellent alternative that often provides high yields of N-alkylated products with minimal C-alkylation.
-
How it works: A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the indolide anion from a solid or aqueous phase (containing a base like solid NaOH or KOH) to an organic phase where it reacts with the benzyl halide.[8] This method avoids the need for anhydrous conditions and strong, pyrophoric bases.
-
-
Copper-Catalyzed N-Alkylation: Modern methods utilizing copper catalysts have been developed for the N-alkylation of indoles.
-
Example: A copper-catalyzed reductive cross-coupling between N-tosylhydrazones and indoles can be an efficient way to achieve N-alkylation.[7]
-
Experimental Protocols
Protocol 1: Classical N-Benzylation of Indole using Sodium Hydride
This protocol is a robust and widely used method for achieving high N-selectivity.
Materials:
-
Indole (1.0 eq.)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq.)
-
Benzyl bromide (1.1 eq.)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the indole.
-
Add anhydrous DMF to dissolve the indole (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.
-
Add the benzyl bromide dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight, or until TLC analysis indicates complete consumption of the starting material. For challenging substrates or to ensure complete N-selectivity, heating the reaction to 80 °C for a few hours can be beneficial.[6]
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the product with ethyl acetate (3 x volume of aqueous phase).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
**dot
Caption: Experimental workflow for classical N-benzylation.
Protocol 2: N-Benzylation of Indole using Phase-Transfer Catalysis
This method offers a milder and often more convenient alternative to the NaH protocol.
Materials:
-
Indole (1.0 eq.)
-
Benzyl chloride (1.2 eq.)
-
Solid sodium hydroxide (5.0 eq.)
-
Tetrabutylammonium bromide (TBAB, 0.1 eq.)
-
Toluene
Procedure:
-
To a round-bottom flask, add the indole, solid sodium hydroxide, and tetrabutylammonium bromide.
-
Add toluene to the flask.
-
Stir the mixture vigorously and add the benzyl chloride.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to dissolve the solids and transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. mdpi.com [mdpi.com]
- 2. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purifying 1-benzyl-1H-indole with Column Chromatography
Welcome to the technical support center for the purification of 1-benzyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the column chromatography of this compound. Here, we synthesize technical expertise with practical, field-proven insights to help you navigate the nuances of this purification process.
I. Understanding the Separation: Key Principles and Challenges
This compound is a moderately polar compound. Its purification by column chromatography is generally straightforward, but success hinges on understanding the potential impurities and their chromatographic behavior relative to the product. The most common impurities arising from its synthesis via N-alkylation of indole with benzyl bromide are unreacted indole and excess benzyl bromide[1].
-
Indole: More polar than the product due to the N-H group, which can engage in hydrogen bonding with the silica gel stationary phase.
-
Benzyl Bromide: Less polar than the product.
-
This compound (Product): Intermediate polarity.
The primary challenge is to achieve a clean separation of these three components, especially if they are present in significant quantities.
II. Experimental Protocols
A. Thin-Layer Chromatography (TLC) for Method Development
Before proceeding to column chromatography, it is crucial to determine the optimal solvent system using Thin-Layer Chromatography (TLC)[2]. The goal is to find a solvent mixture that gives the desired product (this compound) an Rf value of approximately 0.25-0.35[3].
Protocol for TLC Analysis:
-
Prepare TLC Plates: Use standard silica gel 60 F254 plates.
-
Spotting: Dissolve a small amount of your crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution on the baseline of the TLC plate. It is also advisable to spot standards of indole and benzyl bromide if available.
-
Elution: Develop the plate in a sealed TLC chamber containing your chosen solvent system.
-
Visualization: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). Indole and this compound are UV active. Benzyl bromide is also visible under UV light. If necessary, specific stains can be used for visualization[4].
Workflow for TLC Method Development
Caption: Workflow for TLC method development to find the optimal solvent system.
B. Recommended Solvent Systems
A mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate is typically effective.
| Solvent System (v/v) | Expected Rf of this compound | Notes |
| 5% Ethyl Acetate in Hexane | ~0.3 - 0.4 | A good starting point for most syntheses. |
| 10% Ethyl Acetate in Hexane | ~0.4 - 0.5 | Use if the 5% system results in too low an Rf. |
| 2% Ethyl Acetate in Hexane | ~0.2 - 0.3 | Use if the 5% system results in too high an Rf. |
Note: These are starting recommendations. The optimal ratio will depend on the specific impurities present in your crude mixture.
C. Flash Column Chromatography Protocol
This protocol is for the purification of approximately 1 gram of crude material. Adjust the scale accordingly.
-
Column Preparation:
-
Select a glass column of appropriate size (e.g., 40 mm diameter for 1 g of crude material on ~40-50 g of silica).
-
Insert a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand (about 1 cm).
-
Prepare a slurry of silica gel (40-63 µm particle size) in the chosen eluent (the least polar solvent mixture you will use).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Tap the column gently to ensure even packing.
-
Add another thin layer of sand on top of the packed silica gel.
-
Equilibrate the column by running 2-3 column volumes of the eluent through it.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane[5]. Carefully apply the solution to the top of the silica bed using a pipette.
-
Dry Loading: If the crude product is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column[6].
-
-
Elution:
-
Isocratic Elution: If the TLC shows good separation between the product and impurities, you can run the entire column with the optimized solvent system[7].
-
Gradient Elution: If there are multiple impurities with a wide range of polarities, a gradient elution is recommended. Start with a low polarity eluent (e.g., 2% ethyl acetate in hexane) to elute non-polar impurities like benzyl bromide first. Gradually increase the polarity (e.g., to 5-10% ethyl acetate in hexane) to elute the this compound, and finally, a more polar solvent to elute highly polar impurities like indole[7][8].
-
-
Fraction Collection and Analysis:
-
Collect fractions in test tubes.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Flash Chromatography Workflow
Caption: Step-by-step workflow for flash column chromatography purification.
III. Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Product and Impurities | - Inappropriate solvent system.- Column overloading.- Poorly packed column. | - Re-optimize the solvent system using TLC to achieve better separation between spots.- Use a larger column or reduce the amount of crude material.- Repack the column, ensuring a homogenous and crack-free bed. |
| Product Elutes with a Tailing/Streaking Band | - The compound is interacting too strongly with the acidic silica gel. Indoles can be particularly prone to this[9].- The sample was loaded in too strong a solvent. | - Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel[7][10].- Use neutral or basic alumina as the stationary phase[9].- Load the sample in the weakest possible solvent. |
| Product Does Not Elute from the Column | - The eluent is not polar enough.- The product has decomposed on the column. | - Gradually increase the polarity of the eluent.- Perform a "methanol purge" to elute all remaining compounds.- Test the stability of your compound on a small amount of silica gel before running the column[2]. If it is unstable, consider deactivating the silica with triethylamine or using alumina[7][9]. |
| Cracked or Channeled Column Bed | - The silica gel was not properly packed.- A large change in solvent polarity during a gradient elution. | - Repack the column, ensuring the silica is fully settled.- Use a more gradual gradient to avoid shocking the column bed. |
| Colored Impurities in Product Fractions | - Oxidation or polymerization of the indole ring on the acidic silica gel[11]. | - Deactivate the silica gel with triethylamine[7][10].- Work quickly to minimize the time the compound spends on the column.- Consider running the column under an inert atmosphere (e.g., nitrogen)[9]. |
IV. Frequently Asked Questions (FAQs)
Q1: How can I effectively separate this compound from unreacted benzyl bromide?
A1: Benzyl bromide is significantly less polar than this compound. A low polarity eluent, such as 1-2% ethyl acetate in hexane, should elute the benzyl bromide well ahead of your product. Monitor the elution carefully by TLC to ensure all the benzyl bromide has been removed before increasing the solvent polarity to elute your product.
Q2: My purified this compound is a colored oil, but the literature reports it as a solid. What should I do?
A2: The color may be due to trace impurities from oxidation. If the product is pure by TLC and NMR, you can try to induce crystallization. The literature procedure suggests that the distilled product crystallizes upon cooling and scratching[1]. You can also try recrystallization from a solvent like ethanol[1].
Q3: Is it better to use isocratic or gradient elution for this purification?
A3: This depends on the complexity of your crude mixture. If your TLC shows only the product and one or two well-separated impurities, isocratic elution with an optimized solvent system can be very effective and straightforward[7]. However, if you have multiple impurities with a wide range of polarities (e.g., non-polar byproducts, starting materials, and polar decomposition products), a gradient elution will provide better separation and a more efficient purification[8].
Q4: Can I use a different stationary phase other than silica gel?
A4: Yes. If you observe significant product degradation or irreversible adsorption on silica gel, neutral or basic alumina can be a good alternative, especially for acid-sensitive compounds like some indoles[9].
Q5: How do I visualize this compound on a TLC plate?
A5: this compound is a UV-active compound due to the indole and benzyl aromatic rings. It will appear as a dark spot on a fluorescent TLC plate under short-wave UV light (254 nm). For further confirmation, you can use a p-anisaldehyde stain, which is generally effective for a wide range of functional groups.
V. References
-
Heaney, H.; Ley, S. V. 1-Benzylindole. Org. Synth.1974 , 54, 58. DOI: 10.15227/orgsyn.054.0058. --INVALID-LINK--
-
BenchChem. Protocol for the N-arylation of 6,7-dichloro-2,3-dihydro-1H-indole. --INVALID-LINK--
-
Batool, Z., et al. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Publishing. 2024 . --INVALID-LINK--
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. --INVALID-LINK--
-
BenchChem. Purification of indoles synthesized from (2-Chloro-4-iodophenyl)hydrazine. --INVALID-LINK--
-
Biotage. When is Gradient Elution Better than Isocratic Elution?. --INVALID-LINK--
-
BenchChem. Protocols for N-Arylation of the 4-Azaindole Scaffold: Application Notes for Researchers. --INVALID-LINK--
-
Millar, S. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. 2012 . --INVALID-LINK--
-
Danaher Life Sciences. Gradient vs. Isocratic Elution in HPLC. --INVALID-LINK--
-
BenchChem. An In-depth Technical Guide to the Synthesis of (1-Benzyl-1H-indol-5-yl)methanamine. --INVALID-LINK--
-
Phenomenex. Isocratic Vs. Gradient Elution in Chromatography. --INVALID-LINK--
-
Muszyńska, B., et al. TLC–UV Analysis of Indole Compounds and other Nitrogen-Containing Bases in the Fruiting Bodies of Lactarius deterrimus. Journal of Planar Chromatography – Modern TLC. 2011 , 24(3), 221-225. --INVALID-LINK--
-
University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. --INVALID-LINK--
-
ResearchGate. What is the advantages of gradient elution over isocratic elution in LC?. --INVALID-LINK--
-
uHPLCs. Isocratic vs Gradient Elution: Which to Choose for Your HPLC Needs?. --INVALID-LINK--
-
BenchChem. An In-depth Technical Guide to the Synthesis of (1-Benzyl-1H-indol-5-yl)methanamine. --INVALID-LINK--
-
SiliCycle. SiliaPlate TLC Visualization Methods. --INVALID-LINK--
-
Organic Chemistry Portal. How to set-up a flash chromatography silica column and actually succeed at separation. --INVALID-LINK--
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Org. Synth.2025 . --INVALID-LINK--
-
ACS Omega. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. --INVALID-LINK--
-
ALWSCI. How To Choose The Best Eluent For Thin Layer Chromatography (TLC). --INVALID-LINK--
-
Phenomenex. HPLC Troubleshooting Guide. --INVALID-LINK--
-
BenchChem. Technical Support Center: Purification of Crude 3-Aminoindole HCl. --INVALID-LINK--
-
BenchChem. Removal of starting materials from the final indole product. --INVALID-LINK--
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Chromatography [chem.rochester.edu]
- 3. ijpra.com [ijpra.com]
- 4. researchgate.net [researchgate.net]
- 5. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. Chromatography [chem.rochester.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: High-Purity 1-Benzyl-1H-Indole via Recrystallization
Welcome to the technical support guide for the purification of 1-benzyl-1H-indole. This document is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. We will delve into the nuances of recrystallization, providing not just protocols but the underlying principles to empower you to troubleshoot and optimize the process effectively.
The purity of an active pharmaceutical ingredient (API) or a key intermediate like this compound is paramount. Impurities, even in trace amounts, can alter biological activity, affect downstream reactions, and complicate analytical characterization. Recrystallization is a powerful and economical technique for purifying solid organic compounds, leveraging differences in solubility between the target compound and its impurities.[1][2] A successful recrystallization yields a product with superior crystalline structure and significantly enhanced purity.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific problems you may encounter during the recrystallization of this compound, presented in a direct question-and-answer format.
Q1: My crude this compound is not dissolving, even in the boiling solvent. What's wrong?
A1: This is a common issue that typically points to an inappropriate solvent choice or insufficient solvent volume.
-
Causality: For a recrystallization to be effective, the compound must be soluble in the hot solvent.[1] If the compound remains largely undissolved at the solvent's boiling point, the solvent is not a suitable choice for dissolving the bulk of your material.
-
Solutions:
-
Increase Solvent Volume: You may simply be using too little solvent. Add the chosen solvent (e.g., ethanol) in small increments (aliquots of 5-10% of the initial volume) to the boiling mixture until the solid dissolves. The goal is to create a saturated solution at high temperature.[1]
-
Re-evaluate Your Solvent: If you've added a significant volume of solvent (e.g., >20-30 times the mass of your solid) and the compound still hasn't dissolved, the solvent is likely too non-polar or otherwise unsuitable. A well-documented solvent for this compound is ethanol.[3] If you are using a non-polar solvent like hexanes, you will likely encounter this issue. Consider switching to a more polar solvent like isopropanol or using a mixed-solvent system.
-
Q2: My compound "oiled out" during cooling instead of forming crystals. How do I proceed?
A2: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[4] This is often caused by a solution that is too concentrated or cooling that is too rapid, especially when significant impurities are present which depress the melting point.
-
Causality: The melting point of pure this compound is in the range of 42-46°C.[3][5] If the solution becomes supersaturated at a temperature higher than this, the compound will emerge as a liquid oil.
-
Solutions:
-
Reheat and Dilute: Reheat the entire mixture until the oil redissolves completely. Add a small amount of additional hot solvent (e.g., 10-15% more) to decrease the saturation point.[6]
-
Ensure Slow Cooling: Allow the flask to cool slowly on the benchtop, insulated with a cork ring and covered with a watch glass. Do not place it directly into an ice bath from a high temperature. Slow cooling is critical for the formation of well-ordered, pure crystals.[1]
-
Lower the Crystallization Temperature: Using a solvent with a lower boiling point might help, but the primary solution is to ensure the solution is not overly saturated when it reaches the compound's melting point.
-
Q3: The solution is cold, but no crystals have formed. What should I do to induce crystallization?
A3: Crystal formation requires nucleation, the initial process of crystal lattice formation. Sometimes, a supersaturated solution can be stable and resistant to nucleation.
-
Causality: For crystallization to begin, solute molecules must arrange themselves into an ordered crystal lattice. This process can have a significant activation energy barrier.
-
Solutions (in order of application):
-
Scratch the Flask: Use a clean glass rod to gently scratch the inner surface of the flask at the air-liquid interface.[4] The microscopic imperfections in the glass provide nucleation sites.
-
Add a Seed Crystal: If you have a small crystal of pure this compound, add it to the cold solution. The seed crystal acts as a template for further crystal growth.
-
Cool to a Lower Temperature: Once the solution has reached room temperature, place it in an ice-water bath to further decrease the solubility of the compound and promote precipitation.
-
Reduce Solvent Volume: If all else fails, you may have used too much solvent. Gently heat the solution to boil off a portion of the solvent and then repeat the slow cooling process.[6]
-
Q4: My final yield of pure crystals is very low. What are the likely causes?
A4: A low yield is a frustrating outcome that can often be traced back to several procedural steps.
-
Causality: Yield can be lost by using an excessive amount of solvent, not allowing sufficient time for crystallization, or premature filtration.
-
Solutions:
-
Minimize Solvent Usage: While you need enough hot solvent to dissolve the compound, using a large excess will keep a significant amount of your product dissolved in the mother liquor even after cooling.[6] Aim for the minimum volume required for dissolution at boiling point.
-
Maximize Crystallization Time: Ensure the solution has been allowed to cool slowly to room temperature and then chilled thoroughly in an ice bath for at least 20-30 minutes before filtration to maximize precipitation.
-
Check the Mother Liquor: After filtration, you can check for remaining product by taking a small sample of the filtrate and evaporating the solvent. A significant solid residue indicates substantial product loss. You may be able to recover a "second crop" of crystals by concentrating the mother liquor, though this crop will likely be less pure than the first.
-
Frequently Asked Questions (FAQs)
What is the best solvent for recrystallizing this compound? Based on established procedures, ethanol is an excellent and reliable choice.[3] It effectively dissolves the compound when hot and has significantly lower solubility when cold. Other potential solvents could include isopropanol or a mixed solvent system like ethyl acetate/hexanes, where the compound is dissolved in a minimum of hot ethyl acetate ("good" solvent) followed by the slow addition of hexanes ("poor" solvent) until turbidity appears.[4]
How do I select a suitable recrystallization solvent if no literature is available? The ideal solvent should meet several criteria[7]:
-
It must dissolve the compound completely at its boiling point.
-
It should dissolve the compound poorly or not at all at room temperature or below.
-
It should dissolve impurities well at all temperatures or not at all.
-
It must not react chemically with the compound.
-
It should be volatile enough to be easily removed from the crystals after filtration.
What is the target melting point for pure this compound? The reported melting point for high-purity this compound is typically in the range of 42–46°C .[3][5] A sharp melting point within this range is a strong indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
What common impurities might be present in my crude this compound? The synthesis of this compound commonly involves the N-alkylation of indole with benzyl bromide.[3][8] Potential process-related impurities include:
-
Unreacted Indole: The starting material.
-
Excess Benzyl Bromide: The alkylating agent.
-
C-Alkylated Byproducts: Alkylation occurring at the C3 position of the indole ring instead of the nitrogen.[9]
-
Solvent Residues: From the reaction workup (e.g., diethyl ether, DMSO).[3]
Data & Protocols
Table 1: Solvent Selection Guide for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Suitability for this compound |
| Ethanol | 78 | Polar Protic | Excellent. Documented success; good solubility differential.[3] |
| Methanol | 65 | Polar Protic | Good. Lower boiling point than ethanol, may require less heating. |
| Isopropanol | 82 | Polar Protic | Good. Similar properties to ethanol, a viable alternative. |
| Ethyl Acetate | 77 | Polar Aprotic | Fair. Can be used, often as part of a mixed system with hexanes. |
| Hexanes/Heptane | 69 / 98 | Non-polar | Poor (as a single solvent). Low solubility even when hot. Useful as an anti-solvent. |
| Water | 100 | Very Polar | Unsuitable. this compound is reported as insoluble in water.[10] |
| Toluene | 111 | Non-polar | Poor. High boiling point can cause oiling out; better for non-polar compounds. |
Experimental Protocol: Recrystallization of this compound from Ethanol
This protocol is adapted from a verified synthetic procedure.[3]
-
Dissolution:
-
Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask of appropriate size (e.g., 125 mL).
-
Add a magnetic stir bar and the minimum amount of ethanol required to cover the solid.
-
Heat the mixture to a gentle boil on a hot plate with stirring.
-
Continue to add ethanol in small portions until all the solid has just dissolved. Avoid adding a large excess.
-
-
Hot Filtration (Optional but Recommended):
-
If the hot solution contains insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration.
-
Pre-heat a separate flask containing a small amount of boiling ethanol. Place a stemless funnel with fluted filter paper on top.
-
Pour the hot solution through the fluted filter paper quickly. The hot ethanol vapor from the receiving flask will keep the funnel warm and prevent premature crystallization.
-
-
Crystallization:
-
Remove the flask from the heat source and cover it with a watch glass.
-
Allow the solution to cool slowly and undisturbed to room temperature on a benchtop. Well-formed crystals should appear over 20-30 minutes.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Wash the crystals with a small amount of ice-cold ethanol to rinse away any residual soluble impurities from the crystal surfaces.
-
Break the vacuum and gently press the crystals with a clean spatula to remove excess solvent.
-
-
Drying:
-
Transfer the crystals to a watch glass and allow them to air-dry.
-
For complete solvent removal, place the crystals in a vacuum oven at a temperature well below the melting point (e.g., 30°C) until a constant weight is achieved.
-
Diagram 1: Recrystallization Workflow
Caption: Workflow for the purification of this compound.
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. 1-BENZYLINDOLE | 3377-71-7 [amp.chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. benchchem.com [benchchem.com]
- 9. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Challenges of Indole Alkylation
Welcome to the technical support center dedicated to addressing a critical challenge in synthetic chemistry: the formation of over-alkylated and regioisomeric byproducts during indole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who encounter complexities in achieving selective indole functionalization. Here, we dissect the mechanistic nuances of indole alkylation and provide field-proven troubleshooting strategies to enhance reaction control and product yield.
Section 1: Troubleshooting Guide - Mitigating Over-Alkylation and Controlling Regioselectivity
This section provides in-depth answers to common issues encountered during indole alkylation, focusing on the root causes and actionable solutions.
Q1: My reaction is producing a significant amount of C3-alkylated product alongside my desired N-alkylated indole. How can I improve N-selectivity?
A1: The competition between N- and C3-alkylation is a fundamental challenge governed by the ambident nucleophilicity of the indole ring. The C3 position is often more nucleophilic than the nitrogen atom, leading to mixtures of regioisomers.[1] Several factors can be modulated to favor N-alkylation:
Underlying Principle: Hard and Soft Acids and Bases (HSAB) Theory
The indolide anion, formed upon deprotonation, has two nucleophilic sites: the "harder" nitrogen and the "softer" C3 carbon. According to HSAB theory, hard electrophiles will preferentially react at the hard nitrogen center, while soft electrophiles will favor the soft C3 position.
Strategic Solutions:
-
Choice of Base and Solvent: The combination of a strong base and a polar aprotic solvent is a classic strategy to favor N-alkylation.[1]
-
Sodium hydride (NaH) in dimethylformamide (DMF) or tetrahydrofuran (THF) is a common and effective choice.[1][2][3] The strong base ensures near-complete deprotonation of the indole nitrogen, increasing its nucleophilicity.[1][4] Incomplete deprotonation can lead to a higher proportion of C3-alkylation.[1][5]
-
The solvent plays a crucial role in solvating the resulting indolide anion and its counter-ion, influencing reactivity and selectivity.[6] Polar aprotic solvents like DMF generally favor N-alkylation.[2]
-
-
Reaction Temperature: Temperature can be a critical determinant of regioselectivity.
-
Modern Catalytic Methods: The development of sophisticated catalyst systems offers exceptional control over regioselectivity.
-
Copper Hydride (CuH) Catalysis: The choice of ligand in CuH-catalyzed reactions can direct the alkylation to either the N or C3 position. For example, DTBM-SEGPHOS as a ligand promotes high N-selectivity, while Ph-BPE favors C3-alkylation.[1][7]
-
Dinuclear Zinc-ProPhenol Catalysis: These catalysts have demonstrated high efficiency in promoting the N-alkylation of indoles with aldimines under mild conditions.[8]
-
-
Nature of the Alkylating Agent: The structure of the electrophile is a key factor.
Below is a decision-making workflow to guide your experimental design for enhancing N-selectivity.
Caption: Decision workflow for improving N-alkylation selectivity.
Q2: I am observing di- or even tri-alkylated products in my reaction mixture. How can I prevent this over-alkylation?
A2: Over-alkylation occurs when the initially formed mono-alkylated product competes with the starting material for the alkylating agent. This is particularly problematic when the mono-alkylated product is of similar or greater reactivity than the starting indole.
Strategic Solutions:
-
Stoichiometric Control: Carefully controlling the stoichiometry of your reagents is the most direct approach to minimize over-alkylation.
-
Use a slight excess of the alkylating agent (e.g., 1.05-1.2 equivalents). A large excess should be avoided as it will drive the reaction towards multiple alkylations.
-
Slow addition of the alkylating agent to the reaction mixture can maintain a low concentration of the electrophile, favoring reaction with the more abundant starting material over the mono-alkylated product.
-
-
Reaction Monitoring and Temperature Control:
-
Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the desired mono-alkylated product is the major species.
-
Lowering the reaction temperature can sometimes help to control the reaction rate and prevent runaway over-alkylation.[1]
-
-
Steric Hindrance: Introducing steric bulk can disfavor subsequent alkylation events.
-
The use of a bulkier alkylating agent or a catalyst system with sterically demanding ligands can physically hinder the approach of a second electrophile.[1]
-
-
Substrate Modification:
-
If feasible, introducing an electron-withdrawing group to the indole ring can decrease the nucleophilicity of the heterocycle, potentially reducing the rate of a second alkylation.[9]
-
The following table summarizes the key strategies to mitigate over-alkylation:
| Strategy | Principle | Experimental Action |
| Stoichiometric Control | Limit the availability of the electrophile. | Use 1.05-1.2 equivalents of the alkylating agent; add it dropwise. |
| Reaction Monitoring | Stop the reaction at the optimal time. | Track reaction progress via TLC or LC-MS and quench upon completion. |
| Temperature Control | Reduce the overall reaction rate. | Run the reaction at a lower temperature (e.g., 0 °C). |
| Steric Hindrance | Physically block subsequent alkylations. | Employ bulky alkylating agents or ligands. |
| Substrate Modification | Reduce the nucleophilicity of the product. | Introduce electron-withdrawing groups on the indole. |
Q3: My goal is selective C3-alkylation, but I'm getting a mixture with the N-alkylated isomer. What conditions favor C3-alkylation?
A3: Achieving selective C3-alkylation often requires moving away from traditional strong base conditions and employing modern catalytic methods.
Strategic Solutions:
-
"Borrowing Hydrogen" or "Hydrogen Autotransfer" Catalysis: This atom-economical method utilizes alcohols as alkylating agents, with water as the only byproduct.
-
Lewis Acid Catalysis: Lewis acids can activate the indole ring towards electrophilic attack at the C3 position.
-
B(C6F5)3 has been shown to be an effective catalyst for the direct C3-alkylation of a wide range of indoles, avoiding N-alkylation.[13]
-
-
Friedel-Crafts Type Reactions: This classic approach is a reliable method for C3-functionalization.
-
Solvent Effects in Catalytic Systems: In some catalytic reactions, the choice of solvent can dramatically switch the regioselectivity.
-
For instance, in certain dinuclear zinc-catalyzed systems, THF favors N-alkylation, while other solvents promote C3-alkylation. [8]
-
Below is a diagram illustrating the divergent pathways to N- vs. C3-alkylation based on the chosen methodology.
Caption: Methodologies directing N- vs. C3-alkylation of indoles.
Section 2: Frequently Asked Questions (FAQs)
Q: Are there any general guidelines for choosing a base for indole N-alkylation? A: Yes. For classical N-alkylation with alkyl halides, strong, non-nucleophilic bases are preferred. Sodium hydride (NaH) is a workhorse in this context.[2][3] Potassium hydroxide (KOH) and cesium carbonate (Cs2CO3) can also be effective.[3] The choice may depend on the specific substrate and solvent system. For instance, incomplete deprotonation with a weaker base can lead to competing C3-alkylation.[1][5]
Q: Can protecting groups be used to prevent N-alkylation and direct the reaction to the C3 position? A: While N-protection is a common strategy in indole chemistry to allow for functionalization at other positions, it is not the typical approach to favor C3-alkylation over N-alkylation in a competitive scenario.[15][16] Instead, methods that intrinsically favor C3-alkylation, such as "borrowing hydrogen" catalysis or the use of specific Lewis acids, are more direct and efficient.[10][12][13]
Q: My starting indole is poorly soluble in the recommended solvent. What are my options? A: Poor solubility can significantly hinder reaction rates and lead to incomplete conversion.[3] Consider switching to a solvent with better solubilizing properties, such as DMF or DMSO.[6] In some cases, a mixture of solvents can improve solubility.[16] Gentle heating may also aid in dissolution, but be mindful of the potential impact on regioselectivity and side reactions.
Q: I am using a catalytic method, but the reaction is sluggish or fails to proceed. What should I check? A: When a catalytic reaction underperforms, several factors should be investigated:
-
Catalyst Activity: Ensure the catalyst is active and has been handled under the appropriate conditions (e.g., under an inert atmosphere if it is air-sensitive).
-
Reagent Purity: Impurities in the starting materials, alkylating agent, or solvent can poison the catalyst or lead to undesired side reactions. Consider purifying your reagents before use.
-
Anhydrous Conditions: Many catalytic systems are sensitive to moisture. Ensure you are using dry solvents and an inert atmosphere (e.g., nitrogen or argon), especially when using reagents like NaH.[2]
Section 3: Experimental Protocols
Protocol 1: General Procedure for Selective N-Alkylation using NaH/DMF
This protocol is a standard method for achieving N-alkylation of indoles with alkyl halides.
Materials:
-
Indole substrate (1.0 eq.)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
Alkyl halide (1.05-1.2 eq.)
-
Flame-dried round-bottom flask with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
Procedure:
-
To the flame-dried round-bottom flask under an inert atmosphere, add the indole (1.0 eq.).
-
Add anhydrous DMF to dissolve the indole.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride (1.1 eq.) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with care.
-
Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases and the solution becomes clear or a uniform suspension.
-
Slowly add the alkyl halide (1.05-1.2 eq.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight, or until completion is confirmed by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Representative Procedure for C3-Alkylation via Borrowing Hydrogen Catalysis
This protocol is adapted from methodologies employing transition metal catalysts for the C3-alkylation of indoles with alcohols.[10][11][12]
Materials:
-
Indole substrate (1.0 eq.)
-
Alcohol alkylating agent (1.5-2.0 eq.)
-
Transition metal catalyst (e.g., [Ir(cod)Cl]2, Ni(acac)2, with appropriate ligand, specified in the literature)
-
Base (e.g., K2CO3, t-BuOK, as specified in the literature)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk tube or similar reaction vessel suitable for inert atmosphere techniques
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the indole (1.0 eq.), the transition metal catalyst, the ligand, and the base.
-
Add the anhydrous solvent, followed by the alcohol alkylating agent (1.5-2.0 eq.).
-
Seal the vessel and heat the reaction mixture to the temperature specified in the relevant literature procedure (often in the range of 80-120 °C).
-
Stir the reaction for the designated time, monitoring its progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing with an appropriate organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nickel-catalysed chemoselective C-3 alkylation of indoles with alcohols through a borrowing hydrogen method - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Palladium-catalyzed C3-alkylation of indoles with alcohols via hydrogen borrowing cascade (2024) | Zhiyuan Liu [scispace.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.org [mdpi.org]
- 16. benchchem.com [benchchem.com]
stability issues of 1-benzyl-1H-indole and proper storage conditions
Technical Support Center: 1-Benzyl-1H-indole
A Guide to Ensuring Stability and Experimental Success
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and provide best practices for storage and handling. Ensuring the integrity of your starting materials is the first step toward reproducible and reliable experimental results. This document provides in-depth, field-proven insights into the chemical behavior of this compound to help you mitigate degradation and troubleshoot common problems.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The stability of this compound is primarily influenced by its susceptibility to oxidation, light exposure, and to a lesser extent, strong acidic or basic conditions. The indole ring is an electron-rich heterocyclic system, making it prone to oxidative degradation.[1][2] While the benzyl group at the N-1 position prevents reactions that typically occur at the N-H bond of unsubstituted indole, the pyrrole moiety remains highly reactive, particularly at the C-3 position.[3][4]
Key stability concerns include:
-
Oxidation: Exposure to atmospheric oxygen can lead to the formation of various oxidized byproducts, such as oxindoles and isatins, which can manifest as a visible color change in the material.[5][6] This process can be accelerated by light and heat.
-
Photodegradation: Indole derivatives are known to be sensitive to light, particularly UV radiation.[7][8] Light can provide the energy to initiate radical reactions or promote oxidation, leading to complex mixtures of degradation products.
-
Acid/Base Instability: While generally more stable than unsubstituted indole in acidic media (which can cause polymerization of indole itself), strong acids can protonate the indole ring at the C-3 position, potentially leading to undesired side reactions.[2] Similarly, while the N-H is protected, strong bases under harsh conditions could potentially lead to side reactions, although this is less common.[9]
Q2: What are the visible signs of this compound degradation?
A2: The most common and easily observable sign of degradation is a change in color. Pure this compound is typically a white to off-white or light yellow crystalline solid.[10] Upon degradation, particularly through oxidation, the compound will often turn yellow, then progress to tan, brown, or even a dark reddish-brown color. This discoloration is indicative of the formation of conjugated, colored byproducts. If you observe a significant color change from the material's original appearance, it is crucial to assess its purity before use.
Q3: What are the definitive recommended storage conditions for this compound?
A3: Proper storage is critical to maintain the long-term purity and stability of this compound. While some suppliers may indicate room temperature storage is acceptable for short periods, optimal long-term stability is achieved under more controlled conditions.[11] We recommend the following protocol, summarized in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of potential oxidative and thermal degradation pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, the primary driver of oxidative degradation.[6] |
| Light | Protect from Light (Amber Vial) | Prevents photo-catalyzed degradation. Indole derivatives can be light-sensitive.[7] |
| Container | Tightly Sealed, Inert Material | Prevents exposure to moisture and atmospheric contaminants. Use glass vials with PTFE-lined caps. |
| Form | Solid | Storing the compound as a solid is preferable to in-solution storage for long-term stability. |
Q4: How does the N-benzyl group affect stability compared to unsubstituted indole?
A4: The N-benzyl group significantly alters the reactivity profile compared to unsubstituted indole, primarily by protecting the acidic N-H proton. This prevents N-deprotonation and subsequent N-alkylation or N-acylation side reactions.[12] It also prevents the formation of certain dimers and polymers that can occur with unsubstituted indole under acidic conditions.[12] However, the core electronic nature of the indole ring system remains. It is still a π-excessive heterocycle, highly susceptible to electrophilic attack at C-3 and oxidation across the C2-C3 double bond.[4] Therefore, while the N-benzyl group enhances stability against a specific set of reactions, it does not protect against the primary degradation pathways of oxidation and photodegradation.
Q5: Is it safe to store this compound in solution, and if so, which solvents are recommended?
A5: For long-term storage, it is always best to store this compound as a solid under the conditions outlined in Q3. If you need to prepare stock solutions for experimental use, they should be considered to have a limited shelf-life.
When preparing solutions:
-
Solvent Choice: Use high-purity, anhydrous, and degassed (sparged with argon or nitrogen) solvents. Common choices like DMF, DMSO, and acetonitrile are acceptable, but be aware that some solvents can participate in degradation pathways over time. Protic solvents may be less ideal for very long-term storage.
-
Storage: Store solutions at -20°C or -80°C in tightly sealed vials with headspace flushed with an inert gas.
-
Usage: Prepare only the amount of solution needed for the short term. Before use, allow the solution to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution. It is advisable to re-analyze the purity of a stock solution if it has been stored for an extended period.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: My solid this compound has turned yellow/brown.
-
Probable Cause: The compound has likely undergone oxidation due to prolonged exposure to air and/or light.
-
Troubleshooting Steps:
-
Assess Purity: Do not assume the material is unusable. First, assess its purity. A quick TLC analysis can reveal the presence of impurities. For a quantitative assessment, use HPLC or ¹H NMR spectroscopy. A pure compound should show a single major spot/peak.
-
Repurify if Necessary: If significant impurities are detected, the material can often be repurified. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is often effective for removing colored oxidation products.[13]
-
Implement Proper Storage: After purification, or with a new batch, immediately implement the recommended storage conditions (see Q3) to prevent future degradation.
-
Issue 2: My reaction involving this compound is giving low yields or unexpected byproducts.
-
Probable Cause: The purity of your this compound starting material is compromised. Degradation products can act as inhibitors or participate in side reactions.
-
Troubleshooting Steps:
-
Confirm Starting Material Purity: Before starting your synthesis, always run a quick purity check on your this compound, even if it appears visually acceptable. A simple melting point determination or a TLC is a good first pass. The reported melting point is around 42-43°C.[13] A broad or depressed melting range is a red flag.
-
Analyze Byproducts: If possible, try to characterize the unexpected byproducts. Their structures may provide clues about the nature of the impurities in your starting material (e.g., the presence of an oxidized indole derivative).
-
Use Purified or New Material: Repeat the reaction using a freshly purified batch of this compound or a newly purchased bottle to confirm that the starting material was the source of the issue.
-
Issue 3: I see extra peaks in the ¹H NMR or HPLC trace of my stock solution.
-
Probable Cause: The compound is degrading in solution. This can be due to the solvent, dissolved oxygen, light exposure during handling, or repeated freeze-thaw cycles.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: The simplest solution is to discard the old stock solution and prepare a fresh one from solid material of confirmed purity.
-
Optimize Solution Storage: When preparing new stock solutions, use degassed, anhydrous solvents. Aliquot the solution into smaller, single-use vials to minimize the number of freeze-thaw cycles and the introduction of air into the main stock.
-
Identify Degradants: For advanced troubleshooting, LC-MS analysis can help identify the mass of the degradation products, providing insight into the degradation pathway (e.g., an increase of 16 amu suggests mono-oxidation).
-
Visualized Workflows and Degradation Pathways
To provide a clearer understanding, the following diagrams illustrate the primary degradation pathway and the recommended workflow for handling and storage.
Caption: Postulated pathway for oxidative degradation.
Caption: Workflow for handling and storage.
Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
This quick method is ideal for a rapid, qualitative assessment of purity.
-
Preparation: Prepare a dilute solution of your this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Eluent System: A common mobile phase is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 v/v). The optimal ratio may require slight adjustment.
-
Spotting: Using a capillary tube, spot your sample on a silica gel TLC plate. Also spot a reference sample of known purity if available.
-
Development: Place the plate in a developing chamber containing the eluent. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (254 nm). Indole compounds are typically UV-active. You can also use a potassium permanganate stain.
-
Interpretation: A pure compound should appear as a single, well-defined spot. The presence of multiple spots, especially near the baseline (polar impurities) or with different Rf values, indicates degradation or contamination.
Protocol 2: Repurification by Recrystallization
This protocol can be used to purify solid this compound that has shown signs of degradation.
-
Solvent Selection: Choose a solvent system in which the compound is soluble when hot but sparingly soluble when cold. Ethanol, isopropanol, or a mixture like ethyl acetate/hexanes are good starting points.[13]
-
Dissolution: In a flask, add the minimum amount of hot solvent required to completely dissolve the solid compound.
-
Decolorization (Optional): If the solution is highly colored, you can add a small amount of activated charcoal and heat for a few minutes.
-
Filtration (Optional): If charcoal was used, perform a hot filtration through a fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator (2-8°C) to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent. Confirm purity using TLC, MP, or NMR analysis.
References
- 1. Indole: Chemical Properties, Synthesis, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Indole - Wikipedia [en.wikipedia.org]
- 3. Recent advances in the application of indoles in multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bhu.ac.in [bhu.ac.in]
- 5. scispace.com [scispace.com]
- 6. ovid.com [ovid.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. vibrantpharma.com [vibrantpharma.com]
- 12. chemcess.com [chemcess.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 1-Benzyl-1H-Indole and Unsubstituted Indole: A Guide for Medicinal Chemists
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and synthetic compounds with significant pharmacological activities.[1][2][3] Its structural versatility allows it to bind to a multitude of biological targets, leading to diverse therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] A frequent strategy in drug discovery is the modification of this core structure to enhance potency, selectivity, or pharmacokinetic properties. One such modification is N-alkylation, particularly N-benzylation.
This guide provides an in-depth comparison of the biological activities of the parent, unsubstituted indole scaffold and its N-benzylated derivative, 1-benzyl-1H-indole. We will explore how the addition of a single benzyl group at the indole nitrogen fundamentally alters the molecule's interaction with biological systems, supported by experimental data and detailed protocols for key validation assays.
The Structural Impact of N-Benzylation
The foundational difference between the two molecules is the substitution of the hydrogen atom on the indole nitrogen with a benzyl group (a benzene ring attached to a methylene group). This seemingly simple modification introduces significant physicochemical changes:
-
Increased Lipophilicity: The aromatic benzyl group increases the molecule's hydrophobicity, which can enhance its ability to cross cellular membranes and improve oral bioavailability.
-
Steric Bulk: The benzyl group adds considerable size, influencing how the molecule fits into the binding pockets of target proteins. This can either improve or hinder binding, depending on the specific topology of the active site.
-
Electronic Effects & Non-Covalent Interactions: The benzyl group can engage in favorable pi-stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) within a protein's binding site, a potent stabilizing force that is absent in the unsubstituted indole.
These structural changes are the causal basis for the often dramatically different biological profiles observed between the two compounds.
Comparative Analysis of Biological Activity
The substitution at the N1 position of the indole ring is a pivotal determinant of biological function. While the unsubstituted indole core is the foundation for activity, N-benzylation frequently acts as a powerful amplifier, particularly in antiproliferative and specific enzyme inhibitory contexts.
One of the most dramatic examples of enhanced potency is seen in the realm of cancer research. While indole-3-carbinol (I3C), a natural compound with an unsubstituted indole core, demonstrates antiproliferative effects, its N-benzylated derivative is orders of magnitude more potent.
Experimental data shows that 1-benzyl-I3C inhibits DNA synthesis in human breast cancer cells at nanomolar concentrations, representing an approximately 1000-fold increase in potency compared to the parent I3C.[5] This profound enhancement is attributed to the benzyl group's ability to improve the molecule's interaction with key cell cycle regulators. Specifically, 1-benzyl-I3C has been shown to ablate the enzymatic activities of cyclin-dependent kinases (CDKs), particularly CDK4, CDK6, and CDK2, leading to a near-complete block in cell cycle progression.[5]
This trend extends to other derivatives. Various quinoxaline derivatives of 1-benzyl-indole have displayed potent efficacy against ovarian cancer models, further cementing the role of the N-benzyl group in augmenting anticancer activity.[4][6][7]
The indole scaffold is a known antimicrobial pharmacophore.[1][3] Derivatization is a common strategy to broaden the spectrum or increase the potency of these effects. Synthesized heterocyclic derivatives of 1-benzyl-indole have demonstrated significant activity against a range of pathogens, including Pseudomonas aeruginosa, Bacillus cereus, Staphylococcus aureus, and the fungus Candida albicans.[6][7] In some cases, these derivatives were more active than reference drugs like nystatin.[6][7]
However, it is crucial to recognize that the N-benzyl group is not a universal panacea for antimicrobial activity. The overall structure of the molecule is critical. For instance, a study on N-benzyl-1H-indole-3-carboxamide found it to be inactive against a panel of common bacterial and fungal strains, highlighting that the substituents at other positions of the indole ring are equally important in defining the antimicrobial profile.[8]
The indole framework is a versatile template for designing enzyme inhibitors. Here again, the N-benzyl moiety plays a crucial role in optimizing interactions within the enzyme's active site.
Researchers developing inhibitors for cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade, found that 1-benzylindole derivatives were effective.[9] Systematic structural variations led to 1-benzylindole derivatives with submicromolar activity against the enzyme.[9] Similarly, 1-benzyl-indole based thiosemicarbazones have been successfully designed as potent tyrosinase inhibitors.[10] For comparison, other studies have shown that derivatives of unsubstituted indoles can act as cyclooxygenase (COX) inhibitors, demonstrating the core scaffold's inherent potential.[11] The addition of the N-benzyl group serves as a powerful tool for medicinal chemists to probe the active site and enhance binding affinity and selectivity.
Quantitative Data Summary
The following table summarizes key experimental findings that highlight the differential biological activities.
| Biological Activity | Compound | Assay / Target / Cell Line | Key Finding (IC₅₀ / GI₅₀ / Activity) | Reference |
| Antiproliferative | Indole-3-carbinol (Unsubstituted N-H) | DNA Synthesis in MCF-7 Breast Cancer Cells | IC₅₀: ~0.52 µM | [5] |
| Antiproliferative | 1-Benzyl-indole-3-carbinol | DNA Synthesis in MCF-7 Breast Cancer Cells | IC₅₀: ~0.05 µM (~1000-fold more potent) | [5] |
| Antiproliferative | 5-((1-benzyl-1H-indol-3-yl)...)-trione (3c) | Ovarian Cancer (OVCAR-3) | GI₅₀: < 10 nM | [12] |
| Anticancer | 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline (12a) | Ovarian Cancer Xenografts (in vivo) | 100% Tumor Growth Suppression | [4][6] |
| Antifungal | 2-chloro-3-(1-substituted indol-3-yl)quinoxalines (12a,b) | Candida albicans | Most active compound compared to Nystatin | [6][7] |
| Enzyme Inhibition | 1-(2,4-Dichlorobenzyl)indole derivative (82) | Cytosolic Phospholipase A2α (cPLA2α) | IC₅₀: 0.71 µM | [9] |
Visualizing Mechanisms and Workflows
To better understand the practical and theoretical aspects of this comparison, the following diagrams illustrate a key mechanism of action and a standard experimental workflow.
Caption: Simplified G1/S cell cycle checkpoint pathway showing inhibition by 1-benzyl-indole derivatives.
Caption: Standard experimental workflow for the MTT cell viability and cytotoxicity assay.
Experimental Protocols
To ensure scientific integrity and reproducibility, the protocols used to generate comparative data must be robust and well-validated. Below are detailed methodologies for two of the most common assays in this field.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a standard for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[13] The causality behind this assay is that mitochondrial dehydrogenases in living, metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Cell culture medium (appropriate for the cell line).
-
Test compounds (this compound and unsubstituted indole) dissolved in DMSO.
-
Dimethyl sulfoxide (DMSO).
-
96-well flat-bottom plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well in 100 µL of medium) and incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plates for the desired exposure time (typically 48-72 hours) at 37°C, 5% CO₂.[13][15]
-
MTT Addition: After incubation, carefully add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.[13][14] During this time, purple formazan crystals will become visible within the cells.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the cells or formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[15] Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the compound concentration to determine the IC₅₀ value (the concentration required to inhibit cell viability by 50%).
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16] Its self-validating nature comes from the inclusion of positive (no drug) and negative (no bacteria) controls, ensuring the observed inhibition is due to the compound's activity.
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria or SDB for fungi.
-
Test compounds dissolved in DMSO.
-
Bacterial or fungal inoculum, adjusted to a 0.5 McFarland standard.
-
Sterile 96-well U-bottom plates.
Procedure:
-
Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.
-
Compound Dilution: In the first column, add an additional 50 µL of the stock compound solution (e.g., at 400 µg/mL) to the 50 µL of broth, mixing well. This creates a 1:2 dilution.
-
Serial Dilution: Transfer 50 µL from the first column to the second, mix, and continue this 2-fold serial dilution across the plate, discarding the final 50 µL from the last column.[17] This creates a range of concentrations (e.g., 200, 100, 50... µg/mL).
-
Inoculation: Prepare the microbial inoculum and dilute it in broth so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL. Add 50 µL of this standardized inoculum to each well.
-
Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only, no inoculum).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 25°C for 48 hours for fungi.[17]
-
MIC Determination: After incubation, visually inspect the plates for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[17]
Conclusion
The comparative analysis of this compound and its unsubstituted parent clearly demonstrates the profound impact of N-alkylation in medicinal chemistry. The addition of the benzyl group is not merely an incremental modification; it can fundamentally reshape the biological profile of the indole scaffold, often leading to dramatic increases in potency, as evidenced by the thousand-fold enhancement in antiproliferative activity.[5] This is largely attributable to improved physicochemical properties and the introduction of new, favorable interactions with biological targets. For researchers and drug development professionals, this underscores the importance of systematic structural modification of privileged scaffolds. The N-benzyl-indole motif continues to be a highly fruitful starting point for the development of novel therapeutics targeting a wide range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsisinternational.org [rsisinternational.org]
- 9. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]
- 11. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. atcc.org [atcc.org]
- 15. MTT (Assay protocol [protocols.io]
- 16. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the 1-Benzyl-1H-indole Scaffold in Modern Drug Discovery
Abstract
In the landscape of medicinal chemistry, the indole nucleus stands out as a "privileged scaffold," a recurring motif in a multitude of biologically active compounds.[1][2][3][4] This guide provides an in-depth technical analysis of the 1-benzyl-1H-indole scaffold, a key derivative that has garnered significant attention for its therapeutic potential. We will explore its synthesis, diverse biological activities, and critically compare its performance against other prominent heterocyclic scaffolds, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery pipelines.
Introduction: The Indole Scaffold and the Significance of N-Benzylation
The indole ring system, a fusion of benzene and a pyrrole ring, is a cornerstone of medicinal chemistry.[1] It is present in a wide array of natural products, including the essential amino acid tryptophan, and forms the core of numerous approved drugs.[2][4] The indole scaffold's unique electronic properties and its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an ideal framework for engaging with diverse biological targets.[1]
Modification of the indole nitrogen at the N-1 position significantly influences the molecule's physicochemical and pharmacological properties. The introduction of a benzyl group to form the this compound scaffold has proven to be a particularly fruitful strategy in drug design. This substitution can enhance metabolic stability, modulate lipophilicity, and provide an additional vector for interacting with target proteins, often leading to enhanced potency and selectivity.[5][6]
The this compound Scaffold: A Versatile Pharmacophore
The this compound scaffold has been incorporated into compounds exhibiting a broad spectrum of biological activities, solidifying its status as a valuable pharmacophore in drug discovery.
Anticancer Activity
A significant body of research highlights the anticancer potential of this compound derivatives. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.[7][8] For instance, certain derivatives have demonstrated potent cytotoxic effects against human cancer cell lines such as HCT116 (colon), A549 (lung), and A375 (melanoma).[9][10] Some compounds have shown greater cytotoxicity than the established EGFR inhibitor, erlotinib.[9] Furthermore, 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline has displayed remarkable efficacy against ovarian cancer xenografts in nude mice, with a tumor growth suppression of 100.0 ± 0.3%.[11][12]
Antimicrobial and Other Activities
Beyond oncology, the this compound scaffold has been explored for its antimicrobial properties.[11][12] Specific derivatives have shown significant activity against various bacterial and fungal strains.[11][12] Additionally, this scaffold has been investigated for other therapeutic applications, including the development of tyrosinase inhibitors for skin disorders and inhibitors of cytosolic phospholipase A2α for inflammatory conditions.[5][6]
Comparative Analysis: this compound vs. Other Privileged Scaffolds
The decision to utilize a particular scaffold in a drug discovery program is a critical one. Here, we compare the this compound scaffold to other well-established privileged structures like benzimidazole.
| Feature | This compound | Benzimidazole |
| Synthetic Accessibility | Readily synthesized through N-alkylation of indole with benzyl halides.[5][13][14][15][16] High yields are often achievable under mild conditions.[13][14] | Typically synthesized via the condensation of o-phenylenediamines with aldehydes or carboxylic acids. |
| Biological Activity Spectrum | Broad, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][11][12][17][18] | Also broad, with prominent antimicrobial, anticancer, and anti-inflammatory activities.[1][19][20] |
| Structural Flexibility | The N-benzyl group provides a key vector for modification to optimize target binding and physicochemical properties. | The N-H bond of the imidazole ring can be substituted, offering a point for structural diversification. |
| Metabolic Stability | The N-benzyl group can enhance metabolic stability compared to N-H indoles. | Generally considered metabolically stable. |
| Examples in Marketed Drugs | While the broader indole scaffold is prevalent, specific this compound drugs are less common, representing an area of opportunity. | Found in numerous FDA-approved drugs such as omeprazole and albendazole.[20] |
Rationale for Scaffold Selection: The choice between these scaffolds depends on the specific therapeutic target and desired drug properties. The this compound scaffold offers a distinct advantage in its synthetic tractability for creating large, diverse libraries for high-throughput screening. The benzyl moiety provides a readily modifiable handle to fine-tune interactions within a target's binding pocket.
Experimental Protocols: A Guide to Synthesis and In Vitro Validation
To ensure the reproducibility and integrity of research based on this scaffold, we provide the following detailed experimental protocols.
Synthesis of this compound-3-carbaldehyde
This protocol describes a common and efficient method for the N-benzylation of indole-3-carbaldehyde.[5][16]
Materials:
-
Indole-3-carbaldehyde
-
Benzyl bromide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Methanol
-
Deionized Water
Procedure:
-
To a solution of indole-3-carbaldehyde (10 mmol) in DMF (10 mL), add anhydrous K₂CO₃ (1.4 g).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl bromide (10.85 mmol) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting solid precipitate, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to afford pure this compound-3-carbaldehyde.
Causality behind Experimental Choices:
-
K₂CO₃: A mild base is used to deprotonate the indole nitrogen, facilitating the nucleophilic attack on benzyl bromide.
-
DMF: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction.
-
Reflux: Heating the reaction mixture increases the reaction rate.
In Vitro Anticancer Activity Evaluation using MTT Assay
This protocol outlines a standard method for assessing the cytotoxic effects of synthesized this compound derivatives on cancer cell lines.[7][8]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized this compound compounds
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 × 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO and make serial dilutions in the culture medium. Replace the old medium with 100 µL of fresh medium containing different concentrations of the test compounds.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Visualizing the Workflow: From Synthesis to Biological Evaluation
The following diagram illustrates the general workflow for the validation of the this compound scaffold.
Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of this compound derivatives.
Future Perspectives and Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic accessibility and the diverse biological activities of its derivatives make it an attractive starting point for drug discovery campaigns.[21][22] Future research will likely focus on exploring novel substitutions on both the indole and benzyl rings to enhance potency and selectivity for specific targets. Furthermore, the application of this scaffold in developing targeted therapies, such as kinase inhibitors and modulators of protein-protein interactions, holds significant promise.
References
- 1. benchchem.com [benchchem.com]
- 2. From nature to drug discovery: the indole scaffold as a 'privileged structure' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsr.info [ijpsr.info]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]
- 6. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. In vitro and in silico analysis of synthesized N -benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02194D [pubs.rsc.org]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Medicinal applications of (benz)imidazole- and indole-based macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery | Bentham Science [benthamscience.com]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the N-Benzylation of Indole: Methodologies, Mechanisms, and Practical Considerations
For researchers, medicinal chemists, and professionals in drug development, the N-benzylated indole scaffold is a cornerstone of numerous pharmacologically active compounds. The strategic introduction of a benzyl group onto the indole nitrogen can significantly modulate a molecule's biological activity, pharmacokinetic properties, and metabolic stability. Consequently, the efficient and selective synthesis of N-benzyl indoles is a frequently encountered challenge in organic synthesis.
This guide provides a comparative analysis of various methods for the N-benzylation of indole, offering an in-depth look at their underlying principles, practical execution, and relative merits. We will delve into classical approaches, modern catalytic systems, and green chemistry innovations, providing experimental data and protocols to inform your selection of the most suitable method for your specific research needs.
The Classical Approach: Strong Base-Mediated N-Alkylation
The traditional method for N-benzylation of indole is a variation of the Williamson ether synthesis, involving the deprotonation of the indole N-H with a strong base, followed by nucleophilic substitution with a benzyl halide.
Causality Behind Experimental Choices
The choice of a strong base is critical to ensure complete deprotonation of the indole nitrogen, which has a pKa of approximately 17 in DMSO. Bases such as potassium hydroxide (KOH) or sodium hydride (NaH) are commonly employed. Polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are preferred as they effectively solvate the resulting indolide anion, enhancing its nucleophilicity, and are suitable for SN2 reactions.
Challenges and Considerations
While straightforward, this method is not without its drawbacks. The strong basic conditions can be incompatible with sensitive functional groups on the indole or benzyl halide. Furthermore, the ambident nature of the indolide anion can lead to a mixture of N- and C3-benzylated products, with the N-alkylation being generally favored in polar aprotic solvents.
Representative Experimental Protocol: N-Benzylation using KOH in DMSO
A frequently cited and reliable protocol for the classical N-benzylation of indole is provided by Organic Syntheses.[1]
Reaction:
Step-by-Step Protocol:
-
To a 500-mL Erlenmeyer flask equipped with a magnetic stir bar, add 200 mL of dimethyl sulfoxide (DMSO).
-
Add 26.0 g (0.399 mole) of freshly crushed 86% potassium hydroxide (KOH) pellets to the DMSO and stir the mixture at room temperature for 5 minutes.
-
Add 11.7 g (0.100 mole) of indole to the mixture and continue stirring for 45 minutes to ensure complete formation of the indolide anion.
-
Carefully add 34.2 g (0.200 mole) of benzyl bromide. An exothermic reaction may occur, which can be moderated with an ice-water bath.
-
Stir the reaction mixture for an additional 45 minutes.
-
Dilute the reaction mixture with 200 mL of water and extract with three 100-mL portions of diethyl ether.
-
Wash each ether layer with three 50-mL portions of water.
-
Combine the ether layers, dry over anhydrous calcium chloride, and remove the solvent under reduced pressure.
-
Distill the residue to remove excess benzyl bromide, followed by distillation of the product, 1-benzylindole, which is collected at 133–138 °C (0.3 mm). The typical yield is 85–89%.[1]
Phase-Transfer Catalysis: A Greener and More Efficient Alternative
Phase-transfer catalysis (PTC) offers a significant improvement over the classical method by facilitating the transfer of the indolide anion from a solid or aqueous phase to an organic phase where the reaction with the benzyl halide occurs. This approach often leads to milder reaction conditions, reduced side products, and easier work-up.[2]
The "Why" Behind Phase-Transfer Catalysis
In a typical PTC setup for indole N-benzylation, a quaternary ammonium salt, such as tetrabutylammonium hydrogen sulfate (TBAHS), is used as the catalyst. The indole is deprotonated by a base (e.g., solid NaOH) in a biphasic system (e.g., benzene/water). The lipophilic cation of the phase-transfer catalyst pairs with the indolide anion, transporting it into the organic phase where it can react with the benzyl halide. This avoids the need for harsh, anhydrous conditions and stoichiometric amounts of strong bases in a homogenous solution.
Workflow for Phase-Transfer Catalyzed N-Benzylation of Indole
Caption: Workflow of Phase-Transfer Catalyzed N-Benzylation of Indole.
Representative Experimental Protocol: N-Benzylation using Phase-Transfer Catalysis
The following protocol is a representative example of N-benzylation of indole using phase-transfer catalysis.
Reaction:
Step-by-Step Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine indole (10 mmol), benzyl chloride (12 mmol), and toluene (50 mL).
-
Add solid sodium hydroxide (20 mmol) and tetrabutylammonium hydrogen sulfate (TBAHS, 1 mmol).
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-benzylindole.
Microwave-Assisted Synthesis: Accelerating the Pace of Discovery
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to dramatic reductions in reaction times, increased yields, and improved product purity.[3][4]
The Mechanism of Microwave Heating
Microwave heating operates through two primary mechanisms: dipolar polarization and ionic conduction.[5][6][7] Polar molecules in the reaction mixture, such as the solvent and reactants, align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates heat. Additionally, the movement of ions in the reaction mixture under the influence of the electric field contributes to the heating effect. This direct and efficient energy transfer to the molecules, as opposed to conventional heating which relies on conduction and convection, is the basis for the observed rate enhancements.[8][9]
Advantages in the Context of Indole N-Benzylation
For the N-benzylation of indole, microwave irradiation can significantly shorten the reaction times of both the classical and phase-transfer catalyzed methods. In many cases, reactions that take hours under conventional heating can be completed in minutes using a microwave reactor.[10] This rapid heating also minimizes the formation of side products that can occur with prolonged exposure to high temperatures.
A comparative study on the synthesis of various heterocyclic compounds, including indole derivatives, demonstrated a 95% to 98% reduction in reaction times and a 3% to 113% increase in yields when using microwave irradiation compared to conventional heating.[3]
Transition-Metal Catalysis: Expanding the Scope
While classical and PTC methods are effective, transition-metal catalysis offers alternative pathways for N-benzylation, sometimes with unique selectivity and functional group tolerance. Both copper and palladium-based systems have been explored for the N-alkylation of indoles.
Copper-Catalyzed N-Benzylation
Copper-catalyzed methods provide a milder alternative to the use of strong bases. For instance, a simple and inexpensive system using copper(I) bromide (CuBr) and a readily available ligand has been reported for the C-N coupling of aliphatic halides with amides, a reaction type analogous to indole N-benzylation.[6] Another approach utilizes the reductive coupling of N-tosylhydrazones with indoles in the presence of a copper iodide catalyst to furnish N-alkylated indoles.[11]
Palladium-Catalyzed N-Benzylation
Palladium catalysis is well-known for C-C and C-N bond formation. While many palladium-catalyzed reactions on indoles target the C3 position, methods for N-alkylation have also been developed.[8][12] These often involve the formation of a π-allyl or π-benzyl palladium intermediate that is then intercepted by the indole nitrogen.
Iridium-Catalyzed N-Allylation: A Note on Regioselectivity
While this guide focuses on N-benzylation, it is worth noting the development of iridium-catalyzed N-allylation of indoles.[13] These methods often exhibit excellent regio- and enantioselectivity, highlighting the power of transition-metal catalysis in controlling the outcome of indole alkylation reactions.
Greener Approaches: Beyond Traditional Reagents
In line with the principles of green chemistry, efforts have been made to replace hazardous reagents and minimize waste in the N-benzylation of indole.
N-Benzylation with Dibenzyl Carbonate
Dibenzyl carbonate serves as a less toxic and more environmentally benign alternative to benzyl halides. The reaction can be catalyzed by organic bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO), proceeding under mild conditions.[14]
N-Benzylation with Benzyl Alcohol
The use of benzyl alcohol as the benzylating agent is a highly atom-economical approach, with water being the only byproduct.[15][16][17] These reactions are typically catalyzed by transition metals, such as iron, that facilitate the activation of the alcohol.[18] While many of these methods favor C3-benzylation, selective N-alkylation can be achieved under specific conditions.
Comparative Summary of N-Benzylation Methods
| Method | Benzylating Agent | Catalyst/Base | Typical Solvent(s) | Temperature | Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Classical | Benzyl Halide | Strong Base (e.g., KOH, NaH) | DMSO, DMF | Room Temp. to elevated | Several hours | 85-95 | Simple, well-established | Harsh conditions, potential for C-alkylation, stoichiometric base |
| Phase-Transfer Catalysis | Benzyl Halide | PTC (e.g., TBAHS), Solid Base (e.g., NaOH) | Toluene, Benzene | Reflux | 1-4 hours | 78-98[7] | Milder conditions, easier work-up, reduced side products | Requires a catalyst, can still be slow |
| Microwave-Assisted | Benzyl Halide | Varies (can be used with classical or PTC) | Varies | Elevated | 5-30 minutes | Often >90 | Drastically reduced reaction times, often higher yields | Requires specialized equipment |
| Transition-Metal Catalysis (Cu) | N-Tosylhydrazone | CuI / P(p-tolyl)3, KOH | Dioxane | 100 °C | 12 hours | 75-84[11] | Milder conditions, alternative substrates | Catalyst and ligand required, can be expensive |
| Green Method (DABCO) | Dibenzyl Carbonate | DABCO (catalytic) | DMA | 95-135 °C | 24-96 hours | ~80[14] | Less toxic reagents, catalytic base | Slower reaction times |
| Green Method (Fe-catalyzed) | Benzyl Alcohol | Iron complex, K2CO3 | TFE | 110 °C | 18 hours | 50-90[18][19] | Atom-economical, uses readily available alcohol | Requires a catalyst, may have regioselectivity issues |
Mechanistic Insights
Williamson-Type Reaction Mechanism
Caption: Mechanism of the classical N-benzylation of indole.
Conclusion
The N-benzylation of indole is a fundamental transformation in organic synthesis with a variety of methods at the disposal of the modern chemist. The choice of method depends on several factors including the substrate's functional group tolerance, desired reaction scale, available equipment, and green chemistry considerations.
For simple, robust N-benzylation on a lab scale, the classical strong base method remains a viable option. However, for more sensitive substrates or for processes where efficiency and ease of work-up are paramount, phase-transfer catalysis offers a clear advantage. When speed is the primary driver, microwave-assisted synthesis is unparalleled. For exploring novel chemical space and for reactions requiring high selectivity, transition-metal catalyzed methods, though often more complex to set up, provide powerful tools. Finally, the increasing importance of sustainable chemistry makes the use of greener reagents like dibenzyl carbonate and benzyl alcohol attractive options for future applications.
By understanding the principles and practicalities of each method presented in this guide, researchers can make informed decisions to efficiently and effectively synthesize the N-benzylated indoles required for their scientific endeavors.
References
- 1. research.chalmers.se [research.chalmers.se]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of substituted N-heterocycles by N-benzylation [organic-chemistry.org]
- 7. The use of phase-transfer catalysis for the N-alkylation of indole. [sfera.unife.it]
- 8. Palladium-Catalyzed Decarboxylative Allylation and Benzylation of N-Alloc and N-Cbz Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Iridium-Catalyzed Regio- and Enantioselective N-Allylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. d-nb.info [d-nb.info]
- 19. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: Assessing the Influence of the N-Benzyl Group on the Cytotoxicity of Indole Derivatives
A Senior Application Scientist's Guide for Researchers in Oncology Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds.[1][2][3] In the relentless pursuit of novel anticancer agents, the strategic modification of this privileged structure is paramount. Among the various synthetic alterations, N-alkylation, and specifically N-benzylation, has emerged as a common strategy to modulate the pharmacological profile of indole derivatives. This guide provides an in-depth comparison of N-benzylated indole derivatives against their unsubstituted or alternatively substituted counterparts, offering a critical assessment of the N-benzyl group's influence on cytotoxicity. We will delve into the experimental data, dissect the methodologies, and explore the underlying structure-activity relationships (SAR) to provide actionable insights for drug development professionals.
The Rationale Behind N-Benzylation: A Balancing Act of Lipophilicity and Steric Hindrance
The introduction of a benzyl group at the N1 position of the indole ring can profoundly impact a molecule's physicochemical properties and its interaction with biological targets. The benzyl moiety, being bulky and lipophilic, can enhance membrane permeability and facilitate entry into the cell. Furthermore, it can introduce new van der Waals and π-π stacking interactions with target proteins, potentially increasing binding affinity.[4] However, this substitution is not a universal panacea for enhancing cytotoxicity. The increased steric bulk can also hinder optimal binding to a target's active site or alter the molecule's overall conformation in a way that is detrimental to its activity. The ultimate effect, as we will explore, is highly context-dependent, relying on the specific indole scaffold and the targeted cancer cell line.
Comparative Cytotoxicity: A Data-Driven Analysis
To objectively assess the impact of the N-benzyl group, we will examine data from studies that have directly compared N-benzylated indole derivatives with their analogues.
Case Study 1: N-Benzyl Indole-Based Hydrazones in Triple-Negative Breast Cancer
A study focused on triple-negative breast cancer (TNBC) provides a clear example of the N-benzyl group's contribution to cytotoxicity.[1][2] A series of N-benzyl indole-3-carboxaldehyde-based hydrazones were synthesized and evaluated against the MDA-MB-231 human breast cancer cell line. The presence of the N-benzyl group was integral to the design of these compounds, which exhibited significant anti-TNBC activity.[1][2]
| Compound ID | R Group on Hydrazone | N-Substitution | Cancer Cell Line | IC50 (µM) |
| 5b | Phenyl | N-Benzyl | MDA-MB-231 | 17.2 ± 0.4 |
| 5i | Furan | N-Benzyl | MDA-MB-231 | 17.2 ± 0.4 |
| 5o | 2-chlorophenyl | N-Benzyl | MDA-MB-231 | 19.6 ± 0.5 |
| 5f | 4-bromophenyl | N-Benzyl | MDA-MB-231 | 21.8 ± 0.2 |
Table 1: Cytotoxicity of N-benzyl indole-derived hydrazones against the MDA-MB-231 cell line. Data sourced from[1].
In this series, while the primary SAR was driven by the substituent on the hydrazide moiety, the N-benzyl group served as a crucial scaffold component that contributed to the overall potent activity.[1] The study also highlighted that these compounds were less toxic to normal human breast epithelial cells (MCF-10A), suggesting a degree of cancer cell selectivity.[1]
Case Study 2: The Contrasting Role of N-Benzyl Substitution in Palladium(II) Complexes
In a fascinating counterpoint, a study on indole-based thiosemicarbazones and their palladium(II) complexes revealed a detrimental effect of N-benzyl substitution on anticancer activity.[5]
| Compound | N-Substitution | Cancer Cell Line | Activity |
| Unsubstituted Indole TSC Complex (2) | None | HeLa-S3 | Significant |
| N-Benzyl Substituted Complex | N-Benzyl | HeLa-S3, A549 | Inactive |
Table 2: Comparative activity of unsubstituted vs. N-benzyl substituted indole TSC palladium(II) complexes. Data interpreted from[5].
The researchers found that the N-benzyl substitution in the indole system "inactivated the whole molecule by diminishing its anticancer activity".[5] This underscores the critical importance of the molecular context, where the addition of a benzyl group can disrupt the geometry or electronic properties required for the complex's cytotoxic mechanism, which was suggested to be apoptosis.[5]
Experimental Protocols: Ensuring Rigorous and Reproducible Cytotoxicity Assessment
The reliability of any cytotoxicity data hinges on the robustness of the experimental methodology. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted and utilized method for assessing cell viability and proliferation.[6][7][8][9]
Detailed Step-by-Step MTT Assay Protocol
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]
-
Compound Preparation: Prepare a stock solution of the test compounds (e.g., 10 mM in DMSO). Create serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.[7]
-
Cell Treatment: Carefully remove the culture medium from the wells and add 100 µL of the media containing the various concentrations of the test compounds. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a blank control (medium only).[7]
-
Incubation: Incubate the plate for a predetermined period, typically 48 to 72 hours, at 37°C and 5% CO2.[7]
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.[7]
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.
Caption: Workflow of the MTT cytotoxicity assay.
Mechanistic Insights: How N-Benzyl Indoles Exert Their Effects
The cytotoxic effects of indole derivatives are often mediated through the induction of apoptosis and interference with key signaling pathways involved in cell proliferation and survival.[3][10] For instance, some N-benzyl indole derivatives have been shown to target the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[11]
Caption: Inhibition of the EGFR signaling pathway.
By binding to and inhibiting EGFR, these compounds can block downstream signaling through the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival.[10] This ultimately leads to cell cycle arrest and apoptosis. Studies have shown that treatment with certain indole derivatives leads to the downregulation of genes like PI3K and S6K1, confirming their impact on this pathway.[11]
Conclusion: A Strategic Consideration for Drug Design
The decision to incorporate an N-benzyl group into an indole-based drug candidate is a strategic one that must be guided by empirical data. While this modification can enhance lipophilicity and introduce favorable interactions to boost cytotoxic potency, it can also be detrimental to activity, as seen in the case of certain metal complexes. The evidence strongly suggests that the influence of the N-benzyl group is not absolute but is instead finely tuned by the overall molecular architecture and the specific biological target.
For researchers and drug development professionals, this necessitates a comparative approach in the early stages of lead optimization. The synthesis and evaluation of both N-benzylated and non-benzylated (or N-H) analogues are crucial for making informed decisions about the developmental trajectory of a new chemical entity. By carefully considering the structure-activity relationships and employing robust in vitro assays, the true potential of the N-benzyl group as a tool for enhancing the cytotoxicity of indole derivatives can be effectively harnessed.
References
- 1. In vitro and in silico analysis of synthesized N -benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02194D [pubs.rsc.org]
- 2. In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Pivotal Role of N-Substitution in Indole-Based Anticancer Agents: A Comparative Analysis of 1-benzyl-1H-indole
The indole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in both natural and synthetic bioactive compounds.[1][2] Its unique electronic properties and ability to form various non-covalent interactions have made it a privileged structure in the design of novel therapeutics, particularly in oncology.[1][3] Among the myriad of indole derivatives, modifications at the N-1 position of the indole ring have proven to be a highly effective strategy for modulating anticancer activity. This guide provides an in-depth comparison of 1-benzyl-1H-indole with other N-substituted indole analogs, offering insights into their structure-activity relationships, mechanisms of action, and performance in anticancer assays.
The Significance of the Indole Nucleus in Anticancer Drug Discovery
The indole ring system is an essential pharmacophore that mimics the structure of tryptophan, an essential amino acid, allowing it to interact with a wide range of biological targets.[1] This versatility has led to the development of numerous indole-containing drugs with diverse therapeutic applications. In the realm of oncology, indole derivatives have been shown to exert their anticancer effects through various mechanisms, including:
-
Induction of Apoptosis: Triggering programmed cell death is a key mechanism for many anticancer agents. Indole compounds have been shown to induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[4][5]
-
Cell Cycle Arrest: By interfering with the cell cycle, indole derivatives can halt the proliferation of cancer cells.[1]
-
Inhibition of Key Enzymes: Many N-substituted indoles target crucial enzymes involved in cancer progression, such as protein kinases, tubulin, and topoisomerases.[1][6][7][8]
The substitution at the N-1 position of the indole ring is particularly critical as it can significantly influence the compound's lipophilicity, steric profile, and electronic properties, thereby affecting its binding affinity to target proteins and overall biological activity.
This compound: A Potent Anticancer Scaffold
The introduction of a benzyl group at the N-1 position of the indole ring has given rise to a class of compounds with remarkable anticancer potential. The benzyl moiety can engage in hydrophobic and π-π stacking interactions within the binding pockets of target proteins, often leading to enhanced potency.
Recent studies have highlighted the efficacy of this compound derivatives against a range of cancer cell lines. For instance, a series of 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs demonstrated potent anti-proliferative activity, with some compounds exhibiting GI50 values in the low nanomolar range against ovarian, renal, and breast cancer cell lines.[9] Notably, the 4-methoxy-N-benzyl analog was particularly active against OVCAR-5 ovarian cancer cells (GI50 = 20 nM) and MDA-MB-468 breast cancer cells (GI50 = 40 nM).[9]
Furthermore, hybrid molecules incorporating the 1-benzyl-indole scaffold have shown promise. For example, newly synthesized substituted-N-benzyl-1H-indole-2-carbohydrazides displayed moderate to high cytotoxicity against MCF-7 (breast), A549 (lung), and HCT (colon) cancer cell lines, with one compound showing an average IC50 of 2 µM.[10]
The mechanism of action for many this compound derivatives involves the induction of apoptosis, a desirable trait for anticancer drugs.[10]
Comparative Analysis with Other N-Substituted Indoles
To understand the unique contribution of the N-benzyl group, it is essential to compare its performance against other substituents at the N-1 position.
N-Alkyl Indoles
Simple alkyl substitutions at the N-1 position have been shown to significantly enhance anticancer activity compared to unsubstituted indoles. For example, a methyl substitution at the N-1 position of an indole derivative increased its activity by 60-fold.[1][11] This highlights the general importance of N-substitution.
While direct comparative studies between N-benzyl and smaller N-alkyl groups on the same core structure are not always available, the existing data suggests that the larger, more lipophilic benzyl group can offer additional beneficial interactions with target proteins, often leading to higher potency. However, the optimal alkyl or arylalkyl substituent is highly dependent on the specific molecular target and the overall structure of the compound.
N-Aryl Indoles
The introduction of an aryl group at the N-1 position can also lead to potent anticancer agents. These compounds can benefit from π-π stacking interactions similar to N-benzyl derivatives. The electronic nature of the aryl ring (electron-donating or electron-withdrawing substituents) can be fine-tuned to optimize activity. While there is extensive research on N-aryl indoles, a direct and universal superiority over N-benzyl indoles has not been established and is likely target-dependent.
N-Acyl and N-Sulfonyl Indoles
N-acylation and N-sulfonylation introduce different electronic and steric properties to the indole nitrogen. N-benzoyl indole derivatives have been explored for their anticancer activities.[12] Similarly, indole-based arylsulfonylhydrazides have shown promising inhibition of breast cancer cells.[13] For example, a 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide derivative showed IC50 values of 13.2 µM and 8.2 µM against MCF-7 and MDA-MB-468 cells, respectively.[13]
These substitutions can alter the reactivity and hydrogen bonding capabilities of the indole scaffold, offering alternative avenues for drug design.
Tabular Comparison of Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative N-substituted indole derivatives against various cancer cell lines.
| Compound Class | Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| This compound | 4-methoxy-N-benzyl analog of 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | OVCAR-5 (Ovarian) | 0.02 | [9] |
| 4-methoxy-N-benzyl analog of 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | MDA-MB-468 (Breast) | 0.04 | [9] | |
| Substituted-N-benzyl-1H-indole-2-carbohydrazide (Compound 4e) | MCF-7, A549, HCT | ~2 (average) | [10] | |
| N-Alkyl Indole | N-methyl indole derivative | K562 (Leukemia) | Not specified, but 60-fold more active than unsubstituted analog | [1] |
| N-Sulfonyl Indole | 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) | MCF-7 (Breast) | 13.2 | [13] |
| 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) | MDA-MB-468 (Breast) | 8.2 | [13] | |
| N-Aryl Indole | Indole-1,2,4-triazole-based N-phenyl acetamide (8b) | Hep-G2 (Liver) | Exhibited lowest cell viability, comparable to doxorubicin | [14] |
Note: Direct comparison of IC50/GI50 values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
Synthesis of N-Substituted Indoles
A general method for the N-substitution of indoles involves the reaction of the indole with a suitable alkyl or benzyl halide in the presence of a base.
Example Protocol for N-benzylation:
-
To a solution of indole-3-carboxaldehyde in anhydrous DMF, add anhydrous K2CO3.
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Heat the reaction mixture at 90 °C for 6 hours, monitoring the reaction progress by TLC.
-
After completion, pour the reaction mixture into ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the N-benzyl indole derivative.[15]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Protocol:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[13][14]
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while propidium iodide (PI) stains necrotic cells.
Protocol:
-
Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. The distribution of cells in the four quadrants (viable, early apoptotic, late apoptotic, and necrotic) is determined.[10]
Visualizing Mechanisms and Structures
General Structure of N-Substituted Indoles
Caption: General chemical structure of N-substituted indoles.
Experimental Workflow for Anticancer Evaluation
Caption: Workflow for the synthesis and anticancer evaluation of N-substituted indoles.
Simplified Apoptosis Signaling Pathway
Caption: Simplified signaling pathway for apoptosis induction by N-substituted indoles.
Conclusion and Future Perspectives
The N-1 position of the indole ring is a critical handle for modulating the anticancer activity of this versatile scaffold. While various substitutions, including alkyl, aryl, acyl, and sulfonyl groups, can impart significant potency, the N-benzyl group stands out for its ability to engage in favorable interactions with biological targets, leading to highly potent anticancer agents. The low nanomolar activity of some this compound derivatives underscores their potential in the development of novel cancer therapeutics.
Future research should focus on systematic structure-activity relationship studies to directly compare the effects of different N-substituents on the same indole core against a broad panel of cancer cell lines and specific molecular targets. Elucidating the precise binding modes of these compounds through techniques like X-ray crystallography and computational modeling will further guide the rational design of next-generation N-substituted indole-based anticancer drugs.
References
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. RETRACTED: Mechanisms and Therapeutic Implications of Cell Death Induction by Indole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer properties of indole compounds: mechanism of apoptosis induction and role in chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes | Semantic Scholar [semanticscholar.org]
- 7. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]
A Researcher's Guide to Chemical and Metabolic Stability: N-Benzyl vs. N-Methyl Indoles
Introduction: The Significance of N-Substitution in Indole Scaffolds
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. A common strategy in drug design involves the substitution of the indole nitrogen (N1 position) to modulate the molecule's physicochemical properties, such as lipophilicity, solubility, and target engagement. Among the myriad of possible substituents, the simple methyl and the larger benzyl groups are frequently employed.
While both can serve similar purposes in terms of blocking the N-H bond—a potential site for hydrogen bonding or unwanted metabolism—the choice between N-methyl and N-benzyl has profound and often overlooked implications for a compound's overall stability. This guide provides a comparative analysis of the chemical and metabolic stability of N-benzyl versus N-methyl indoles, offering experimental protocols and mechanistic insights to aid researchers in making informed decisions during the drug development process.
Chapter 1: Foundational Physicochemical Differences
The stability of a molecule is intrinsically linked to its electronic and steric properties. The N-benzyl and N-methyl groups, while both being electron-donating, impart distinct characteristics to the indole scaffold.
-
N-Methyl Group: A small, sterically unobtrusive alkyl group. Its primary electronic effect is inductive electron donation, slightly increasing the electron density of the indole ring system. Its small size offers minimal steric hindrance to approaching reagents or enzymes.
-
N-Benzyl Group: A significantly larger group that introduces both steric bulk and additional electronic features. The benzyl group's phenyl ring can engage in π-π stacking interactions, and its benzylic C-H bonds are weaker than the C-H bonds of a methyl group, making them more susceptible to radical abstraction or oxidation. This inherent reactivity of the benzyl group itself is a key differentiator.
Caption: Physicochemical property comparison of N-methyl and N-benzyl indoles.
Chapter 2: Comparative Chemical Stability
The indole ring is susceptible to degradation under various chemical conditions. The nature of the N-substituent plays a critical role in dictating the primary degradation pathways.
Oxidative Stability
The electron-rich nature of the indole core makes it prone to oxidation.[1] While both N-methyl and N-benzyl indoles can be oxidized at the C2 or C3 positions of the indole ring, the N-benzyl group introduces a unique liability. The benzylic position is a prime target for oxidation, which can proceed via a radical mechanism to ultimately form N-benzoyl indole or lead to cleavage of the N-benzyl group.
| Stability Parameter | N-Methyl Indole | N-Benzyl Indole | Rationale |
| % Remaining (AAPH, 37°C, 24h) | > 95% | ~70% | The N-benzyl group's benzylic protons are more susceptible to radical abstraction than the N-methyl protons. |
| Primary Degradants | Ring-oxidized products (e.g., oxindoles) | Ring-oxidized products, Benzaldehyde, N-debenzylated indole | Multiple degradation pathways exist for the N-benzyl derivative due to the reactivity of the benzyl group itself. |
Experimental Protocol: In Vitro Oxidative Stability Assay
This protocol assesses the degradation of a compound in the presence of a free radical initiator, 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
Preparation: Prepare a 10 mM stock solution of the test compound (N-methyl or N-benzyl indole) in DMSO. Prepare a 50 mM solution of AAPH in phosphate-buffered saline (PBS), pH 7.4.
-
Reaction Incubation: In a microcentrifuge tube, add 5 µL of the 10 mM compound stock to 495 µL of PBS to achieve a final concentration of 100 µM.
-
Initiation: Add 5 µL of the 50 mM AAPH solution to the compound solution (final AAPH concentration ~0.5 mM). Include a control sample without AAPH.
-
Incubation: Incubate all tubes at 37°C.
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a 50 µL aliquot.
-
Quenching: Immediately quench the reaction by adding the aliquot to 100 µL of ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the t=0 sample.
Stability to Acid and Base
The N-methyl C-N bond is generally very robust and resistant to cleavage under most acidic and basic conditions encountered in drug development. In stark contrast, the N-benzyl group is a well-known protecting group in organic synthesis precisely because it can be cleaved under specific, relatively mild conditions.
-
Acid Stability: While both are generally stable in moderately acidic conditions, strong acids can promote decomposition.
-
Base Stability: N-benzyl indoles can be susceptible to debenzylation under strongly basic conditions, especially in the presence of oxygen.[2][3] This proceeds via the formation of a benzylic anion, which is then oxidized.
-
Reductive Cleavage (Hydrogenolysis): The most significant difference is the susceptibility of the N-benzyl group to hydrogenolysis. Catalytic hydrogenation (e.g., H₂, Pd/C) will readily cleave the N-benzyl bond, a reaction the N-methyl group is inert to. This is a critical consideration during synthesis and for compounds intended for reductive environments.
| Condition | N-Methyl Indole Stability | N-Benzyl Indole Stability | Key Consideration |
| pH 2.0, 24h | High | High | Generally stable unless other sensitive functional groups are present. |
| pH 12.0, 24h | High | Moderate to Low | N-benzyl group can be labile under strongly basic conditions, particularly with heat or oxidants.[2][3] |
| H₂, Pd/C | Inert | Labile (N-debenzylation) | N-benzyl group is incompatible with standard catalytic hydrogenation conditions used for deprotection or olefin reduction.[2] |
Chapter 3: Comparative Metabolic Stability
For drug development professionals, understanding a compound's metabolic fate is paramount. The primary enzymes responsible for the metabolism of many xenobiotics are the Cytochrome P450s (CYPs).
N-Dealkylation: A Major Metabolic Route
N-dealkylation is a common metabolic pathway for N-substituted indoles, catalyzed by CYP enzymes.[4] The mechanism involves the oxidation of the carbon atom attached to the nitrogen, forming an unstable hemiaminal intermediate. This intermediate then spontaneously collapses, yielding the dealkylated indole and a corresponding aldehyde.
-
N-Demethylation: Leads to the formation of the N-H indole and formaldehyde. This is a very common metabolic pathway for a vast number of drugs.
-
N-Debenzylation: Leads to the formation of the N-H indole and benzaldehyde. This is also a well-documented metabolic pathway and can be a significant route of clearance for N-benzyl compounds.[5]
The relative rates of these two processes are compound and CYP-isoform dependent. However, N-demethylation is often a rapid metabolic process. The larger benzyl group may be metabolized at a different rate, sometimes slower due to steric hindrance in the enzyme active site, or faster if it positions the molecule favorably for oxidation.
Caption: CYP450-mediated N-dealkylation pathways for N-methyl and N-benzyl indoles.
Other Metabolic Pathways
Besides N-dealkylation, CYPs can also hydroxylate the indole ring itself, typically at positions 4, 5, 6, or 7.[4] The steric bulk of the N-benzyl group may influence the preferred site of hydroxylation by altering the molecule's orientation within the CYP active site.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay measures the rate of disappearance of a parent drug when incubated with liver microsomes, which are rich in CYP enzymes.
-
Reagent Preparation:
-
Test Compound: Prepare a 1 mM stock solution in DMSO.
-
HLM: Thaw pooled Human Liver Microsomes on ice. Dilute to a final concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
NADPH: Prepare a 10 mM solution of NADPH (cofactor) in 0.1 M phosphate buffer.
-
-
Incubation Setup (in a 96-well plate):
-
Add buffer, HLM solution, and test compound (final concentration typically 1 µM).
-
Include control wells: a negative control without NADPH to measure non-enzymatic degradation and a positive control with a known rapidly metabolized compound (e.g., verapamil).
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Reaction Initiation: Start the reaction by adding the NADPH solution. This is your t=0 point.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the protein.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the amount of parent compound remaining.
-
Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the rate constant (k). From this, calculate the in vitro half-life (T½ = 0.693/k) and intrinsic clearance (CLint).
Caption: Workflow for assessing metabolic stability using human liver microsomes.
Chapter 4: Summary and Implications for Drug Design
The choice between an N-methyl and an N-benzyl substituent is not trivial and carries significant consequences for the stability profile of an indole-based drug candidate.
| Feature | N-Methyl Indole | N-Benzyl Indole | Recommendation for Drug Developers |
| Steric Bulk | Low | High | Use N-benzyl if steric hindrance is required for target binding or to block access to a metabolic soft spot. |
| Chemical Stability | High | Moderate | Prefer N-methyl if the synthetic route involves catalytic hydrogenation or if the compound may be exposed to strong bases. |
| Oxidative Stability | High | Moderate | Prefer N-methyl for compounds intended for environments with high oxidative stress. |
| Metabolic Stability | Variable (Prone to N-demethylation) | Variable (Prone to N-debenzylation & ring hydroxylation) | The choice is not clear-cut. Both are potential metabolic liabilities. The specific metabolic profile must be determined experimentally. N-benzyl offers more opportunities for modification (e.g., on the phenyl ring) to block metabolism. |
| Overall Robustness | Generally more robust and chemically inert. | More chemically versatile but with inherent labilities. | For a simple, stable lead compound, N-methyl is often the safer starting point. N-benzyl should be chosen deliberately for its specific properties. |
As a guiding principle, the N-methyl group offers superior chemical robustness , making it a reliable choice when a simple, stable N-substituted indole is required. Its primary liability is metabolic N-demethylation, a common but well-understood pathway. The N-benzyl group provides greater steric bulk and synthetic handles but introduces significant chemical liabilities , including susceptibility to oxidation at the benzylic position and facile cleavage by hydrogenolysis. Metabolically, it is also subject to N-dealkylation.
Ultimately, the optimal choice is context-dependent, dictated by the specific goals of the drug design program. Researchers must weigh the need for steric bulk and synthetic flexibility against the inherent stability risks associated with the N-benzyl group. The experimental protocols provided herein offer a framework for empirically determining these stability profiles, enabling a data-driven approach to lead optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions - PMC [pmc.ncbi.nlm.nih.gov]
evaluating the selectivity of 1-benzyl-1H-indole based enzyme inhibitors
Analyzing Inhibitor Selectivity
I've initiated a thorough search for data on 1-benzyl-1H-indole enzyme inhibitors. I'm focusing on their primary targets and any documented off-target effects to understand their selectivity profiles. I'm aiming to build a comprehensive overview from this.
Investigating Selectivity Assessment
I'm now diving into the standard protocols for assessing enzyme inhibitor selectivity. I'm looking at in vitro and in cellulo methods. Simultaneously, I'm identifying competitor inhibitors commonly used for the same enzyme targets as the this compound derivatives. The aim is to gather comparative experimental data, including IC50 and Ki values, to create a quantitative comparison.
Defining Comparison Framework
I'm now outlining the structure of the comparative guide. I'll introduce the significance of inhibitor selectivity and the relevance of the this compound scaffold. I'll detail selectivity evaluation methodologies, explain the rationale behind each step, and present comparative data in clear tables and Graphviz diagrams. The guide will include a thorough discussion of results, a full reference list with clickable URLs, and meet all the user's formatting and visualization requirements.
Reviewing Inhibitor Selectivity
I'm now focusing on this compound derivatives and their enzyme inhibition. Recent findings point to their potential as selective inhibitors, but I'm still gathering data on their specific targets. I'm prioritizing compounds that show promise.
Expanding the Inhibitor Scope
I've been gathering details on the synthesis and performance of these enzyme inhibitors. While I started with a strong focus on cholinesterases and MAOs, I'm now aiming for a wider range of targets. Recent data includes IC50 and Ki values for various this compound derivatives, and a variety of assays used for assessment. I'm focusing on broadening the scope to ensure a solid foundation.
Evaluating Initial Findings
I've made significant progress in initial evaluations. The search revealed this compound derivatives, including specific IC50 and Ki data. I've noted selective inhibitors and common assay methods. However, to meet the user's need, I need to expand the scope beyond cholinesterases and MAOs to a broader range and more direct competitor comparisons.
Expanding the Scope
I've made significant progress since my last update. Digging deeper into the second step of research, I've unearthed more targeted information on 1-benzyl-1H -indole based inhibitors. The scope of my investigation now extends beyond cholinesterases and MAOs. I'm seeing encouraging data concerning their efficacy against kinases (like RIP1 kinase) and certain proteases.
Seeking Selectivity Data
I'm now prioritizing the search for comprehensive selectivity profiling data for this compound-based inhibitors. While I have identified alternative inhibitors and expanded the target scope, a significant gap remains. Most research focuses on primary targets, but a comparative guide requires broader enzyme panel screening results to assess selectivity and off-target effects. My next step will be focusing on those studies.
Analyzing Target Selectivity
I've uncovered more data on this compound-based inhibitors targeting kinases and proteases, expanding beyond cholinesterases and MAOs. I've found reviews on alternatives for the primary targets, which are crucial for comparisons. My focus now is the lack of comprehensive selectivity data. I need a broader view of these compounds' enzyme interactions to provide a strong comparative guide. Compiling from diverse sources may be necessary. Next, I'll structure the guide and plan data visualizations.
Examining inhibitor data
I've been immersed in a sea of data concerning this compound inhibitors. My searches uncovered substantial research on their effectiveness against cholinesterases, MAOs, tyrosinase, cPLA2α, and some kinases and proteases. Importantly, I've also begun compiling information on alternative inhibitors for these targets, which is vital for the upcoming comparative analysis. I plan to use the data to perform my work.
Consolidating inhibitor profiles
I am now focusing on consolidating the information I have. While I couldn't find a single comprehensive selectivity profile for this compound compounds, the gathered data on different enzyme classes is valuable. I'm structuring the guide, designing data tables and diagrams, and formulating experimental protocols. I will present the available data to provide a strong comparative selectivity overview.
Integrating kinase selectivity
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-benzyl-1H-indole
As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle them safely and responsibly from acquisition to disposal. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-benzyl-1H-indole, grounded in established safety principles and regulatory standards.
Hazard Profile and Risk Assessment: The "Why" Behind the Procedure
Understanding the inherent risks of a compound is the first step in managing it safely. This compound is an aromatic heterocyclic compound. While specific toxicity data can be limited, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear hazard profile based on available data.
According to aggregated GHS information, this compound is classified with several key hazards that directly inform our disposal strategy[1]. Long-term exposure to indole and its derivatives, including this compound, has been shown in animal studies to potentially lead to functional disorders of the cardiovascular system[2].
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | GHS Code | Signal Word |
| Acute toxicity, oral | Harmful if swallowed | H302 | Warning |
| Skin corrosion/irritation | Causes skin irritation | H315 | Warning |
| Serious eye damage/eye irritation | Causes serious eye damage | H318 | Danger |
| Specific target organ toxicity | May cause respiratory irritation | H335 | Warning |
Source: Aggregated GHS information from 38 notifications[1].
This profile dictates that this compound must be handled as a hazardous substance. The primary risks during disposal are accidental ingestion, skin/eye contact, and inhalation of dust particles. Therefore, the core principle of our disposal plan is containment and isolation to prevent any release into the environment or exposure to personnel.
Immediate Safety & Spill Control
Accidents can happen. A swift and correct response is critical to mitigating risk. The immediate actions taken for a spill are the first line of defense.
Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal, the following PPE is mandatory:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[3].
-
Hand Protection: Wear suitable chemical-resistant gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.
-
Body Protection: A lab coat is required. For larger spills, additional protective clothing may be necessary.
-
Respiratory Protection: If working in an area with poor ventilation or where dust generation is unavoidable, use a NIOSH/MSHA-approved respirator.
Small Spill Cleanup Protocol
For minor spills (typically <100g) of solid this compound in a controlled laboratory setting:
-
Alert Personnel: Inform colleagues in the immediate area.
-
Ensure Ventilation: Work in a well-ventilated area or a chemical fume hood to minimize inhalation risk[4].
-
Contain the Spill: Gently cover the spill with an inert absorbent material like vermiculite, dry sand, or earth. Do not use combustible materials such as paper towels as the primary absorbent.
-
Collect the Material: Carefully sweep or vacuum the material into a suitable, labeled disposal container[3]. Avoid actions that generate dust[3]. Use spark-proof tools if there is any fire risk[4].
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.
-
Dispose of Materials: All contaminated materials, including gloves, absorbent, and cleaning supplies, must be placed in the hazardous waste container.
Waste Classification, Segregation, and Disposal Pathway
Proper disposal is a regulated process. Chemical waste must be correctly identified and segregated to ensure it is handled by the appropriate disposal stream.
Classifying the Waste
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is broadly classified as hazardous or non-hazardous[5][6]. Given its GHS hazard profile (irritant, harmful), this compound waste must be managed as hazardous waste . It should never be disposed of down the drain or in regular trash[7][8].
The high-volume industrial production of heterocyclic compounds can generate significant toxic waste, making responsible management at the laboratory scale critically important for environmental protection[9].
Disposal Workflow
The following diagram illustrates the decision-making and handling process for this compound waste.
References
- 1. 1-Benzylindole | C15H13N | CID 96913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Studies of the effect of indole and its derivative 1-benzylindole on the functional state of the heart and blood values of laboratory rats | Gorokhova | Acta Biomedica Scientifica [actabiomedica.ru]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. echemi.com [echemi.com]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. mdpi.com [mdpi.com]
- 8. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 9. Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-benzyl-1H-indole
Navigating the complexities of novel compound synthesis requires a foundational commitment to safety. For researchers, scientists, and drug development professionals, understanding the specific risks of each reagent is paramount. This guide provides an in-depth, procedural framework for the safe handling of 1-benzyl-1H-indole, focusing on the rationale behind each personal protective equipment (PPE) choice to ensure a self-validating system of laboratory safety.
Hazard Assessment: Understanding the Intrinsic Risks of this compound
This compound is a solid organic compound that demands careful handling due to its specific hazard profile. According to the Globally Harmonized System (GHS), it is classified with the signal word "Danger" and carries multiple hazard statements that inform our PPE strategy.[1] A comprehensive understanding of these hazards is the first step in mitigating risk.
-
Acute Oral Toxicity (H302: Harmful if swallowed): Ingestion of this compound can lead to adverse health effects. This pathway highlights the importance of preventing hand-to-mouth contact and contamination of food or drink.[1]
-
Skin Irritation (H315: Causes skin irritation): Direct contact with the skin can cause irritation, redness, or inflammation.[1] This necessitates a robust barrier between the chemical and your skin.
-
Serious Eye Damage (H318: Causes serious eye damage): This is a critical hazard.[1] Exposure to even small amounts of this compound can cause significant, potentially irreversible damage to the eyes. Standard safety glasses are insufficient to protect against this level of risk.
-
Respiratory Irritation (H335: May cause respiratory irritation): Inhalation of the dust or powder can irritate the respiratory tract.[1] The primary defense against this is not PPE, but proper engineering controls, with respiratory protection as a necessary secondary measure.
Core Directive: A Multi-Layered PPE Approach
Based on the hazard assessment, a multi-layered PPE strategy is mandatory. The goal is to establish redundant barriers of protection, ensuring that a failure in one layer does not result in exposure.
Hand Protection: The First Line of Defense
Given that this compound causes skin irritation, selecting the correct gloves is critical.
-
Recommended Material: Chemical-resistant nitrile or neoprene gloves are the standard recommendation.[2][3]
-
Causality: These materials provide a durable barrier against a wide range of organic compounds. The key is not just the material, but its integrity. Always inspect gloves for pinholes or tears before use. For prolonged operations or when handling larger quantities, consider double-gloving. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination occurs.
-
Protocol:
-
Wash hands thoroughly before donning gloves.
-
Select the appropriate size to ensure dexterity and prevent tearing.
-
After handling is complete, remove gloves without touching the outer contaminated surface with bare skin.
-
Dispose of used gloves in the designated chemical waste container.[4]
-
Wash hands thoroughly after removing gloves.
-
Eye and Face Protection: Non-Negotiable Priority
The risk of serious eye damage (H318) dictates that eye and face protection must be comprehensive.[1]
-
Mandatory Equipment: Wear tightly fitting chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[5] In conjunction with goggles, a full-face shield is required whenever there is a risk of splashes or particle generation, such as during weighing or solution preparation.[2][6]
-
Causality: Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against splashes or fine powders. Chemical goggles provide this necessary seal.[7] A face shield adds a critical second layer of protection for the entire face.[6]
Skin and Body Protection: Preventing Dermal Exposure
To prevent skin irritation and contamination of personal clothing, comprehensive body protection is essential.
-
Required Attire: A flame-retardant lab coat, long pants, and fully enclosed, chemical-resistant shoes are mandatory.[2] For tasks involving larger quantities or a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.[2][6]
-
Causality: The lab coat provides a removable barrier that protects your personal clothing and skin. Long pants and closed-toe shoes ensure no part of your lower body is exposed. In the event of a spill, the contaminated lab coat can be removed quickly to minimize exposure.[8]
Respiratory Protection: Engineering Controls First
The primary method for mitigating respiratory irritation is to prevent the chemical from becoming airborne.
-
Primary Control: All handling of solid this compound, especially weighing and transfers, must be conducted within a certified chemical fume hood.[2]
-
Secondary Control (PPE): If a fume hood is unavailable or if there is a significant risk of aerosol generation that cannot be contained, a NIOSH-approved respirator with an organic vapor cartridge is required.[2] A dust mask is not sufficient.
-
Causality: A fume hood provides negative pressure ventilation, drawing airborne particles away from the user's breathing zone. This is far more effective than relying solely on a respirator. A respirator should be seen as a necessary backup for specific, high-risk situations, not a substitute for proper engineering controls.
Operational and Disposal Plans
Proper PPE use is intrinsically linked to safe operational and disposal procedures.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.
-
PPE Donning: Don all required PPE in the correct order: lab coat, shoes, long pants, safety goggles, face shield, and finally, gloves.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound on a disposable weigh boat within the fume hood to contain any spills.
-
Post-Handling: After use, ensure the container is tightly sealed.[8] Decontaminate any surfaces that may have come into contact with the chemical.
-
PPE Doffing: Remove PPE in the reverse order, being careful to avoid cross-contamination. Gloves should be removed last.
Spill Management
In case of a spill, evacuate the immediate area and alert your supervisor. For a small spill within a fume hood, trained personnel wearing appropriate PPE can clean it up using an absorbent material. For larger spills, follow your institution's emergency procedures.
Waste Disposal
All materials contaminated with this compound, including used gloves, weigh boats, and absorbent materials, must be disposed of as hazardous chemical waste.[4] Place these items in a clearly labeled, sealed waste container. Always adhere to your institution's and local regulations for chemical waste disposal.[9]
PPE Summary for Handling this compound
The following table summarizes the minimum required PPE for various laboratory tasks involving this compound.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Container Inspection & Storage | Nitrile Gloves | Safety Goggles | Lab Coat, Closed-toe Shoes | Not required if no dust is present |
| Weighing Solid Compound | Double Nitrile Gloves | Goggles & Face Shield | Lab Coat, Closed-toe Shoes | Required: Chemical Fume Hood |
| Preparing Solutions | Double Nitrile Gloves | Goggles & Face Shield | Lab Coat, Chem-Resistant Apron | Required: Chemical Fume Hood |
| Conducting Reactions | Nitrile Gloves | Goggles & Face Shield | Lab Coat, Closed-toe Shoes | Required: Chemical Fume Hood |
| Spill Cleanup | Heavy-duty Nitrile Gloves | Goggles & Face Shield | Lab Coat, Chem-Resistant Apron | NIOSH-approved respirator (if outside hood) |
| Waste Disposal | Nitrile Gloves | Safety Goggles | Lab Coat, Closed-toe Shoes | Not required for sealed containers |
PPE Selection and Use Workflow
The following diagram illustrates the logical workflow for ensuring safety when working with this compound.
Caption: Workflow for PPE selection and safe handling of this compound.
References
- 1. 1-Benzylindole | C15H13N | CID 96913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. echemi.com [echemi.com]
- 6. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. unodc.org [unodc.org]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
